2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCXLOJJCLDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1=O)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620327 | |
| Record name | 2-Methyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848580-34-7 | |
| Record name | 2-Methyl-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and strategic synthesis pathway for 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, a valuable spirocyclic scaffold in contemporary drug discovery. The presented methodology emphasizes strategic use of protecting groups to achieve selective N-methylation of the lactam nitrogen within the diazaspirocyclic core. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale. The synthesis is presented in three key stages: construction of a protected spirocyclic intermediate, selective N-methylation, and final deprotection to yield the target hydrochloride salt.
Introduction: The Significance of the 2,8-Diazaspiro[4.5]decane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, enabling more precise and potent interactions with biological targets. The 2,8-diazaspiro[4.5]decane core, in particular, is a privileged scaffold found in a variety of biologically active compounds, including potent and selective kinase inhibitors for the treatment of inflammatory diseases.[1][2] The presence of two nitrogen atoms at positions 2 and 8 provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.
This guide focuses on the synthesis of a specific derivative, this compound. The introduction of a methyl group at the N2 position can significantly impact the compound's properties, such as its metabolic stability, cell permeability, and binding affinity to its target protein.
Retrosynthetic Analysis and Strategic Approach
The primary challenge in the synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one lies in the selective methylation of the lactam nitrogen (N2) in the presence of the more nucleophilic secondary amine at the N8 position. A direct methylation of the parent 2,8-diazaspiro[4.5]decan-1-one would likely result in preferential methylation at N8. Therefore, a protecting group strategy is essential.
Our retrosynthetic approach is outlined below:
This strategy hinges on the use of the tert-butyloxycarbonyl (Boc) group to protect the N8 amine. The Boc group is stable under the basic conditions required for the subsequent N-methylation of the lactam and can be readily removed under acidic conditions, which concurrently forms the desired hydrochloride salt.
The Synthetic Pathway: A Three-Stage Approach
The synthesis is logically divided into three main stages, each with its own set of experimental considerations and validation checkpoints.
Stage 1: Synthesis of the N-Boc Protected Intermediate
The cornerstone of this synthesis is the preparation of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. This intermediate can be synthesized via several reported methods. For the purpose of this guide, we will reference a multi-step synthesis starting from commercially available materials, as this provides a reliable and scalable route.
A detailed experimental protocol for the synthesis of this key intermediate can be adapted from established literature procedures.
Stage 2: Selective N-Methylation of the Lactam
This is the most critical step of the synthesis, requiring the selective methylation of the N2 lactam in the presence of the N8-Boc protecting group. The acidity of the N-H proton of the lactam is significantly greater than any C-H proton in the molecule, allowing for selective deprotonation with a strong, non-nucleophilic base. The resulting lactam anion is a potent nucleophile that readily reacts with a methylating agent.
The alkylation of N-Boc-protected δ-lactams has been shown to proceed with high yield and selectivity. This provides a strong precedent for the proposed transformation.
Reaction Mechanism:
-
Deprotonation: A strong base, such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS), abstracts the acidic proton from the N2 lactam, forming a sodium enolate intermediate.
-
Nucleophilic Attack: The resulting enolate anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide), forming the N-methylated product via an SN2 reaction.
Experimental Protocol: N-Methylation
-
To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decan-8-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
| Reagent/Solvent | Molar Eq. | Purpose |
| tert-butyl 1-oxo-2,8-diazaspiro[4.5]decan-8-carboxylate | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| Methyl Iodide (CH₃I) | 1.5 | Methylating agent |
| Anhydrous Tetrahydrofuran (THF) | - | Reaction Solvent |
| Saturated NH₄Cl (aq) | - | Quenching agent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing agent |
| Anhydrous Na₂SO₄ | - | Drying agent |
Stage 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the N8-Boc protecting group. This is readily achieved under acidic conditions. The use of hydrochloric acid not only cleaves the Boc group but also protonates the newly formed secondary amine at N8, directly yielding the target compound as its hydrochloride salt.
Reaction Mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by HCl.
-
Cleavage: The protonated Boc group becomes unstable and fragments into isobutylene, carbon dioxide, and the free secondary amine.
-
Salt Formation: The liberated N8 amine is immediately protonated by the excess HCl in the reaction medium to form the stable hydrochloride salt.
Experimental Protocol: Deprotection and Salt Formation
-
Dissolve the purified tert-butyl 2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate from Stage 2 in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in ethyl acetate) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.
-
Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS.
-
Upon completion, collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final product, this compound, as a stable, crystalline solid.
| Reagent/Solvent | Purpose |
| tert-butyl 2-methyl-1-oxo-2,8-diazaspiro[4.5]decan-8-carboxylate | N-methylated intermediate |
| 4 M HCl in 1,4-Dioxane | Deprotecting agent and salt formation |
| Dichloromethane or Ethyl Acetate | Reaction Solvent |
| Diethyl Ether or cold Ethyl Acetate | Washing solvent for the product |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic use of the Boc protecting group, the challenge of selective N-methylation of the lactam is effectively overcome. This methodology is amenable to scale-up and can be adapted for the synthesis of a diverse library of N2-alkylated 2,8-diazaspiro[4.5]decan-1-one derivatives for further exploration in drug discovery programs. The presented protocols, complete with mechanistic insights and tabulated data, serve as a valuable resource for chemists in the pharmaceutical and biotechnology industries.
References
a straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives
An In-depth Technical Guide:
A Straightforward and Efficiently Scalable Synthesis of Novel Racemic 4-Substituted 2,8-Diazaspiro[4.5]decan-1-one Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged structural motif in modern medicinal chemistry, prized for its three-dimensional character and its ability to orient substituents in well-defined vectors.[1][2] This guide details a robust, straightforward, and efficiently scalable synthetic route for novel racemic 4-substituted derivatives of this core. The strategy is centered around a key diastereoselective aza-Michael addition of a pipecolate-derived enolate to various nitroalkenes, followed by a one-pot reduction and lactamization cascade.[3][4] This approach avoids harsh reaction conditions and expensive catalysts, offering a practical pathway for generating diverse libraries of these valuable compounds on a preparative scale.[5][6]
Introduction: The Significance of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold
Spirocyclic systems, particularly those rich in sp³-hybridized carbon atoms, are increasingly sought-after in drug discovery programs.[1] Their rigid, three-dimensional architectures provide a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets, which can lead to improved potency and selectivity. The 1-azaspiro[4.5]decane unit, a core component of our target molecule, is found in numerous bioactive natural products and pharmaceutical agents.[2]
The 2,8-diazaspiro[4.5]decan-1-one framework specifically incorporates a lactam ring fused at the spirocyclic center and a piperidine ring, offering multiple points for chemical diversification. These derivatives have been identified as potent and selective inhibitors of the glycine transporter 1 (GlyT1), with superior pharmacological and pharmacokinetic profiles compared to earlier compound series.[3] The development of a scalable and efficient synthesis is therefore critical to unlocking the full potential of this scaffold for therapeutic applications.
Retrosynthetic Analysis and Strategy Selection
The synthesis of complex spirocycles can be challenging, often requiring multi-step sequences or specialized, non-scalable reactions.[5][6] While powerful methods like the Ugi multicomponent reaction have been exploited for generating spirocyclic peptidomimetics, they can require elevated temperatures and may not be universally applicable.[7][8][9] Similarly, dearomatization strategies, though elegant, often rely on specific precursors and oxidation conditions.[2][10]
Our chosen strategy is based on a convergent and highly efficient retrosynthetic plan, as illustrated below. The core of this approach is the creation of the C4-C5 bond via a conjugate addition, a reliable and well-understood transformation.
Caption: Retrosynthetic analysis of the target scaffold.
This retrosynthesis identifies two key starting materials: an N-protected ethyl pipecolate derivative and a substituted nitroalkene. The central transformation is an aza-Michael addition, a robust carbon-carbon bond-forming reaction that proceeds by the addition of an amine or its equivalent to an electron-deficient alkene.[11][12] This is followed by the reduction of the nitro group to a primary amine, which undergoes spontaneous intramolecular cyclization to form the desired lactam ring.[4] This approach is advantageous due to the ready availability of the starting materials and the operational simplicity of the key reaction steps.
The Proposed Synthetic Pathway: A Step-by-Step Elucidation
The forward synthesis is a robust 3 to 4-step sequence that is amenable to gram-scale production. The key steps are outlined below.
Caption: Overall synthetic workflow.
Step 1: Protection of the Piperidine Nitrogen
The synthesis begins with the protection of the secondary amine of commercially available ethyl pipecolate. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose as it is stable to the basic conditions of the subsequent Michael addition but can be removed cleanly under acidic conditions.[4]
Step 2: Diastereoselective Aza-Michael Addition
This is the cornerstone of the entire synthesis. The N-Boc protected ethyl pipecolate is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a lithium enolate. This enolate is then treated with a substituted nitroalkene. The conjugate addition proceeds to form the new carbon-carbon bond, yielding the 4-substituted piperidine derivative as a mixture of diastereomers.[3][4] The reaction is highly efficient and general for a wide range of aromatic and heteroaromatic nitroalkenes.
Step 3: Reductive Cyclization
The nitro intermediate from the previous step is subjected to catalytic hydrogenation. Raney Nickel (Ra-Ni) is an effective and cost-efficient catalyst for this transformation.[4] The hydrogenation simultaneously reduces the nitro group to a primary amine. This newly formed amine is perfectly positioned to undergo a rapid, intramolecular nucleophilic attack on the ester carbonyl, resulting in a spontaneous cyclization (lactamization) to furnish the desired 2,8-diazaspiro[4.5]decan-1-one core.[4] This one-pot cascade reaction is highly efficient and simplifies purification, contributing significantly to the scalability of the process.
Step 4: N-Deprotection and Final Diversification
In the final step, the Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically using a solution of HCl in an organic solvent like dioxane or ethyl acetate.[13] This yields the final product as its hydrochloride salt, which can be isolated in high purity. The free secondary amine can then be used as a handle for further diversification through reactions like acylation or reductive amination.
Experimental Protocols & Data
Detailed Step-by-Step Protocols
Protocol 1: Synthesis of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
-
To a solution of ethyl isonipecotate (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (1.0 eq) at 0 °C.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product, which can often be used without further purification.[4]
Protocol 2: Synthesis of rac-8-tert-butyl 4-ethyl 1-oxo-2-nitro-3-phenyl-1,4-dihydropyridine-1(2H),4'-piperidine-dicarboxylate (Michael Adduct Example)
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C.
-
To this solution, add a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in dry THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add a solution of (E)-(2-nitrovinyl)benzene (1.05 eq) in dry THF dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[4]
Protocol 3: Synthesis of rac-tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (Reductive Cyclization)
-
Dissolve the Michael adduct (1.0 eq) in ethanol.
-
Add a catalytic amount of Raney Nickel (approx. 50% w/w slurry in water).
-
Hydrogenate the mixture in a Parr shaker apparatus at 50-60 bar of H₂ pressure at 55 °C for 16 hours.
-
Cool the reaction, filter the catalyst through a pad of Celite, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.[4]
Characterization Data Summary
The following table summarizes typical yields for the key steps in the synthesis of a representative compound, rac-4-phenyl-2,8-diazaspiro[4.5]decan-1-one.
| Step | Product | Typical Yield | Reference |
| 1. Boc Protection | N-Boc Ethyl Pipecolate | >95% | [4] |
| 2. Aza-Michael Addition | Piperidine-nitroethyl intermediate | 70-85% | [4] |
| 3. Reductive Cyclization | N-Boc-4-phenyl-2,8-diazaspiro[4.5]decan-1-one | 80-90% | [4] |
| 4. Deprotection | rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one HCl salt | >90% | [4] |
Scalability and Process Optimization
The presented synthesis is well-suited for scaling due to several key factors:
-
Cost-Effective Reagents: The starting materials (ethyl pipecolate, Boc-anhydride, nitroalkenes) and catalysts (Raney Nickel) are commercially available and relatively inexpensive.[4]
-
Robust Reactions: The aza-Michael addition and catalytic hydrogenation are reliable and high-yielding reactions that do not require cryogenic temperatures for extended periods beyond the initial enolate formation.[11]
-
Simplified Purification: The reductive cyclization step is a one-pot cascade that yields a product often pure enough to proceed to the next step after simple filtration of the catalyst. The final product is typically isolated as a crystalline hydrochloride salt, which facilitates purification by simple filtration and washing, avoiding costly and time-consuming chromatography on large scales.[4][13]
-
Safety Profile: The protocol avoids notoriously problematic reagents or reaction conditions that often complicate large-scale synthesis.[5] While hydrogenation requires specialized equipment, it is a standard and well-understood industrial process.
Conclusion
This guide has detailed a straightforward, efficient, and scalable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. The strategy, hinging on a key aza-Michael addition and a subsequent one-pot reductive cyclization, provides a reliable and economically viable route to this medicinally important scaffold. The operational simplicity, high yields, and ease of purification make this methodology highly attractive for both academic research and industrial drug development, enabling the rapid generation of diverse compound libraries for biological screening.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 8. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 13. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
biological activity of 2,8-diazaspiro[4.5]decan-1-one derivatives
An In-Depth Technical Guide to the Biological Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
Authored by a Senior Application Scientist
Foreword: The Architectural Advantage of the Spirocyclic Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potency and selectivity is paramount. The 2,8-diazaspiro[4.5]decan-1-one core represents a significant advancement in this endeavor. Its inherent three-dimensional and rigid spirocyclic nature offers a distinct advantage over simpler, more flexible molecules.[1] This conformational restriction can reduce the entropic penalty upon binding to a biological target, a principle that often translates into enhanced binding affinity and, critically, improved selectivity.[1] This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Potent Anti-inflammatory Activity via Dual TYK2/JAK1 Inhibition
A major breakthrough for this class of compounds has been the discovery of their potent anti-inflammatory effects, primarily through the inhibition of the Janus kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2) and JAK1. This mechanism is central to treating a host of autoimmune and inflammatory conditions, including Inflammatory Bowel Disease (IBD).
Mechanism of Action: Interrupting the Cytokine Signaling Cascade
The JAK-STAT signaling pathway is a critical cascade for numerous pro-inflammatory cytokines. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been engineered to act as potent and selective dual inhibitors of TYK2 and JAK1.[2][3] By blocking these specific kinases, the compounds effectively interrupt the signaling of key cytokines, which in turn modulates the differentiation and activity of immune cells like Th1, Th2, and Th17 T-cells.[2][3] This targeted inhibition prevents the downstream inflammatory cascade, offering a powerful therapeutic strategy.
A systematic exploration of the structure-activity relationship (SAR) led to the discovery of a lead compound, designated compound 48 , which demonstrated exceptional potency and selectivity.[2][3]
References
- 1. 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | 546093-44-1 | Benchchem [benchchem.com]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Privileged Substructure for Modulating Key Pathological Pathways
Introduction: The Emergence of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The 2,8-diazaspiro[4.5]decan-1-one core represents a quintessential example of such a scaffold.[1] Its inherent three-dimensionality and conformational rigidity, conferred by the spirocyclic fusion of a piperidine and a pyrrolidinone ring, provide a unique topographical presentation for interacting with complex protein binding sites.[2] This structural characteristic has been leveraged by medicinal chemists to develop potent and selective modulators of diverse target classes, moving beyond academic curiosity to yield clinical candidates.[1]
This in-depth guide will elucidate the multifaceted mechanisms of action associated with 2,8-diazaspiro[4.5]decan-1-one derivatives. Rather than a monolithic mode of action, this scaffold has demonstrated remarkable versatility, with specific substitutions directing its activity towards distinct and critical pathological pathways. We will dissect its function as an inhibitor of key inflammatory kinases, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, which are central to inflammatory diseases, neurodegeneration, and certain cancers.
Part 1: Inhibition of RIPK1 and the Necroptosis Pathway
The RIPK1-Mediated Necroptosis Pathway: A Driver of Inflammatory Disease
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling pathways governing inflammation and cell death.[3] Downstream of death receptors like the tumor necrosis factor receptor 1 (TNFR1), RIPK1 can initiate either a pro-survival cascade, leading to the activation of NF-κB, or, under conditions where apoptosis is blocked, a lytic, pro-inflammatory form of programmed cell death known as necroptosis.[3][4]
Necroptosis is executed through a signaling complex called the necrosome. The kinase activity of RIPK1 is essential for this pathway; it phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture, release of damage-associated molecular patterns (DAMPs), and a potent inflammatory response.[6][7] Dysregulation of this pathway is a key driver in various human pathologies, including inflammatory bowel disease, rheumatoid arthritis, neurodegenerative diseases, and ischemia-reperfusion injury.[3][8] Therefore, the targeted inhibition of RIPK1's kinase activity presents a highly attractive therapeutic strategy.[3]
Caption: RIPK1 Signaling and Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Compounds.
Mechanism of Inhibition and Structure-Activity Relationship (SAR)
Through virtual screening and subsequent chemical optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase.[9] These compounds function as Type-II kinase inhibitors, binding to an allosteric pocket adjacent to the ATP-binding site.[10] This binding stabilizes RIPK1 in an inactive "DLG-out" conformation, preventing the conformational changes necessary for kinase activation and autophosphorylation.[10]
Initial hit discovery from a virtual screen identified a 1,3,8-triazaspiro[4.5]decane-2,4-dione compound.[9] Strategic structural optimization led to the potent 2,8-diazaspiro[4.5]decan-1-one series. The SAR studies revealed several key insights:
-
The Spirocyclic Core: The rigid 2,8-diazaspiro[4.5]decan-1-one core is crucial for orienting the substituents into the binding pocket.
-
Substituents at N8: The N8 position of the piperidine ring is a key vector for modification, with bulky aromatic groups often enhancing potency.
-
Substituents at C2: Modifications at the C2 position of the pyrrolidinone ring also significantly impact inhibitory activity.
One of the most potent compounds from this series, compound 41 , demonstrated an IC₅₀ value of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in a cellular model.[9]
Quantitative Data: RIPK1 Inhibitory Activity
| Compound ID | Target | IC₅₀ (nM) | Cellular Assay | Reference |
| Compound 41 | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells | [9] |
| Necrostatin-1s | RIPK1 | ~20-80 | Potent necroptosis inhibitor | [10][11] |
Experimental Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to quantify the kinase activity of RIPK1 by measuring the amount of ADP produced, which is a universal product of kinase reactions. This method is highly sensitive and suitable for high-throughput screening of inhibitors.[12]
Materials:
-
Recombinant human RIPK1 enzyme (e.g., SignalChem #R07-11G).[12]
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT.[12]
-
ATP solution.
-
Substrate (e.g., a generic kinase peptide, as RIPK1 autophosphorylation is often measured).
-
Test Compounds (2,8-diazaspiro[4.5]decan-1-one derivatives) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only for 'no inhibitor' (positive) and 'no enzyme' (negative) controls.
-
Enzyme Preparation: Dilute the recombinant RIPK1 enzyme to the desired working concentration (e.g., 0.12 µM) in pre-chilled Kinase Buffer.[12]
-
Enzyme Addition: Add 5 µL of the diluted RIPK1 enzyme solution to each well containing the test compounds and the positive control wells. Add 5 µL of Kinase Buffer without enzyme to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.[12]
-
Reaction Initiation: Prepare the ATP/Substrate solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for RIPK1 (e.g., 50 µM).[12] Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.[13] The reaction time should be optimized to ensure it is within the linear range of the enzyme kinetics.
-
Reaction Termination and ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. d. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to RIPK1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 2: Dual Inhibition of TYK2/JAK1 and the JAK-STAT Pathway
The JAK-STAT Pathway: A Hub for Cytokine Signaling
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a vast number of cytokines and growth factors, making it fundamental to immunity, cell proliferation, and differentiation.[14][15] The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[16]
The signaling process is initiated when a cytokine binds to its cell surface receptor, bringing the associated JAKs into close proximity.[17] This allows the JAKs to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[18] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[19] Aberrant activation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD).[16]
Caption: JAK-STAT Signaling and Dual Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Compounds.
Mechanism of Inhibition and Structure-Activity Relationship (SAR)
Systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold has led to the discovery of potent and selective dual inhibitors of TYK2 and JAK1.[20] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the enzymes and preventing the phosphorylation of downstream substrates.[21] The development of these inhibitors was driven by the rationale that the rigid spirocyclic scaffold could enhance interactions within the kinase binding pocket and improve metabolic stability.[16]
The lead compound, compound 48 , emerged from the optimization of a known TYK2 inhibitor. The introduction of the 2,8-diazaspiro[4.5]decan-1-one moiety in place of a pyrazole group was a key modification that conferred potent dual activity against TYK2 and JAK1 while maintaining selectivity over JAK2 and JAK3.[16][22] This selectivity is critical, as JAK2 is essential for erythropoiesis, and its inhibition can lead to anemia.[23] The anti-inflammatory effects of compound 48 were demonstrated to be mediated by the regulation of TYK2/JAK1-dependent genes and the formation of Th1, Th2, and Th17 cells.[20]
Quantitative Data: JAK Family Inhibitory Activity
| Compound ID | Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | [20][21] |
| JAK1 | 37 | >3.8-fold | [20][21] | |
| JAK2 | 140 | - | [20][21] | |
| JAK3 | 362 | >2.5-fold | [21] |
Experimental Protocol: In Vitro TYK2 Kinase Assay (Luminescent)
This protocol describes a method for measuring the activity of purified TYK2 enzyme and assessing the potency of inhibitors.[13]
Materials:
-
Recombinant full-length human TYK2 enzyme (e.g., BPS Bioscience #40285).[24]
-
5x Kinase Assay Buffer: 250 mM Tris (pH 7.5), 50 mM MgCl₂, 2.5 mM EGTA, 0.025% Triton X-100, 5 mM DTT.[13][24]
-
ATP solution (500 µM).[13]
-
TYK2 Substrate Peptide (e.g., IRS1-tide, 10x concentration).[13]
-
Test Compounds (2,8-diazaspiro[4.5]decan-1-one derivatives) dissolved in DMSO.
-
Kinase-Glo® Max Luminescence Kinase Assay (Promega).
-
White, opaque 96-well assay plates.
-
Luminometer.
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing 6 µL 5x Kinase Assay Buffer, 1 µL ATP (500 µM), 5 µL 10x Substrate Peptide, and 13 µL distilled water.[13]
-
Dispense Master Mix: Add 25 µL of the master mix to each well of the 96-well plate.
-
Add Inhibitor: Add 5 µL of the diluted test compound solution to the appropriate wells. For positive (100% activity) and blank (0% activity) controls, add 5 µL of the inhibitor buffer (containing the same concentration of DMSO).
-
Prepare Enzyme Solution: Thaw the TYK2 enzyme on ice. Dilute the enzyme to a final working concentration of ~0.5 ng/µL in 1x Kinase Assay Buffer.[13]
-
Initiate Reaction:
-
To the "Positive Control" and "Test Inhibitor" wells, add 20 µL of the diluted TYK2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer without enzyme.
-
-
Incubation: Incubate the plate at 30°C for 40 minutes.[13]
-
Develop Luminescent Signal: a. Equilibrate the Kinase-Glo® Max reagent to room temperature. b. Add 50 µL of the Kinase-Glo® Max reagent to each well. c. Mix gently and incubate at room temperature for 15 minutes, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control". Determine the IC₅₀ value by plotting percent inhibition against the log of inhibitor concentration and fitting to a dose-response curve.
Part 3: Other Reported Activities - Phospholipase D (PLD) Inhibition
Further showcasing the scaffold's versatility, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as isoform-selective inhibitors of Phospholipase D (PLD).[25] This work evolved from earlier efforts on a related 1,3,8-triazaspiro[4.5]decan-4-one core, which yielded potent PLD2-selective inhibitors.[26][27] By removing one of the nitrogen atoms to create the 2,8-diazaspiro core, researchers developed compounds with enantioselective inhibition of PLD isoforms and significantly improved pharmacokinetic properties, including higher plasma free fraction and longer half-lives in vivo.[25]
Conclusion and Future Perspectives
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a testament to the power of privileged structures in drug discovery. Its rigid, three-dimensional architecture provides a robust platform for the design of highly potent and selective modulators of diverse and therapeutically relevant protein targets. The successful development of derivatives as inhibitors of RIPK1 and TYK2/JAK1 underscores its immense potential for treating a wide array of inflammatory and autoimmune diseases.
The causality behind these distinct mechanisms lies in the precise, three-dimensional presentation of pharmacophoric elements appended to the core scaffold, allowing for tailored interactions within the specific binding sites of different kinases and enzymes. Future research will likely continue to exploit the synthetic tractability of this core, exploring new substitution patterns to target other protein families and further refine the selectivity and drug-like properties of existing inhibitor classes. The self-validating nature of these discovery programs, where SAR trends logically guide optimization towards enhanced potency and selectivity, ensures that the 2,8-diazaspiro[4.5]decan-1-one scaffold will remain a valuable asset in the development of novel therapeutics.
References
- 1. 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | 546093-44-1 | Benchchem [benchchem.com]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 20. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors
An In-Depth Technical Guide to the Discovery of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent RIPK1 Kinase Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the identification and development of a novel class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold. We will explore the strategic rationale for targeting RIPK1, the discovery process from virtual screening to lead optimization, and the critical experimental protocols for validation.
The Rationale for Targeting RIPK1 in Inflammatory Diseases
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling pathways governing inflammation and cell death.[1][2] Dysregulation of RIPK1 activity is implicated in a host of human diseases, including inflammatory disorders, neurodegenerative conditions like Alzheimer's disease, and ischemic injury.[1][3][4][5][6]
RIPK1's role is particularly prominent in a form of programmed cell death known as necroptosis.[7][8][9] Unlike apoptosis, which is generally non-inflammatory, necroptosis is a lytic form of cell death that releases cellular contents and damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[10] The kinase activity of RIPK1 is essential for initiating this cascade, making it a highly attractive therapeutic target for diseases driven by inflammation and necroptotic cell death.[4][7][9]
The core therapeutic hypothesis is that by specifically inhibiting the kinase function of RIPK1, it is possible to block the necroptotic pathway and ameliorate the associated inflammation, offering a novel treatment strategy for various debilitating conditions.[4][11]
The RIPK1-Mediated Necroptosis Signaling Pathway
Under specific cellular conditions, such as stimulation by tumor necrosis factor (TNF) when caspase-8 is inhibited, RIPK1 is activated through autophosphorylation.[9][12] This activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome complex.[9][11] Subsequently, RIPK3 phosphorylates the mixed-lineage kinase domain-like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing lytic cell death.[9]
Discovery of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold
The journey to identify this novel inhibitor class began with a sophisticated computational approach, demonstrating the power of in silico methods in modern drug discovery.
Hit Identification via Virtual Screening
The initial discovery phase employed a virtual screening workflow to identify new chemical scaffolds with the potential to inhibit RIPK1.[7][8] This process involves docking large libraries of chemical compounds into the three-dimensional crystal structure of the target protein to predict binding affinity and mode.
The screening led to the identification of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 8) as a promising hit compound.[7][8] This molecule provided the foundational chemical framework for further development.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of the hit compound, a systematic structural optimization campaign was initiated.[7][8] The goal was to improve potency, selectivity, and drug-like properties. This process led to the synthesis of a series of derivatives based on the novel 2,8-diazaspiro[4.5]decan-1-one core.
The key finding from this optimization was Compound 41 , which emerged as a potent RIPK1 inhibitor with a half-maximal inhibitory concentration (IC50) of 92 nM.[7][8] This represented a significant improvement in potency over the initial hit. Furthermore, Compound 41 demonstrated a significant anti-necroptotic effect in a cellular model using U937 cells, validating its mechanism of action.[7][8]
The SAR studies revealed critical insights into the chemical features required for potent RIPK1 inhibition within this scaffold, guiding the modifications that ultimately produced Compound 41 as a promising lead for further development.[8]
Biological Evaluation and Validation
A rigorous series of in vitro experiments was conducted to characterize the potency and cellular activity of the newly synthesized compounds.
In Vitro Kinase Inhibition
The primary measure of a compound's effectiveness is its ability to inhibit the target enzyme. The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one derivatives against RIPK1 was quantified using biochemical kinase assays.
| Compound | Scaffold | RIPK1 IC50 (nM) | Reference |
| Compound 8 | 1,3,8-triazaspiro[4.5]decane-2,4-dione | >1000 (Hit Compound) | [7][8] |
| Compound 41 | 2,8-diazaspiro[4.5]decan-1-one | 92 | [7][8] |
| GSK3145095 | Benzooxazepine (Reference) | 6.3 | [3] |
| GNE684 | (Reference) | 21 | [3] |
Cellular Anti-Necroptotic Activity
To confirm that enzyme inhibition translates to a functional effect in a biological context, the compounds were tested for their ability to protect cells from necroptosis. A well-established cellular model using the human monocytic cell line U937 was employed.[7][8] In this model, necroptosis is induced, and the ability of the inhibitor to rescue the cells is measured. Compound 41 showed a significant anti-necroptotic effect, confirming its potential as a cellularly active agent.[7]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed methodologies for the key experiments performed in this discovery program.
General Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Core
The synthesis of the spirocyclic core is a critical step. The following is a representative, generalized protocol based on established chemical principles for similar heterocyclic structures.
Protocol: Three-Component Strecker Reaction
-
Reaction Setup: To a solution of N-protected 4-piperidone (1.0 eq) in methanol, add a substituted primary amine (1.1 eq) and potassium cyanide (1.2 eq).
-
Acidification: Cool the mixture to 0°C and slowly add acetic acid (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3x).
-
Purification (Intermediate): Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting α-amino nitrile intermediate by column chromatography.
-
Hydrolysis and Cyclization: Treat the purified intermediate with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) in a suitable solvent and heat to reflux to induce hydrolysis of the nitrile and subsequent intramolecular cyclization.
-
Final Purification: After cooling, neutralize the reaction mixture and extract the product. Purify the final 2,8-diazaspiro[4.5]decan-1-one derivative by recrystallization or column chromatography.
Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation: Prepare RIPK1 enzyme, substrate (e.g., myelin basic protein), and ATP in kinase buffer. Prepare a serial dilution of the test compound (e.g., Compound 41) in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution. Add 2.5 µL of a 4x enzyme/substrate mixture.
-
Initiation: Start the reaction by adding 2.5 µL of 4x ATP solution. Incubate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cellular Necroptosis Assay (U937 Cells)
This assay measures the ability of an inhibitor to prevent induced necroptotic cell death.
-
Cell Plating: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of the test compound. Pre-treat the cells with the compound for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (T), a SMAC mimetic (S), and a pan-caspase inhibitor like z-VAD-fmk (Z). This combination (TSZ) robustly induces necroptosis.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to untreated controls (100% viability) and TSZ-treated controls (0% viability). Calculate the EC50 value, which is the concentration of the compound that provides 50% protection from necroptosis.
Conclusion and Future Directions
The discovery of the 2,8-diazaspiro[4.5]decan-1-one scaffold represents a significant advancement in the search for novel RIPK1 inhibitors.[7][8] Through a well-designed strategy combining virtual screening and medicinal chemistry, Compound 41 was identified as a potent inhibitor with an IC50 of 92 nM and confirmed cellular activity.[7][8]
This work establishes Compound 41 as a valuable lead compound for further optimization.[7][8] Future efforts will likely focus on:
-
Improving Potency: Further SAR studies to achieve single-digit nanomolar or even picomolar potency.
-
Enhancing Selectivity: Profiling against a broad panel of kinases to ensure a clean safety profile.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as an orally bioavailable drug.
-
In Vivo Efficacy: Testing the compound in animal models of inflammatory diseases to demonstrate therapeutic benefit.[13]
The successful development of this chemical series could provide a new therapeutic option for patients suffering from a wide range of inflammatory and neurodegenerative diseases where RIPK1-mediated necroptosis is a key pathological driver.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 10. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Screening of 2,8-Diazaspiro[4.5]decan-1-one Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2,8-diazaspiro[4.5]decan-1-one core represents a compelling and privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] This structural sophistication has led to the discovery of potent and selective modulators of key signaling pathways. Notably, analogs based on this scaffold have emerged as powerful inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death in inflammatory diseases, and as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), central players in autoimmune and inflammatory conditions.[3][4][5][6]
This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of novel 2,8-diazaspiro[4.5]decan-1-one analogs. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a self-validating workflow designed to efficiently identify and characterize promising lead candidates. The screening cascade is logically structured to first assess broad cytotoxic effects, then to quantify on-target functional activity, and finally to confirm direct target engagement.
The Screening Cascade: A Strategic Workflow
A successful preliminary screening campaign is not a collection of disparate experiments but a funnel. It strategically narrows a library of newly synthesized analogs down to a few candidates with the most promising therapeutic potential. Our workflow is designed to maximize data quality and minimize wasted resources by asking the right questions in the right order.
Caption: A strategic workflow for the in vitro screening of novel compounds.
Part 1: Foundational Screening - The Imperative of Cytotoxicity Profiling
Expertise & Experience: The Rationale for a "Toxicity First" Approach Before investigating the specific activity of a compound, it is critical to understand its general effect on cell health. A compound that potently inhibits a target enzyme but also indiscriminately kills cells is not a viable drug candidate. Cytotoxicity testing serves two primary functions:
-
Identifies Pan-Assay Interference: It flags compounds that are broadly toxic, which would otherwise yield false positives in subsequent functional assays.
-
Defines the Therapeutic Window: It establishes the concentration range for specific assays, ensuring that observed effects are due to target modulation, not cellular demise.[7][8]
This initial step is a cornerstone of a self-validating system; it provides the context within which all further data must be interpreted.
Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., U937 for RIPK1 studies, or a cancer cell line like MCF-7 for general screening) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 2X stock concentration series of the 2,8-diazaspiro[4.5]decan-1-one analogs in the appropriate cell culture medium. A typical 8-point, 3-fold serial dilution starting from 100 µM is recommended for initial screening.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[8]
Data Presentation: Sample Cytotoxicity Data
| Compound ID | Scaffold | R1 Group | R2 Group | Cytotoxicity IC₅₀ (µM) |
| DS-A01 | 2,8-diazaspiro[4.5]decan-1-one | -H | -Phenyl | > 50 |
| DS-A02 | 2,8-diazaspiro[4.5]decan-1-one | -CH₃ | -Phenyl | 42.1 |
| DS-A03 | 2,8-diazaspiro[4.5]decan-1-one | -H | -4-Cl-Phenyl | 25.8 |
| DS-A04 | 2,8-diazaspiro[4.5]decan-1-one | -H | -4-F-Phenyl | > 50 |
| Staurosporine | (Control) | - | - | 0.015 |
Part 2: Target-Oriented Screening - Quantifying Functional Potency
Expertise & Experience: Focusing on Known Targets Literature has identified kinases as primary targets for this scaffold.[3][4][5] Therefore, the logical next step is to perform enzymatic assays to determine if the analogs inhibit the function of a specific kinase of interest, such as RIPK1. Enzyme assays are the foundation of modern drug discovery, providing direct measurement of a compound's effect on its intended target.[10][11]
To ensure the validity of the assay, the substrate concentration should be kept at or below its Michaelis-Menten constant (Kₘ). This condition makes the assay more sensitive to competitive inhibitors, which is a common mechanism of action for kinase inhibitors.[11]
Signaling Pathway Context: The Role of RIPK1 in Necroptosis
Caption: Inhibition of RIPK1 kinase activity blocks the necroptosis signaling cascade.
Recommended Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human RIPK1 enzyme, the appropriate peptide substrate, and ATP solution.
-
Compound Plating: In a 384-well plate, serially dilute the test analogs to the desired concentrations. Include a "no enzyme" control for background and a "vehicle" control for 100% activity.
-
Kinase Reaction Initiation: Add the RIPK1 enzyme to the wells containing the compounds and incubate briefly. Initiate the reaction by adding a mixture of the substrate and ATP (at a concentration near the Kₘ).
-
Incubation: Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Reaction Termination & ADP Detection: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the second detection reagent (Kinase Detection Reagent) to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Sample Kinase Inhibition Data
| Compound ID | Cytotoxicity IC₅₀ (µM) | RIPK1 Kinase IC₅₀ (nM) | Selectivity Index (SI) |
| DS-A01 | > 50 | 850 | > 58 |
| DS-A02 | 42.1 | 450 | 94 |
| DS-A03 | 25.8 | 92 | 280 |
| DS-A04 | > 50 | 75 | > 667 |
| Known Inhibitor | 15 | 10 | 1500 |
Selectivity Index (SI) = Cytotoxicity IC₅₀ / Kinase IC₅₀
Part 3: Advanced Characterization - Confirming Direct Target Engagement
Expertise & Experience: Differentiating Functional Effects from Direct Binding An enzyme inhibition assay demonstrates a functional outcome, but it doesn't definitively prove that the compound acts by binding directly to the active site. A receptor binding assay provides this crucial piece of evidence.[12] Radioligand binding assays are a highly sensitive and robust method to quantify a compound's ability to physically occupy the target's binding site.[13][14]
Recommended Protocol: Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound (the spiro-analog) to compete with and displace a known radiolabeled ligand from the target protein.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target kinase (e.g., from an overexpressing cell line).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled ligand (e.g., ³H-inhibitor), and serial dilutions of the test analog.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane traps the cell membranes with the bound radioligand, while the unbound ligand passes through.[15]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity retained on the filter using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. Plot the percentage of specific binding against the log of the test compound concentration. The resulting IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of binding affinity.
Synthesizing the Data for Lead Candidate Selection
The ultimate goal is to identify analogs with a specific and potent on-target effect at concentrations that are non-toxic to cells. By integrating the data from all three phases, we can build a comprehensive profile for each compound and make informed decisions.
Caption: Logic for synthesizing multi-assay data to select lead candidates.
An ideal lead candidate, such as DS-A04 from our sample data, exhibits:
-
High Potency: A low nanomolar IC₅₀ in the kinase functional assay.
-
Low Cytotoxicity: A high micromolar or undetectable IC₅₀ in the viability assay.
-
High Selectivity Index (SI): A large ratio between the cytotoxicity IC₅₀ and the target IC₅₀, indicating that the compound's on-target effect occurs at concentrations far below those that cause general cell death.
Conclusion
The preliminary in vitro screening of novel 2,8-diazaspiro[4.5]decan-1-one analogs requires a methodical and logically structured approach. By initiating the campaign with broad cytotoxicity profiling, progressing to target-specific functional assays, and confirming with direct binding studies, researchers can efficiently triage compound libraries. This tiered strategy ensures that resources are focused on analogs that possess the most desirable drug-like properties: high on-target potency and a wide therapeutic window. The insights gained from this comprehensive preliminary screen form the essential foundation for all subsequent lead optimization and preclinical development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to the Pharmacological Profiling of Spirocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirocyclic scaffolds have emerged from the periphery of medicinal chemistry to become a cornerstone of modern drug discovery.[1] Their inherent three-dimensionality, conferred by the central spiroatom, offers a unique solution to the challenge of designing potent, selective, and developable drug candidates.[2][3] Unlike traditional flat, aromatic systems, spirocycles project functional groups into three-dimensional space, enabling more precise and complex interactions with biological targets.[1][3] This guide provides an in-depth, technically-grounded framework for the comprehensive pharmacological profiling of these promising compounds. We will dissect the strategic imperatives behind experimental choices, detail validated protocols, and present a logical, tiered approach to data generation and decision-making, moving from initial hit identification to preclinical candidate selection.
The Spirocyclic Advantage: Why These Scaffolds Demand a Tailored Profiling Strategy
The defining feature of a spirocycle is its quaternary carbon atom, which joins two rings.[3] This structure imparts significant conformational rigidity and a high fraction of sp³-hybridized carbons (Fsp³), a characteristic correlated with higher clinical success rates.[2] The benefits of this unique architecture are manifold:
-
Enhanced Potency and Selectivity: The rigid framework reduces the entropic penalty of binding and allows for the precise spatial orientation of pharmacophores, leading to improved interactions with target proteins.[1][4] This structural constraint can significantly boost selectivity against off-targets, including problematic proteins like the hERG ion channel.[2]
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs can modulate key drug-like properties.[5][6] They often lead to lower lipophilicity (LogP/LogD) and increased aqueous solubility compared to their aromatic counterparts, which is beneficial for pharmacokinetics.[2][3][7]
-
Access to Novel Chemical Space: Spirocycles provide access to uncharted molecular architectures, offering opportunities for novel intellectual property (IP) and overcoming challenges with difficult-to-drug targets.[1][7]
However, these same advantages necessitate a rigorous and well-designed profiling cascade. The rigidity that enhances potency can also lead to steep "activity cliffs," where minor structural changes result in a complete loss of activity. Therefore, a systematic, multi-parameter optimization approach is not just recommended; it is essential.
The Tiered Profiling Cascade: A Framework for Decision Making
A successful profiling strategy is not a monolithic checklist but a dynamic, tiered process. Each tier answers a fundamental question, and the data generated informs the decision to advance, optimize, or terminate a compound. This iterative "Design-Make-Test-Analyze" (DMTA) cycle is critical for efficient resource allocation.[8]
Caption: A tiered workflow for spirocycle pharmacological profiling.
Tier 1: Primary Screening and Hit Validation
Objective: To identify compounds that interact with the biological target of interest at a defined potency threshold.
This initial phase rapidly assesses a library of spirocyclic compounds to find "hits."[9] The key is speed and reproducibility.
-
Experimental Choice: A biochemical, target-based assay is often the starting point. For example, an enzymatic assay measuring the inhibition of a target kinase or a binding assay assessing displacement of a known ligand from a receptor.
-
Causality: This approach directly measures interaction with the target, minimizing the complexity and potential confounding factors of a cell-based system at this early stage.[10] It provides a clean measure of potency, typically an IC50 (half-maximal inhibitory concentration).
Protocol: Standard Biochemical IC50 Determination
-
Preparation: Serially dilute the spirocyclic test compound in an appropriate solvent (e.g., DMSO) to create a concentration gradient (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Assay Plate: Add the target protein (e.g., enzyme), substrate, and any necessary co-factors to the wells of a microtiter plate.
-
Compound Addition: Transfer a small, equal volume of each compound dilution to the assay wells. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time at a controlled temperature (e.g., 30 minutes at room temperature) to allow for binding and/or enzymatic reaction.
-
Detection: Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the reaction. Read the plate on a suitable plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The assay's validity is confirmed by the Z'-factor (a measure of statistical effect size), which should be > 0.5, and consistent performance of the positive and negative controls.
A typical hit-to-lead campaign begins with hits in the micromolar (10⁻⁶ M) range.[11]
Tier 2: In Vitro Pharmacological Characterization
Objective: To confirm on-target activity in a biological context, assess selectivity, and elucidate the mechanism of action (MoA).
Validated hits from Tier 1 are advanced to more complex, biologically relevant systems.[9]
-
Cellular Potency (EC50): Moving from a biochemical to a cell-based assay is a critical step. It answers the question: Can the compound cross the cell membrane and engage its target in the complex intracellular environment? The result is an EC50 (half-maximal effective concentration). A significant drop in potency from IC50 to EC50 (a high IC50/EC50 ratio) can indicate poor cell permeability or efflux by transporters.
-
Selectivity Profiling: This is paramount for mitigating off-target toxicity.[12] A spirocyclic compound's rigid structure can be leveraged to achieve exquisite selectivity.
-
Experimental Choice: For a kinase inhibitor, this involves screening against a broad panel of kinases (e.g., a 400+ kinase panel). For a GPCR modulator, a panel of related receptors is used.
-
Causality: This screen proactively identifies potential liabilities. A "clean" compound (highly selective for the intended target) is much more likely to have a favorable safety profile.
-
-
Mechanism of Action (MoA): Understanding how a compound works is crucial for its optimization.[9] Is it a competitive inhibitor? An allosteric modulator? MoA studies can involve enzyme kinetics, target engagement assays (e.g., CETSA, NanoBRET), or downstream signaling pathway analysis (e.g., Western blot for phosphorylated substrates).[12]
Tier 3: In Vitro ADME and Safety Toxicology
Objective: To evaluate the compound's drug-like properties. A potent and selective compound is useless if it cannot reach its target in the body or is overtly toxic.[13][14] This stage assesses Absorption, Distribution, Metabolism, and Excretion (ADME) and early toxicity flags.[15]
Caption: Core components of an in vitro ADME-Tox panel.
Key ADME-Tox Assays & Data Interpretation
| Parameter | Assay | Experimental Rationale | Desirable Profile |
| Absorption | Caco-2 Permeability | Models the human intestinal barrier to predict oral absorption. Measures efflux ratio to identify compounds susceptible to removal by transporters like P-gp. | High Papp (A-B) > 10 x 10⁻⁶ cm/s; Efflux Ratio < 2 |
| Metabolism | Liver Microsomal Stability | Measures the rate of metabolism by key Phase I enzymes (CYP450s). Predicts hepatic clearance. | Low clearance; Half-life (t½) > 30 min |
| Metabolism | CYP450 Inhibition | Screens for inhibition of major CYP isoforms (e.g., 3A4, 2D6) to assess the potential for drug-drug interactions (DDIs). | IC50 > 10 µM |
| Safety | hERG Binding/Function | Assesses inhibition of the hERG potassium channel, a critical off-target linked to cardiac arrhythmia (QT prolongation). | IC50 > 10 µM (or >30x cellular EC50) |
| Safety | Cytotoxicity | Measures general toxicity against a cell line (e.g., HepG2) to flag non-specific toxic effects. | CC50 > 10 µM (or >30x cellular EC50) |
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on a semi-permeable membrane insert (e.g., Transwell®) for 21 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup:
-
A-to-B: Add the test compound to the apical (A) side (representing the gut lumen).
-
B-to-A: In a separate well, add the test compound to the basolateral (B) side (representing the blood).
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B side for A-to-B, A side for B-to-A).
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. The ratio of Papp (B-A) / Papp (A-B) gives the efflux ratio.
-
Self-Validation: Run control compounds with known high (e.g., propranolol) and low (e.g., atenolol) permeability, and a known P-gp substrate (e.g., digoxin) to validate each experiment.
Tier 4: In Vivo Validation
Objective: To assess the compound's behavior in a living organism, linking pharmacokinetics (PK) to pharmacodynamics (PD).[16]
After a compound demonstrates a promising in vitro profile (potent, selective, and drug-like), it moves into in vivo studies.[8]
-
Pharmacokinetics (PK): This study determines what the body does to the drug. A single dose is administered to an animal model (e.g., mouse or rat) via the intended clinical route (e.g., oral, intravenous). Blood samples are taken over time to measure key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, a measure of total exposure), and oral bioavailability (%F).
-
Pharmacodynamics (PD) / Efficacy: This study determines what the drug does to the body.[16] The compound is tested in an animal model of the target disease. The goal is to demonstrate that achieving a certain level of drug exposure at the target tissue (from PK) results in a desired therapeutic effect (e.g., tumor growth inhibition, reduction in inflammatory biomarkers). Establishing this PK/PD relationship is a critical milestone for advancing a compound toward clinical trials.
Conclusion: Synthesizing Data for Candidate Selection
The pharmacological profiling of spirocyclic compounds is a multi-faceted endeavor that leverages their unique structural features to create superior drugs. The process is a funnel, not a pipeline. It begins with hundreds or thousands of compounds and, through the rigorous, tiered application of biochemical, cellular, and in vivo assays, systematically filters them. Each step is a decision point, guided by high-quality, reproducible data. By understanding the "why" behind each experimental choice and adhering to self-validating protocols, drug discovery teams can efficiently navigate the complex path from a novel spirocyclic hit to a life-changing preclinical candidate.
References
- 1. books.rsc.org [books.rsc.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hit To Lead | SpiroChem [spirochem.com]
- 9. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. Hit to lead - Wikipedia [en.wikipedia.org]
- 12. selvita.com [selvita.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 16. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Investigation of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors
The Scientific Imperative: Targeting the JAK-STAT Pathway in Autoimmunity
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a cornerstone of intracellular signaling for a multitude of cytokines and growth factors critical to immune function.[1] Dysregulation of this pathway is a known driver in the pathogenesis of numerous inflammatory and autoimmune diseases, including psoriasis, psoriatic arthritis, rheumatoid arthritis, and inflammatory bowel disease (IBD).[1] The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its cell-surface receptor, leading to the activation of receptor-associated JAKs.[2] These activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate the transcription of target genes, orchestrating a complex inflammatory response.[2]
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[3] These kinases function in pairs to transduce signals from different cytokine receptors, making the specific pairing a crucial determinant of the downstream biological effect.[4][5] This functional pairing provides a strategic roadmap for therapeutic intervention; by selectively inhibiting specific JAKs, it is possible to block the signaling of key pro-inflammatory cytokines while sparing other pathways essential for normal physiological functions.
Figure 1: The canonical JAK-STAT signaling pathway.
The Rationale for Dual TYK2/JAK1 Inhibition
TYK2 and JAK1 are critical for signaling pathways mediated by key cytokines implicated in autoimmune diseases.[5]
-
TYK2 is essential for signaling from interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5][6] The IL-23/Th17 axis is a well-established pathogenic driver in psoriasis and IBD.[4]
-
JAK1 partners with TYK2 for Type I IFN signaling and also pairs with other JAKs to mediate signals for a broad range of inflammatory cytokines, including IL-6 and the gamma-common (γc) chain cytokines.[1][4]
Targeting TYK2 and JAK1 simultaneously offers a compelling therapeutic strategy. It allows for the blockade of multiple, non-redundant pathogenic cytokine pathways, potentially leading to broader and more profound efficacy than inhibiting a single JAK.[7] Crucially, a selective dual TYK2/JAK1 inhibitor that spares JAK2 and JAK3 is highly desirable. JAK2 is vital for erythropoietin and thrombopoietin signaling, and its inhibition is associated with hematological adverse events like anemia and thrombocytopenia.[8] JAK3 is primarily involved in lymphocyte development and function, and its inhibition can lead to immunosuppression.[2][8] Therefore, the ideal candidate would exhibit potent inhibition of TYK2 and JAK1 with a significant selectivity margin over JAK2 and JAK3.
| Cytokine Family | Key Cytokines | Required JAK Pairing | Pathophysiological Relevance |
| Type I IFN | IFN-α, IFN-β | TYK2 / JAK1 | Lupus, Psoriasis, Antiviral Response[4] |
| IL-12 Family | IL-12, IL-23 | TYK2 / JAK2 | Psoriasis, IBD, Psoriatic Arthritis[4][5] |
| IL-6 Family | IL-6 | JAK1 / JAK2 | Rheumatoid Arthritis, Systemic Inflammation[8] |
| γc Family | IL-2, IL-4, IL-7, etc. | JAK1 / JAK3 | Lymphocyte Development & Function[4] |
| Hematopoiesis | EPO, TPO, GM-CSF | JAK2 / JAK2 | Red Blood Cell & Platelet Production[8][9] |
Table 1: Pairing of JAK family members for key cytokine signaling pathways.
Discovery of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
The quest for potent and selective TYK2/JAK1 inhibitors has led to the exploration of novel chemical scaffolds. A notable success in this area is the identification of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives.[3][10] This work showcases a systematic approach to drug discovery, beginning with a known selective TYK2 inhibitor and employing structure-activity relationship (SAR) exploration to introduce a spirocyclic scaffold, ultimately enhancing JAK1 inhibitory activity while retaining TYK2 potency and selectivity against other JAKs.[10][11]
Lead Optimization and Structure-Activity Relationship (SAR)
The optimization effort led to the discovery of compound 48 , a derivative that demonstrated a superior profile.[3][11] This compound emerged from the systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one core, which proved to be a key structural element for achieving the desired dual inhibitory activity and selectivity.[11]
The key findings from this research program highlight the following:
-
Potency: Compound 48 exhibited potent inhibition of both TYK2 and JAK1 kinases in biochemical assays.[10][11]
-
Selectivity: The derivative showed a significant selectivity margin against JAK2, which is a critical feature for avoiding potential hematological side effects.[10][11]
-
Metabolic Stability: Compound 48 also demonstrated favorable metabolic stability in in vitro assays, a crucial parameter for a viable oral drug candidate.[3][11]
| Compound | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK2/TYK2) |
| Compound 48 | 6 | 37 | >140 | >1000 | >23-fold |
Table 2: In vitro inhibitory potency and selectivity of the lead 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48. Data sourced from ACS Publications.[11]
Context: Allosteric vs. ATP-Competitive Inhibition
It is instructive to contrast this ATP-competitive scaffold with Deucravacitinib (BMS-986165), a first-in-class, highly selective TYK2 inhibitor approved for plaque psoriasis.[12][13] Deucravacitinib achieves its remarkable selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, an allosteric mechanism that locks the enzyme in an inactive state.[14][15] This JH2 domain is less conserved across the JAK family compared to the highly homologous ATP-binding site in the catalytic (JH1) domain.[5][14]
The 2,8-diazaspiro[4.5]decan-1-one derivatives, like most kinase inhibitors, are ATP-competitive, targeting the JH1 domain.[10] The success in achieving selectivity with this class, as demonstrated by compound 48, underscores the feasibility of exploiting subtle differences within the ATP-binding pockets of the JAK family members through meticulous medicinal chemistry design.
Experimental Protocols for Inhibitor Evaluation
A rigorous and systematic evaluation of inhibitor candidates is paramount. The following protocols describe self-validating systems for characterizing the potency, selectivity, and cellular activity of novel TYK2/JAK1 inhibitors.
Biochemical Kinase Inhibition Assay (HTRF)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinases. It is the primary method for determining intrinsic potency (IC₅₀) and is essential for establishing the SAR. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method that relies on the FRET signal between a europium cryptate-labeled anti-phospho-tyrosine antibody and a biotinylated peptide substrate bound to streptavidin-XL665.[16][17]
Detailed Protocol:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO. Using an acoustic dispenser, transfer 250 nL of each dilution into a 384-well low-volume black plate.
-
Enzyme/Substrate Addition: Prepare a solution containing the recombinant catalytic domain of the target kinase (e.g., TYK2 or JAK1) and a biotinylated peptide substrate in kinase assay buffer.[16][17] Dispense 18 µL of this mix into each well.
-
Pre-incubation: Centrifuge the plate briefly and incubate at room temperature for 30 minutes. This step allows the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated.
-
Reaction Initiation: Add 2 µL of ATP solution (prepared in assay buffer at a concentration near the Kₘ for each respective kinase) to all wells to start the phosphorylation reaction.[17] Incubate for 120 minutes at room temperature.
-
Reaction Termination & Detection: Add 20 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a europium cryptate-labeled anti-phosphopeptide antibody, and streptavidin-XL665.[16]
-
Signal Reading: Incubate for 60 minutes in the dark to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 615 nm.[16]
-
Data Analysis: Calculate the HTRF ratio (665nm/615nm * 10,000) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Workflow for a biochemical HTRF kinase inhibition assay.
Cellular Target Engagement Assay (pSTAT)
Causality: While biochemical assays measure direct enzyme inhibition, cellular assays are critical to confirm that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and inhibit the downstream signaling pathway. This assay measures the inhibition of cytokine-induced STAT phosphorylation, a direct functional consequence of JAK activity.[18] Comparing a compound's potency against different cytokine stimuli allows for the determination of its cellular selectivity profile.[8]
Detailed Protocol:
-
Cell Plating: Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line into a 96-well plate.
-
Compound Treatment: Add serially diluted test compounds to the cells and pre-incubate for 1-2 hours. This allows for cell penetration and target binding.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes). The choice of cytokine determines which JAK pathway is activated (e.g., use IFN-α to assess the JAK1/TYK2 pathway).[8]
-
Cell Lysis or Fixation/Permeabilization:
-
For plate-based detection (e.g., Cellular HTRF): Lyse the cells directly in the well according to the kit manufacturer's protocol.[19]
-
For Flow Cytometry: Fix the cells with a formaldehyde-based buffer, then permeabilize with methanol or a detergent-based buffer to allow antibody access to intracellular proteins.
-
-
pSTAT Detection:
-
Plate-based: Add HTRF detection antibodies specific for the phosphorylated STAT of interest (e.g., pSTAT1) and total STAT.
-
Flow Cytometry: Stain the cells with a fluorescently-conjugated antibody against the specific pSTAT.
-
-
Data Acquisition: Read the plate on an HTRF reader or acquire the cells on a flow cytometer.
-
Data Analysis: Normalize the pSTAT signal to the total STAT signal (for HTRF) or analyze the median fluorescence intensity of the pSTAT signal (for flow cytometry). Plot the percent inhibition of the cytokine-induced pSTAT signal against compound concentration to determine the cellular IC₅₀.
Figure 3: General workflow for a cellular pSTAT inhibition assay.
Preclinical In Vivo Efficacy Models
Causality: Following successful in vitro characterization, promising candidates must be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetics, and tolerability. For a TYK2/JAK1 inhibitor targeting IBD, the dextran sulfate sodium (DSS)-induced colitis model is a standard and relevant choice.[3]
In this model, administration of DSS in drinking water induces acute colonic inflammation in mice, mimicking aspects of human ulcerative colitis. The therapeutic effect of a test compound, such as compound 48, can be quantified by monitoring disease activity index (DAI) scores (which include weight loss, stool consistency, and bleeding), colon length at necropsy (shorter colons indicate more severe inflammation), and histological analysis of colon tissue.[3] Comparing the efficacy to a known standard of care, like the pan-JAK inhibitor tofacitinib, provides a valuable benchmark for the novel compound's therapeutic potential.[3]
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising avenue for the development of dual TYK2/JAK1 inhibitors. The successful identification of potent, selective, and metabolically stable compounds like compound 48 validates this chemical series as a rich source for potential clinical candidates for treating a range of autoimmune and inflammatory diseases.[3][10][11] The strategic advantage of dual TYK2/JAK1 inhibition lies in its ability to simultaneously block multiple pathogenic cytokine pathways, offering the potential for superior efficacy. The key to clinical success will be maintaining a robust selectivity profile, particularly against JAK2, to ensure a favorable safety margin.
Future work in this area will focus on comprehensive preclinical profiling of lead candidates, including advanced in vivo disease models, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and extensive safety toxicology assessments. The ultimate goal is to identify a candidate with an optimal balance of efficacy and safety to advance into human clinical trials, offering a new oral therapeutic option for patients suffering from debilitating immune-mediated diseases.
References
- 1. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 15. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Assay in Summary_ki [bdb99.ucsd.edu]
- 18. benchchem.com [benchchem.com]
- 19. revvity.com [revvity.com]
Unveiling the Role of 2,8-Diazaspiro[4.5]decan-1-one in Necroptosis: A Technical Guide for Researchers
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This lytic, pro-inflammatory mode of cell death is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The kinase activity of RIPK1, in particular, represents a key nodal point for therapeutic intervention. This technical guide provides an in-depth exploration of the emerging role of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of RIPK1 and, consequently, modulators of the necroptotic pathway. We will delve into the molecular mechanisms of necroptosis, the rationale for targeting RIPK1, and provide detailed, field-proven protocols for investigating the anti-necroptotic activity of these spirocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore this promising therapeutic avenue.
The Necroptosis Signaling Cascade: A Regulated Demolition
Unlike apoptosis, which is a non-inflammatory and immunologically silent form of programmed cell death, necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, leading to a robust inflammatory response.[1] This pathway is typically activated when apoptosis is inhibited, particularly through the suppression of caspase-8 activity.[1]
The canonical necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[2] Upon ligand binding, a signaling complex known as Complex I is formed, where RIPK1 is recruited and ubiquitinated, leading to pro-survival signaling through NF-κB.[2] However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I and form a cytosolic complex with RIPK3, known as the necrosome.[2]
Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their activation.[2] Activated RIPK3 then phosphorylates the pseudokinase MLKL, the terminal effector of the necroptosis pathway.[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to a loss of membrane integrity and ultimately, cell death.[3][4]
Figure 1: The canonical necroptosis signaling pathway.
2,8-Diazaspiro[4.5]decan-1-one Derivatives: A New Class of RIPK1 Inhibitors
The central role of RIPK1 kinase activity in initiating necroptosis makes it a prime target for therapeutic intervention. A recent study has identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of RIPK1.[5] Through a virtual screening workflow followed by structural optimization, compound 41 from this series demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM.[5][6] Furthermore, this compound exhibited a significant anti-necroptotic effect in a cellular model of necroptosis.[5][6]
The spirocyclic scaffold of these compounds provides a unique three-dimensional structure that can be explored for developing selective and potent kinase inhibitors.[7] The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors opens up new avenues for the development of therapeutics for diseases driven by necroptosis, such as inflammatory bowel disease, neurodegenerative disorders, and certain cancers.[8][9]
Figure 2: Proposed mechanism of action for 2,8-diazaspiro[4.5]decan-1-one derivatives.
Experimental Protocols for Assessing Anti-Necroptotic Activity
To rigorously evaluate the role of 2,8-diazaspiro[4.5]decan-1-one derivatives in necroptosis, a series of well-controlled in vitro experiments are essential. The following protocols are designed to be self-validating and provide a comprehensive assessment of a compound's anti-necroptotic potential.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK1 activity.
Materials:
-
Purified recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Myelin Basic Protein (MBP) as a substrate
-
2,8-diazaspiro[4.5]decan-1-one derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the purified RIPK1 enzyme.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and MBP. The final ATP concentration should be near the Km value for RIPK1.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Calculate the IC50 values based on the dose-response curves.
Cell Viability Assay
This assay determines the protective effect of the test compound against necroptosis-inducing stimuli in a cellular context.
Principle: Cell viability is assessed by measuring the metabolic activity of cells, which is reduced in cells undergoing necroptosis. The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[10]
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α (recombinant)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (z-VAD-fmk)
-
2,8-diazaspiro[4.5]decan-1-one derivative (test compound)
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Step-by-Step Protocol: [11][12]
-
Seed HT-29 cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and z-VAD-fmk.
-
Incubate the cells for 4-24 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Shake the plate thoroughly for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Phosphorylated MLKL (p-MLKL)
This assay provides direct evidence of the inhibition of the necroptotic pathway by measuring the phosphorylation of its terminal effector, MLKL.
Principle: Western blotting is used to detect the levels of phosphorylated MLKL (a key marker of necroptosis activation) in cell lysates.
Materials:
-
Cell culture reagents and necroptosis-inducing agents as in the cell viability assay
-
2,8-diazaspiro[4.5]decan-1-one derivative (test compound)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Step-by-Step Protocol: [4]
-
Treat cells with the test compound and necroptosis-inducing agents as described in the cell viability assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent.
-
Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-MLKL to total MLKL.
Immunoprecipitation for Necrosome Formation
This assay is used to confirm that the test compound inhibits the formation of the RIPK1-RIPK3 complex (the necrosome).
Principle: Immunoprecipitation (IP) is used to isolate RIPK1 or RIPK3 from cell lysates, followed by western blotting to detect the co-precipitation of the other kinase, indicating necrosome formation.
Materials:
-
Cell culture reagents, necroptosis-inducing agents, and test compound as previously described
-
IP lysis buffer (e.g., containing 1% NP-40 and 0.5% Triton X-100)
-
Primary antibodies for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)
-
Protein A/G agarose beads
-
Primary antibodies for western blotting (anti-RIPK1, anti-RIPK3)
-
Other western blotting reagents as described above
Step-by-Step Protocol:
-
Treat cells as described for the western blot protocol.
-
Lyse the cells in IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-RIPK1) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting for the presence of the co-immunoprecipitated protein (e.g., RIPK3).
Figure 3: A generalized experimental workflow for investigating the anti-necroptotic effects of 2,8-diazaspiro[4.5]decan-1-one derivatives.
Data Interpretation and Expected Outcomes
| Assay | Expected Outcome with an Effective 2,8-Diazaspiro[4.5]decan-1-one Derivative |
| RIPK1 Kinase Assay | Dose-dependent inhibition of RIPK1 kinase activity, resulting in a low IC50 value. |
| Cell Viability Assay | Increased cell viability in the presence of necroptosis-inducing stimuli in a dose-dependent manner. |
| Western Blot for p-MLKL | Reduced levels of phosphorylated MLKL upon treatment with the compound, with no significant change in total MLKL levels. |
| Immunoprecipitation | Decreased co-immunoprecipitation of RIPK3 with RIPK1 (or vice versa), indicating inhibition of necrosome formation. |
Conclusion and Future Directions
The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors represents a significant advancement in the pursuit of novel therapeutics targeting necroptosis. The experimental framework outlined in this guide provides a robust methodology for characterizing the anti-necroptotic activity of these and other novel compounds. Future research should focus on further structure-activity relationship (SAR) studies to optimize the potency and selectivity of these inhibitors, as well as in vivo studies to evaluate their efficacy and safety in relevant disease models. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical applications. The continued exploration of the role of 2,8-diazaspiro[4.5]decan-1-one and related spirocyclic scaffolds in modulating necroptosis holds great promise for the development of next-generation therapies for a range of debilitating diseases.
References
- 1. Ripoptosome & Necrosome antibody panels are launched - News - Company - arigo Biolaboratories [arigobio.com]
- 2. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 12. Phospho-MLKL (Ser345) Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Initial Structure-Activity Relationship (SAR) Studies of Diazaspiro Compounds
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Three-Dimensional Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic compounds. The limitations of these planar molecules in effectively interacting with the complex, three-dimensional topographies of biological targets have become increasingly apparent. This has catalyzed a paradigm shift towards the exploration of sp³-rich, three-dimensional molecular architectures. Among these, diazaspirocycles have emerged as a particularly promising class of "privileged structures," consistently demonstrating the ability to confer advantageous physicochemical and pharmacological properties to bioactive molecules.[1][2][3][4][5][6][7]
This technical guide provides a comprehensive exploration of the initial structure-activity relationship (SAR) studies of diazaspiro compounds. It is designed not as a rigid instruction manual, but as a narrative journey through the fundamental principles and practical considerations that underpin the early-stage investigation of this versatile scaffold. We will delve into the causality behind experimental choices, from the initial synthetic strategies to the nuanced interpretation of biological data, empowering researchers to confidently navigate the intricate landscape of diazaspiro-based drug discovery.
The Diazaspiro Core: A Privileged Architecture for Biological Recognition
Diazaspiro compounds are bicyclic heterocyclic systems characterized by two nitrogen-containing rings sharing a single spirocyclic carbon atom. This unique structural feature imparts a rigid, non-planar geometry, which is a key determinant of their success as pharmacophores.[1] The precise spatial arrangement of substituents around the diazaspiro core allows for a more defined and often more potent interaction with the binding sites of biological targets.
The inherent three-dimensionality of the diazaspiro scaffold offers several advantages in drug design:
-
Enhanced Target Engagement: The rigid conformation of the diazaspiro nucleus can pre-organize appended functional groups in an optimal orientation for binding to a target protein, minimizing the entropic penalty upon binding and potentially leading to higher affinity.
-
Improved Physicochemical Properties: The introduction of a spirocenter can disrupt planarity, leading to increased aqueous solubility and reduced lipophilicity. This can translate to improved pharmacokinetic profiles, including better absorption and distribution.
-
Access to Novel Chemical Space: Diazaspiro scaffolds provide a gateway to unexplored areas of chemical space, offering opportunities to develop compounds with novel pharmacological profiles and to circumvent existing intellectual property.
The versatility of the diazaspiro framework is evidenced by the diverse range of biological targets for which diazaspiro-containing ligands have been developed. These include G-protein coupled receptors (GPCRs), enzymes, and ion channels, highlighting the broad applicability of this scaffold in addressing a multitude of therapeutic areas.[1]
Foundational SAR Studies: From Hit Identification to Lead Optimization
The journey of developing a novel diazaspiro-based therapeutic typically begins with the identification of a "hit" compound from a high-throughput screen or a focused library synthesis. The initial SAR studies that follow are critical for transforming this initial glimmer of activity into a viable lead compound. These early investigations systematically probe the contributions of different structural elements of the diazaspiro molecule to its biological activity.
A logical and iterative approach to initial SAR is paramount. This typically involves the dissection of the diazaspiro compound into three key components:
-
The Diazaspiro Core: Modifications to the ring sizes and substitution patterns of the core itself.
-
The Pendant Groups: Alterations to the substituents attached to the nitrogen atoms of the core.
-
The Linker (if applicable): For molecules where the diazaspiro moiety serves as a scaffold to connect two pharmacophoric elements.
The following sections will explore the initial SAR of diazaspiro compounds against several important biological targets, illustrating the principles of rational drug design in action.
Targeting the Central Nervous System: Diazaspiro Ligands for Sigma (σ) Receptors
Sigma receptors, particularly the σ1 and σ2 subtypes, are intriguing targets for the development of therapeutics for a range of central nervous system (CNS) disorders. The initial exploration of diazaspiro scaffolds as sigma receptor ligands provides an excellent case study in early-stage SAR.
One of the key strategies in this area has been the use of diazaspiro cores as bioisosteres for the piperazine moiety, a common feature in many known sigma receptor ligands.[8] This approach allows for the systematic investigation of the impact of conformational restraint on receptor affinity and selectivity.
Initial SAR Observations for σ2 Receptor Ligands:
-
Core Structure: Early studies revealed that replacing the flexible piperazine ring in a known σ2 receptor ligand with a more rigid diazaspiroalkane, such as a 2,7-diazaspiro[3.5]nonane, can have a profound impact on binding affinity.[9][10] In some cases, this substitution leads to a decrease in affinity for the σ2 receptor, suggesting that a degree of conformational flexibility is beneficial for optimal binding.[8]
-
Pendant Groups: The nature of the substituents on the diazaspiro nitrogens is critical. Typically, one nitrogen is functionalized with a group that provides a key interaction with the receptor, often a benzimidazolone or a related heterocyclic system. The other nitrogen often bears a substituent that modulates physicochemical properties and can influence selectivity.
-
Nitrogen Basicity and Position: The basicity of the nitrogen atoms and their spatial relationship are crucial for interacting with key residues in the receptor binding pocket, such as aspartate residues.[8]
The following workflow illustrates a typical initial SAR exploration for a diazaspiro-based sigma receptor ligand:
Experimental Protocols: A Practical Guide for the Bench Scientist
The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols employed. This section provides detailed, step-by-step methodologies for the synthesis of a representative diazaspiro scaffold and the key bioassays used to evaluate their biological activity.
Synthesis of a Representative Diazaspiro Scaffold: 1,9-Diazaspiro[5.5]undecane
The 1,9-diazaspiro[5.5]undecane core is a common motif in a variety of bioactive compounds.[1] The following protocol describes a general approach to its synthesis, which can be adapted for the preparation of a range of analogs.
Protocol: Synthesis of N-Boc-1,9-diazaspiro[5.5]undecane
Materials:
-
N-Boc-4-piperidone
-
Allylmagnesium bromide solution (1.0 M in diethyl ether)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Sodium perborate tetrahydrate
-
Sodium bicarbonate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Grignard Addition: To a solution of N-Boc-4-piperidone in anhydrous THF at 0 °C, add allylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-4-allyl-4-hydroxypiperidine, is purified by column chromatography.
-
Step 2: Hydroboration-Oxidation: To a solution of N-Boc-4-allyl-4-hydroxypiperidine in THF, add 9-BBN dimer and stir at room temperature for 16 hours. Cool the reaction to 0 °C and add a solution of sodium perborate tetrahydrate in water. Stir the mixture at room temperature for 4 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diol is used in the next step without further purification.
-
Step 3: Reductive Amination and Cyclization: The crude diol is dissolved in a mixture of methanol and ammonium hydroxide and subjected to hydrogenation over Raney nickel at 50 psi for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated. The resulting amino alcohol is then subjected to a Pictet-Spengler-type cyclization using an appropriate aldehyde or ketone under acidic conditions to afford the 1,9-diazaspiro[5.5]undecane core.
-
Step 4: Deprotection: The N-Boc protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane to yield the free diamine, which can be further functionalized.
Self-Validation: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material. The identity and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Evaluation: Key Bioassays for Initial SAR Studies
The choice of bioassay is dictated by the biological target of interest. The following protocols describe common assays used in the initial evaluation of diazaspiro compounds.
This assay measures the ability of a test compound to displace a radiolabeled ligand from the σ2 receptor, providing a measure of its binding affinity (Ki).[8]
Protocol: σ2 Receptor Radioligand Binding Assay
Materials:
-
Membrane preparation from cells expressing the σ2 receptor (e.g., from rat liver or a recombinant cell line)
-
[³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand
-
(+)-Pentazocine for masking σ1 receptors
-
Test diazaspiro compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, combine the membrane preparation, [³H]-DTG (at a concentration near its Kd), and (+)-pentazocine (to saturate σ1 receptors).
-
Competition Binding: Add varying concentrations of the test diazaspiro compound to the wells. For determination of non-specific binding, add a high concentration of a known σ2 ligand (e.g., unlabeled DTG).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Self-Validation: The assay should include positive and negative controls. The specific binding should be at least 80% of the total binding. The Kd of the radioligand should be determined in saturation binding experiments and should be consistent with literature values.
This assay measures the ability of a test compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[11][12][13][14]
Protocol: Colorimetric PARP-1 Enzymatic Assay
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins (as a substrate for PARP-1)
-
Activated DNA (to stimulate PARP-1 activity)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Colorimetric HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM MgCl₂)
-
96-well plates
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound histones and block the remaining protein-binding sites.
-
Enzymatic Reaction: Add the PARP-1 enzyme, activated DNA, and the test diazaspiro compound to the wells. Initiate the reaction by adding the biotinylated NAD+. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unreacted reagents. Add streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Color Development: Wash the plate again and add the colorimetric HRP substrate. The HRP enzyme will catalyze a color change.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is proportional to the PARP-1 activity.
-
Data Analysis: Calculate the percent inhibition of PARP-1 activity for each concentration of the test compound and determine the IC50 value.
Self-Validation: The assay should include a known PARP-1 inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control. The signal-to-background ratio should be sufficient for robust data analysis.
Data Presentation and Interpretation: Unveiling the SAR Landscape
The systematic presentation and careful interpretation of SAR data are crucial for making informed decisions in a drug discovery project. Quantitative data should be summarized in clearly structured tables to facilitate easy comparison of the activity of different analogs.
Table 1: Initial SAR of a Hypothetical Diazaspiro-based σ2 Ligand Series
| Compound ID | Diazaspiro Core | R¹ Substituent | R² Substituent | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 1a | 2,7-Diazaspiro[3.5]nonane | H | Benzimidazolone-ethyl | 50 | 20 |
| 1b | 2,7-Diazaspiro[3.5]nonane | Methyl | Benzimidazolone-ethyl | 45 | 25 |
| 1c | 2,7-Diazaspiro[3.5]nonane | Ethyl | Benzimidazolone-ethyl | 60 | 15 |
| 2a | 2,8-Diazaspiro[4.5]decane | H | Benzimidazolone-ethyl | 100 | 10 |
-
The smaller 2,7-diazaspiro[3.5]nonane core appears to be more favorable for σ2 affinity than the larger 2,8-diazaspiro[4.5]decane core (compare 1a and 2a ).
-
Small alkyl substitution on one of the diazaspiro nitrogens is well-tolerated and may slightly improve selectivity (compare 1a and 1b ).
-
Increasing the steric bulk of the alkyl substituent may be detrimental to affinity (compare 1b and 1c ).
These initial findings would then guide the design of the next generation of analogs, for example, by exploring other small diazaspiro cores and a wider range of substituents on the nitrogen atoms.
The logical progression of an SAR study can be visualized as follows:
Conclusion: The Enduring Promise of Diazaspiro Compounds
The initial structure-activity relationship studies of diazaspiro compounds are a testament to the power of rational, iterative drug design. By systematically dissecting the molecule and probing the contributions of each structural element, medicinal chemists can transform a simple "hit" into a highly potent and selective lead compound. The inherent three-dimensionality and synthetic tractability of the diazaspiro scaffold ensure that it will remain a valuable and "privileged" platform for the discovery of novel therapeutics for years to come. This guide has provided a framework for approaching the initial SAR of this important class of molecules, emphasizing the critical interplay between synthetic chemistry, biological evaluation, and data-driven decision-making. As our understanding of the complex biology of disease continues to grow, so too will the opportunities for leveraging the unique properties of diazaspiro compounds to create the medicines of the future.
References
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 6. mdpi.com [mdpi.com]
- 7. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. PARP assay [assay-protocol.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Experimental Protocol for the Synthesis of 2,8-diazaspiro[4.5]decan-1-one Hydrochloride
An Application Note for Medicinal and Process Chemistry Professionals
Introduction: The Strategic Value of Spirocyclic Scaffolds
In modern medicinal chemistry, the design of novel molecular architectures that occupy a distinct three-dimensional chemical space is paramount for developing next-generation therapeutics. Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, offer a rigid and conformationally constrained framework. This structural rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.
The 2,8-diazaspiro[4.5]decane core is a privileged scaffold that has garnered significant attention. Its incorporation into drug candidates has led to the discovery of potent and selective inhibitors for critical therapeutic targets. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease and as potent RIPK1 kinase inhibitors to counter necroptosis-driven inflammatory conditions[1][2].
This application note provides a detailed, field-proven protocol for the synthesis of 2,8-diazaspiro[4.5]decan-1-one hydrochloride. The described method focuses on the final, critical step: the acid-catalyzed deprotection of a Boc-protected precursor, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. This process is efficient, scalable, and yields the target compound in high purity, ready for subsequent functionalization in drug development programs.
Reaction Principle and Scheme
The core of this protocol is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen of the spirocyclic core. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
The mechanism involves the protonation of the carbonyl oxygen of the Boc group by hydrochloric acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is subsequently quenched, often by reacting with the chloride anion or solvent, while the carbamic acid intermediate decarboxylates to release the free amine as its hydrochloride salt. Dichloromethane (CH2Cl2) is an excellent solvent choice as it is relatively non-polar, inert to the acidic conditions, and effectively solubilizes the starting material while allowing for easy precipitation or isolation of the polar hydrochloride salt product.
Reaction:
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate + HCl → 2,8-diazaspiro[4.5]decan-1-one hydrochloride + CO₂ + isobutylene
Materials and Quantitative Data
Proper preparation and accurate measurement of reagents are critical for the success and reproducibility of this synthesis.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (per 92g scale) | Moles (mol) | Notes |
| tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 903129-71-5 | C₁₃H₂₂N₂O₃ | 254.33 | 92 g | 0.36 | Starting material (Intermediate 14).[3] |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | 1 L | - | Anhydrous grade recommended. |
| Hydrochloric Acid (4 M Solution in Dioxane) | 7647-01-0 | HCl | 36.46 | 500 mL | 2.0 | A solution in an organic solvent is preferred. A 4M HCl aqueous solution can also be used.[3] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure, from setup to final product isolation.
Caption: Workflow for the synthesis of 2,8-diazaspiro[4.5]decan-1-one HCl.
Detailed Step-by-Step Protocol
This protocol is based on a literature-reported gram-scale synthesis.[3]
-
Vessel Preparation: To a 2-liter, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (92 g, 0.36 mol).
-
Expert Insight: Using a three-necked flask allows for controlled addition of the acid while maintaining an inert atmosphere, which prevents moisture from entering the reaction.
-
-
Dissolution: Add dichloromethane (1 L) to the flask. Stir the mixture at room temperature (RT, approx. 20-25°C) until the starting material is fully dissolved.
-
Causality: Dichloromethane is an effective solvent for the Boc-protected starting material, ensuring a homogeneous reaction mixture for a smooth and complete reaction.
-
-
Acid Addition: Slowly add a 4 M solution of hydrochloric acid (500 mL) to the stirred solution via the dropping funnel over a period of 30-45 minutes.
-
Expert Insight: A slow, controlled addition is crucial to manage the exotherm from the acid-base neutralization and the evolution of gas (CO₂ and isobutylene). A rapid addition can cause excessive foaming and pressure build-up.
-
-
Reaction Monitoring: Stir the resulting mixture vigorously for 8 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. As the reaction proceeds, the hydrochloride salt product may begin to precipitate from the dichloromethane solution.
-
Causality: The 8-hour reaction time ensures the complete cleavage of the Boc group. Incomplete deprotection can complicate purification.
-
-
Product Isolation: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the solvent and any volatile byproducts.
-
Expert Insight: The removal of the solvent under vacuum will yield the crude 2,8-diazaspiro[4.5]decan-1-one hydrochloride as a solid residue.[3] Depending on the desired purity, the solid can be washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any organic-soluble impurities.[4]
-
-
Drying and Characterization: Collect the resulting solid by filtration if necessary and dry it under high vacuum. The final product should be characterized to confirm its identity and purity.
-
Expected Yield: Quantitative.
-
Appearance: White to off-white solid.
-
¹H NMR Characterization (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J= 6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J= 6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J= 14Hz, 2H).[3]
-
Safety and Handling
All operations should be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care. The use of a 4M solution in dioxane introduces an additional hazard as dioxane is flammable and an irritant.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 4. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) | 832710-65-3 [chemicalbook.com]
Application Notes and Protocols for 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Inflammatory Bowel Disease (IBD) Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for a Complex Disease
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract driven by a dysregulated immune response in genetically susceptible individuals.[1] Current therapeutic strategies, including biologic agents that target cytokines like TNF-α or the IL-12/23 pathway, have revolutionized IBD care, but a significant number of patients exhibit primary non-response, secondary loss of response, or adverse side effects, highlighting the urgent need for new therapeutic modalities.[1][2]
Small molecule inhibitors, particularly those targeting intracellular signaling cascades, offer a promising alternative or complementary approach. The 2,8-diazaspiro[4.5]decan-1-one scaffold has recently emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective kinase inhibitors.[3] Of particular relevance to IBD is the discovery of derivatives of this scaffold that function as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in pro-inflammatory cytokine signaling.[4][5]
This document provides a detailed guide for researchers on how to evaluate the therapeutic potential of novel 2,8-diazaspiro[4.5]decan-1-one derivatives using established preclinical IBD models. It combines field-proven insights with step-by-step protocols for in vivo and ex vivo analysis.
Core Mechanism of Action: Inhibition of the TYK2/JAK1-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling hub for numerous cytokines implicated in the pathogenesis of IBD. Cytokines such as Interleukin-12 (IL-12) and IL-23, which are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, signal through receptors that utilize TYK2 and JAK1.[2][4]
Upon cytokine binding, these kinases phosphorylate each other and the cytokine receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of pro-inflammatory genes.
A specific 2,8-diazaspiro[4.5]decan-1-one derivative, referred to as "Compound 48" in a key study, has been identified as a potent and selective dual inhibitor of TYK2 and JAK1.[4] By blocking the activity of these kinases, the compound effectively disrupts the downstream signaling cascade, leading to reduced differentiation of pathogenic Th1 and Th17 cells and a decrease in the production of inflammatory mediators.[4]
Application Note 1: In Vivo Efficacy in a DSS-Induced Colitis Model
Rationale: The dextran sodium sulfate (DSS)-induced colitis model is a widely used, robust, and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[6] Its key advantages include rapidity of onset and simplicity of induction, making it ideal for the initial screening and efficacy testing of novel therapeutic compounds.[6][7] The severity of colitis can be controlled by modulating the DSS concentration and duration of administration.[7]
Protocol 1.1: Induction of Acute DSS Colitis and Compound Administration
This protocol describes the induction of acute colitis in mice, a common first-pass model for evaluating anti-inflammatory efficacy.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old (approx. 20g body weight)[8]
-
Dextran Sodium Sulfate (DSS), M.W. 36,000-50,000 Da
-
Test Compound (2,8-diazaspiro[4.5]decan-1-one derivative)
-
Vehicle for test compound (e.g., 0.5% methylcellulose)
-
Positive Control (e.g., Tofacitinib, Sulfasalazine)
-
Sterile drinking water
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least 7 days before the start of the experiment.
-
Group Allocation: Randomly divide mice into experimental groups (n=8-10 mice/group is recommended):
-
Group 1: Healthy Control (Vehicle only, normal drinking water)
-
Group 2: DSS Control (Vehicle only, DSS in drinking water)
-
Group 3: DSS + Positive Control (e.g., Tofacitinib at a clinically relevant dose)
-
Group 4-6: DSS + Test Compound (e.g., Low, Medium, High doses)
-
-
Baseline Measurement: On Day 0, record the initial body weight of all mice.
-
Colitis Induction: From Day 0 to Day 7, provide mice with drinking water containing 2.5-3.0% (w/v) DSS.[8][9] Prepare the DSS solution fresh and replace it every 2 days.[8] Healthy control mice receive normal sterile drinking water.
-
Compound Administration: From Day 0 until the end of the study (e.g., Day 8-10), administer the test compound, vehicle, or positive control once daily via oral gavage. The causality behind this choice is to ensure systemic exposure of the compound throughout the inflammatory induction period.
-
Daily Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
Protocol 1.2: Assessment of Disease Activity Index (DAI)
The DAI is a composite score that provides a quantitative measure of disease severity.[8] Blinding the observer to the treatment groups is critical for unbiased scoring.
Scoring System:
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed | No blood |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
Table 1: Disease Activity Index (DAI) Scoring Criteria. The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Protocol 1.3: Macroscopic and Histological Evaluation
At the end of the study (typically Day 8-10, when DAI scores peak), a terminal evaluation is performed.
Procedure:
-
Euthanasia & Colon Harvest: Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Macroscopic Evaluation: Carefully dissect the entire colon from the cecum to the anus. Measure its length with a ruler, as colon shortening is a key indicator of inflammation.[8]
-
Tissue Collection:
-
Histological Processing: Process the formalin-fixed tissues, embed them in paraffin, and cut 5 µm sections.[10]
-
Staining and Scoring: Stain sections with Hematoxylin and Eosin (H&E). Evaluate them under a microscope by a blinded pathologist using a validated scoring system (see Table 2).
| Score | Inflammation Severity | Inflammation Extent | Crypt Damage |
| 0 | None | None | Intact crypts |
| 1 | Slight | Mucosal | Basal 1/3 damaged |
| 2 | Moderate | Mucosal & Submucosal | Basal 2/3 damaged |
| 3 | Severe | Transmural | Entire crypt lost |
Table 2: Histological Scoring Criteria for Colitis. The total histology score is the sum of the individual scores.
In Vivo Experimental Workflow
Application Note 2: Mechanistic Evaluation of Anti-Inflammatory Effects
Rationale: While in vivo efficacy data is crucial, it must be supported by mechanistic evidence confirming the compound's intended biological activity at the tissue level. This involves quantifying the reduction in key inflammatory mediators and characterizing the changes in immune cell populations within the inflamed colon.
Protocol 2.1: Cytokine Profiling by ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in a biological sample.[12][13] A reduction in these cytokines in the colon tissue of treated mice provides direct evidence of the compound's anti-inflammatory effect.
Materials:
-
Snap-frozen colon tissue samples from Protocol 1.3
-
Tissue Lysis/Homogenization Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bead mill or tissue homogenizer
-
Commercial ELISA kits for mouse TNF-α, IL-6, IL-1β, etc.
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen colon tissue segment.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue thoroughly using a bead mill or mechanical homogenizer. The rationale is to lyse the cells and release the intracellular and membrane-bound proteins.[14]
-
Incubate the homogenate on ice for 30 minutes.
-
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[14]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins (including cytokines).
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard assay (e.g., BCA assay). This is crucial for normalizing cytokine levels across different samples.
-
ELISA:
-
Perform the sandwich ELISA for each target cytokine according to the manufacturer's protocol.[13] This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations (in pg/mL) from the standard curve. Normalize these values to the total protein concentration of the sample (e.g., pg of cytokine per mg of total protein).
Protocol 2.2: Immunohistochemistry (IHC) for Immune Cell Markers
Principle: IHC allows for the visualization of specific antigens within the context of tissue architecture.[15] By staining for markers like CD4 (T helper cells) and FOXP3 (regulatory T cells), one can assess how the test compound modulates the immune cell infiltrate in the colon, providing a direct link to the TYK2/JAK1 inhibitory mechanism which is known to affect T-cell differentiation.[4][16]
Materials:
-
Paraffin-embedded colon tissue sections on slides (from Protocol 1.3)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., Sodium Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibodies (e.g., Rabbit anti-CD4, Rat anti-FOXP3)
-
HRP-conjugated secondary antibodies
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene baths followed by a graded series of ethanol (100%, 95%, 70%) and finally water to remove paraffin and rehydrate the tissue.[11]
-
Antigen Retrieval: Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic epitopes.[11] This step is critical for allowing the antibodies to access their targets.
-
Blocking: Incubate sections with a blocking buffer to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the slides with the primary antibody (e.g., anti-CD4) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Development: Add the DAB substrate, which will produce a brown precipitate at the site of the antigen, visualizing the target protein.[17]
-
Counterstaining: Lightly stain the sections with hematoxylin to visualize the cell nuclei in blue, providing morphological context.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip.
-
Imaging and Analysis: Capture images using a microscope and quantify the number of positive cells per high-power field or by using digital image analysis software.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for evaluating the therapeutic potential of novel 2,8-diazaspiro[4.5]decan-1-one derivatives in preclinical models of IBD. Positive results, such as a significant reduction in DAI, colon shortening, histological damage, pro-inflammatory cytokine levels, and pathogenic T-cell infiltration, would provide strong evidence to support further development.
Future studies should aim to:
-
Evaluate efficacy in chronic IBD models: Employing models with repeated cycles of DSS administration can mimic the relapsing-remitting nature of human IBD and assess the compound's effect on fibrosis.[6][18]
-
Investigate alternative IBD models: Using T-cell transfer models of colitis can provide deeper insights into the compound's specific effects on lymphocyte-driven pathology.[19]
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Correlating drug exposure levels with biological endpoints is essential for dose selection and translation to clinical studies.
-
Explore ex vivo organ culture systems: Gut-Ex-Vivo systems can be used for higher-throughput screening and mechanistic studies in a time- and cost-effective manner.[20]
By systematically applying these methodologies, researchers can robustly characterize the anti-inflammatory properties of this promising class of compounds and advance the development of new oral therapies for Inflammatory Bowel Disease.
References
- 1. How do different drug classes work in treating Inflammatory Bowel Diseases? [synapse.patsnap.com]
- 2. What drugs are in development for Inflammatory Bowel Diseases? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pathological and immunohistochemical study of colon cancer. Evaluation of markers for colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue cytokine and chemokine expression in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Changes of cytokine levels in a mouse model of post-infectious irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. Development of a Multiplex Immunohistochemistry Workflow to Investigate the Immune Microenvironment in Mouse Models of Inflammatory Bowel Disease and Colon Cancer [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Translational Relevance of IBD Mouse Models | Taconic Biosciences [taconic.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Evaluation of 2,8-diazaspiro[4.5]decan-1-one Compounds
Introduction: Unveiling the Therapeutic Potential of 2,8-diazaspiro[4.5]decan-1-one Scaffolds
The 2,8-diazaspiro[4.5]decan-1-one core structure represents a versatile and promising scaffold in modern medicinal chemistry. Its inherent three-dimensionality and synthetic tractability have led to the development of potent and selective modulators of key biological targets implicated in a range of human diseases. Recent research has highlighted derivatives of this scaffold as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), positioning them as strong candidates for treating inflammatory and autoimmune disorders.[1][2][3][4] Furthermore, related spirocyclic structures have demonstrated activity as M1 muscarinic acetylcholine receptor agonists, suggesting potential applications in addressing cognitive deficits in neurological diseases.[5][6]
The successful translation of these promising in vitro findings to clinical applications hinges on a robust and meticulously planned in vivo testing strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a thorough in vivo evaluation of novel 2,8-diazaspiro[4.5]decan-1-one compounds. The protocols outlined herein are designed to establish a comprehensive understanding of the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles of these candidate molecules.
Our approach is grounded in the principles of scientific integrity and guided by international regulatory standards, including the ARRIVE guidelines for reporting in vivo experiments and the safety pharmacology guidelines from the International Council for Harmonisation (ICH).[7][8] By elucidating the causality behind experimental choices and providing detailed, step-by-step methodologies, this guide aims to empower researchers to generate high-quality, reproducible data essential for advancing these novel compounds through the drug development pipeline.
Part 1: Foundational In Vivo Studies: Pharmacokinetics, Pharmacodynamics, and Safety
A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, collectively known as pharmacokinetics (PK), is fundamental to designing meaningful efficacy and toxicology studies. Concurrently, assessing the compound's physiological effects on the body, or pharmacodynamics (PD), and its safety profile are crucial early steps.
Pharmacokinetic (PK) Profiling
The goal of initial PK studies is to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life. These parameters will inform dose selection and dosing frequency for subsequent efficacy and toxicology studies. Given the small molecule nature of 2,8-diazaspiro[4.5]decan-1-one derivatives, standard rodent models are appropriate for initial PK assessment.
Experimental Protocol: Single-Dose Pharmacokinetics in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) and C57BL/6 mice (8-10 weeks old). The use of both sexes is crucial to identify any potential sex-based differences in drug metabolism and disposition.
-
Compound Formulation: The compound should be formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The stability of the formulation should be confirmed prior to the study.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides a baseline for 100% bioavailability.
-
Oral (PO): Administer a single dose via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approximately 100 µL) from a suitable vessel (e.g., saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The use of sparse sampling techniques may be necessary in mice to adhere to animal welfare guidelines.
-
Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Pharmacodynamic (PD) and Target Engagement Studies
PD studies are essential to demonstrate that the compound interacts with its intended target in a living organism and to establish a dose-response relationship. The specific PD assays will depend on the compound's mechanism of action.
Protocol 1.2.1: PD for RIPK1/TYK2/JAK1 Inhibitors (Inflammatory Models)
-
Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice.[9]
-
Procedure:
-
Administer the test compound at various doses (e.g., 1, 3, 10, 30 mg/kg, PO) one hour prior to LPS challenge.
-
Inject mice with LPS (e.g., 1 mg/kg, intraperitoneally).
-
Collect blood samples at a time point corresponding to the peak inflammatory response (e.g., 2-4 hours post-LPS).
-
-
Biomarker Analysis: Measure levels of key downstream cytokines in the plasma using ELISA or multiplex assays.
-
For RIPK1 inhibitors: TNF-α, IL-6, IL-1β.[9]
-
For TYK2/JAK1 inhibitors: IL-12, IL-23, and IFN-α induced STAT phosphorylation.
-
-
Data Analysis: Correlate compound dose with the reduction in cytokine levels to establish a dose-response curve.
Protocol 1.2.2: PD for M1 Muscarinic Agonists (Neurological Models)
-
Model: Scopolamine-induced cognitive impairment in rats or mice.[10][11] Scopolamine is a muscarinic antagonist that induces a transient amnesic state.[10][11]
-
Procedure:
-
Administer the test compound at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg, PO or SC).
-
After a suitable pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.5-1 mg/kg, IP).
-
Conduct behavioral tests to assess cognitive function.
-
-
Behavioral Assessments:
-
Data Analysis: Compare the performance of compound-treated animals to vehicle-treated and scopolamine-only groups to determine the dose-dependent reversal of cognitive deficits.
In Vivo Safety and Toxicology
Early assessment of a compound's safety profile is critical to identify potential liabilities. These studies are guided by regulatory frameworks such as the ICH S7A guidelines for safety pharmacology.[7][8]
Protocol 1.3.1: Acute Toxicity and Dose Range-Finding
-
Animal Model: Use the same rodent species as in the PK studies.
-
Study Design: Administer single, escalating doses of the compound to small groups of animals.
-
Endpoints:
-
Mortality: Record any deaths within a 14-day observation period.
-
Clinical Observations: Daily monitoring for any signs of toxicity, including changes in behavior, appearance, and physiological functions (e.g., Irwin test or Functional Observational Battery).[13][14]
-
Body Weight: Measure body weight at baseline and at regular intervals.
-
Gross Necropsy: At the end of the study, perform a macroscopic examination of all major organs.
-
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Protocol 1.3.2: Core Battery Safety Pharmacology
As per ICH S7A guidelines, the core battery of safety pharmacology studies should assess the effects on the central nervous, cardiovascular, and respiratory systems.[7][15]
-
Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test in rats can assess effects on behavior, coordination, and neurological function.[14]
-
Cardiovascular System: In vivo cardiovascular parameters (blood pressure, heart rate, and ECG) can be monitored in conscious, telemetered animals (e.g., dogs or non-human primates). An in vitro hERG assay should also be conducted to assess the risk of QT interval prolongation.[13]
-
Respiratory System: Respiratory rate and tidal volume can be measured in rats using whole-body plethysmography.[14]
The following diagram illustrates the workflow for the initial in vivo evaluation of a novel 2,8-diazaspiro[4.5]decan-1-one compound.
Caption: Initial in vivo evaluation workflow.
Part 2: In Vivo Efficacy Evaluation in Disease Models
Based on the compound's demonstrated in vitro activity and its in vivo target engagement, appropriate disease models should be selected to evaluate therapeutic efficacy.
Efficacy Models for RIPK1 and TYK2/JAK1 Inhibitors (Inflammatory & Autoimmune Diseases)
Protocol 2.1.1: Sepsis Model (Acute Inflammation)
-
Model: Cecal Ligation and Puncture (CLP) in mice, which is considered a clinically relevant model of sepsis.[16]
-
Procedure:
-
Anesthetize mice and perform a laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it with a needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer the test compound therapeutically (e.g., starting 1-2 hours post-CLP) at doses determined from PD studies.
-
-
Endpoints:
-
Survival: Monitor survival over a period of 72-96 hours.
-
Bacterial Load: Quantify bacterial counts in blood and peritoneal fluid.
-
Systemic Cytokine Levels: Measure plasma levels of TNF-α, IL-6, and other relevant cytokines.
-
Organ Damage Markers: Assess markers of kidney and liver injury (e.g., BUN, creatinine, ALT, AST).
-
Protocol 2.1.2: Collagen-Induced Arthritis (CIA) Model (Rheumatoid Arthritis)
-
Model: CIA in DBA/1 mice, a widely used model that shares many pathological features with human rheumatoid arthritis.[17][18]
-
Procedure:
-
Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
Administer a booster immunization 21 days later.
-
Begin prophylactic or therapeutic dosing with the test compound once clinical signs of arthritis appear.
-
-
Endpoints:
-
Clinical Score: Visually score paw swelling and inflammation daily.
-
Paw Thickness: Measure paw thickness with calipers.
-
Histopathology: At the end of the study, evaluate joint inflammation, pannus formation, and bone erosion in histological sections.
-
Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Protocol 2.1.3: DSS-Induced Colitis Model (Inflammatory Bowel Disease)
-
Model: Dextran sulfate sodium (DSS)-induced colitis in C57BL/6 mice, a model for ulcerative colitis.[4][19]
-
Procedure:
-
Administer DSS (e.g., 2-3%) in the drinking water for 5-7 days to induce acute colitis.
-
Administer the test compound daily, starting concurrently with DSS administration or therapeutically after disease onset.
-
-
Endpoints:
-
Disease Activity Index (DAI): A composite score of body weight loss, stool consistency, and rectal bleeding.[19]
-
Colon Length: Measure colon length at necropsy as an indicator of inflammation.
-
Histopathology: Evaluate epithelial damage, inflammatory cell infiltration, and crypt architecture in colon sections.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.
-
Table 2: Summary of Efficacy Models for Inflammatory Diseases
| Disease Area | Animal Model | Key Endpoints |
| Sepsis | Cecal Ligation and Puncture (CLP) | Survival, bacterial load, systemic cytokines |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) | Clinical score, paw thickness, histopathology |
| Inflammatory Bowel Disease | DSS-Induced Colitis | Disease Activity Index (DAI), colon length, histopathology |
| Psoriasis | Imiquimod (IMQ)-Induced Dermatitis | Psoriasis Area and Severity Index (PASI), ear thickness, histopathology |
| Lupus | MRL/lpr or NZB/W F1 mice | Proteinuria, anti-dsDNA antibodies, kidney histopathology |
Efficacy Models for M1 Muscarinic Agonists (Cognitive Enhancement)
Protocol 2.2.1: Scopolamine-Induced Amnesia Model
-
Model: As described in the PD section (1.2.2), this model is excellent for assessing the ability of a compound to reverse a cholinergic deficit.[2][10][11][12]
-
Procedure & Endpoints: Follow the protocol outlined in 1.2.2, focusing on robust behavioral assessments like the Morris Water Maze or passive avoidance task to demonstrate cognitive improvement.
Protocol 2.2.2: Transgenic Models of Alzheimer's Disease
-
Model: For more chronic and disease-modifying effects, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5XFAD or APP/PS1 models, are appropriate. These models develop age-dependent amyloid plaques and cognitive deficits.
-
Procedure:
-
Begin chronic daily dosing of the test compound in aged transgenic mice (e.g., 6-9 months of age) for an extended period (e.g., 1-3 months).
-
Conduct a battery of cognitive tests before, during, and after the treatment period.
-
-
Endpoints:
-
Cognitive Performance: Assess spatial learning and memory (Morris Water Maze), and recognition memory (Novel Object Recognition).
-
Brain Histopathology: Quantify amyloid plaque burden and neuroinflammation (astrogliosis and microgliosis) in the hippocampus and cortex.
-
Neurochemical Analysis: Measure levels of acetylcholine and other relevant neurotransmitters in brain tissue.
-
The following diagram outlines the decision-making process for selecting an appropriate in vivo efficacy model.
Caption: Efficacy model selection workflow.
Conclusion
The in vivo testing protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel 2,8-diazaspiro[4.5]decan-1-one compounds. By systematically characterizing their pharmacokinetic, pharmacodynamic, efficacy, and safety profiles, researchers can generate the critical data necessary to identify promising clinical candidates. A well-designed in vivo strategy, grounded in scientific rationale and adhering to established guidelines, is paramount for the successful translation of these versatile spirocyclic scaffolds into novel therapeutics for a range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models for the Study of Inflammatory Bowel Disease - Creative Animodel [creative-animodel.com]
- 5. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models for rheumatoid arthritis [jstage.jst.go.jp]
- 7. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
- 11. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 12. njppp.com [njppp.com]
- 13. criver.com [criver.com]
- 14. Safety Pharmacology - IITRI [iitri.org]
- 15. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 16. criver.com [criver.com]
- 17. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 19. Inflammatory Bowel Disease (IBD) models | Preclinical CRO [oncodesign-services.com]
Application Note: Evaluating 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Cell-Based Necroptosis Assays
Introduction: The Therapeutic Promise of Modulating Necroptosis
Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[3][4] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome.[1][4][5] RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[6][7][8] Phosphorylated MLKL (p-MLKL) oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[7][8][9]
Given its central role in inflammatory diseases, inhibiting the necroptosis pathway, particularly the kinase activity of RIPK1, has emerged as a promising therapeutic strategy.[2][10] Recent advancements in medicinal chemistry have led to the exploration of novel chemical scaffolds for this purpose. The 2,8-diazaspiro[4.5]decan-1-one core structure has shown potential as a scaffold for potent and selective kinase inhibitors.[11][12] Notably, derivatives of this scaffold have been identified as effective RIPK1 inhibitors, demonstrating anti-necroptotic effects in cellular models.[12]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2,8-diazaspiro[4.5]decan-1-one derivatives in cell-based necroptosis assays. We present detailed protocols for inducing and quantifying necroptosis, as well as for mechanistically validating the inhibitory action of these novel compounds.
The Necroptosis Signaling Cascade: A Target for Intervention
The most well-characterized pathway to induce necroptosis begins with the stimulation of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNF-α.[3][13] In the presence of a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and a Smac mimetic to degrade cellular inhibitors of apoptosis proteins (cIAPs), the signaling cascade is shunted towards necroptosis.[9][14] This leads to the formation of the necrosome, where RIPK1 and RIPK3 auto- and trans-phosphorylate each other, leading to the subsequent phosphorylation and activation of MLKL.[1][3][5]
Figure 1: The TNF-α induced necroptosis pathway and the point of intervention for 2,8-diazaspiro[4.5]decan-1-one derivatives.
Experimental Workflow for Compound Evaluation
A robust evaluation of potential necroptosis inhibitors involves a multi-step process, from initial screening for cell viability to detailed mechanistic studies. This workflow ensures that the observed effects are specific to the necroptosis pathway.
Figure 2: A generalized experimental workflow for screening and validating necroptosis inhibitors.
Detailed Protocols
Part 1: Cell Culture and Necroptosis Induction
Objective: To prepare cells and induce necroptosis in a controlled and reproducible manner.
Recommended Cell Line: Human monocytic U937 or colorectal adenocarcinoma HT-29 cells are well-characterized and sensitive to TNF-α-induced necroptosis.
Materials:
-
U937 or HT-29 cells
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (PeproTech or equivalent)
-
Smac mimetic (e.g., LCL161, Sigma)[14]
-
2,8-diazaspiro[4.5]decan-1-one derivative of interest
-
Vehicle control (e.g., DMSO)
-
96-well and 6-well tissue culture plates
Protocol:
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. For U937 cells, a density of 2 x 10^5 cells/mL is recommended. For adherent cells like HT-29, seed to achieve 70-80% confluency.
-
Compound Pre-treatment: Prepare a dilution series of the 2,8-diazaspiro[4.5]decan-1-one derivative in culture medium. Pre-treat the cells with the compound or vehicle control for 1-2 hours prior to necroptosis induction.
-
Necroptosis Induction: Prepare a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK in culture medium. A commonly used concentration for U937 cells is 20 ng/mL TNF-α, 1 µM Smac mimetic, and 20 µM z-VAD-FMK.[14]
-
Treatment: Add the necroptosis-inducing cocktail to the pre-treated cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Part 2: Quantifying Cell Death
Principle: This assay measures the amount of ATP, which is proportional to the number of metabolically active, viable cells.[16][17][18]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[16][17][18][19][20]
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Follow the necroptosis induction protocol in an opaque-walled 96-well plate.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19][20]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[19][20]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[19][20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19][20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Measure luminescence using a plate reader.
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[21][22]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)[21][22][23]
-
Clear, flat-bottom 96-well plates
Protocol:
-
Perform necroptosis induction in a standard 96-well plate.
-
Gently centrifuge the plate to pellet the cells (optional but recommended).[23]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[23][24]
-
Prepare and add the LDH reaction solution to each well containing the supernatant, following the manufacturer's protocol.[21][23][24]
-
Incubate the plate at room temperature for the recommended time (typically 30 minutes), protected from light.[21][23]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.[23][24]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with Triton X-100).[23][24]
Table 1: Representative Data from Cell Viability and Cytotoxicity Assays
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) |
| Vehicle Control | 100 ± 5 | 5 ± 2 |
| Necroptosis Induction | 25 ± 4 | 85 ± 6 |
| Necroptosis Induction + Compound X (1 µM) | 80 ± 6 | 20 ± 3 |
| Necroptosis Induction + Necrostatin-1 (20 µM) | 82 ± 5 | 18 ± 4 |
Data are presented as mean ± standard deviation.
Part 3: Mechanistic Validation
Principle: Western blotting allows for the detection of specific proteins, in this case, the phosphorylated, active forms of MLKL and RIPK3, which are key markers of necroptosis.[25][26][27]
Materials:
-
Cells treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-p-MLKL (e.g., human Ser358), anti-p-RIPK3 (e.g., human Ser227), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Principle: Immunofluorescence microscopy visualizes the subcellular localization of proteins. In necroptosis, p-MLKL translocates to the plasma membrane, which can be observed as puncta.[28][29]
Materials:
-
Adherent cells grown on coverslips in 24-well plates
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-p-MLKL
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat the cells on coverslips as described in Part 1.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with the anti-p-MLKL primary antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBST and counterstain the nuclei with DAPI.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of both positive (necroptosis induction) and negative (vehicle control) controls is essential. Furthermore, a known necroptosis inhibitor, such as Necrostatin-1 (a RIPK1 inhibitor), should be run in parallel with the 2,8-diazaspiro[4.5]decan-1-one derivatives to provide a benchmark for inhibitory activity.[14][30] Concordance between the viability/cytotoxicity data and the mechanistic western blot and immunofluorescence results provides strong evidence for on-target activity. A compound that rescues cell viability, reduces LDH release, and inhibits the phosphorylation of MLKL and its translocation to the membrane can be confidently classified as a necroptosis inhibitor.
Conclusion
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of novel necroptosis inhibitors. The cell-based assays detailed in this application note provide a robust framework for evaluating the efficacy and mechanism of action of these compounds. By employing a combination of quantitative cell death assays and specific molecular biology techniques, researchers can effectively characterize the potential of these derivatives as therapeutic agents for a range of inflammatory and degenerative diseases.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 10. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. researchgate.net [researchgate.net]
Title: A Scalable, High-Purity Synthesis and Purification Protocol for 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
An Application Note for Drug Development Professionals
Abstract
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates targeting a range of diseases, including inflammatory conditions and cancer.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly valuable for optimizing ligand-receptor interactions. This application note presents a robust and scalable multi-kilogram synthesis and purification protocol for 2,8-diazaspiro[4.5]decan-1-one hydrochloride. The described process is designed for efficiency, high yield, and exceptional purity, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant production. We provide detailed, step-by-step methodologies, explain the chemical rationale behind key process choices, and outline a comprehensive quality control strategy.
Introduction and Strategic Overview
The synthesis of spirocyclic scaffolds often presents significant challenges, particularly on a large scale. Routes that are effective at the gram scale may suffer from poor yields, difficult purifications, or safety issues upon scale-up.[3] The synthetic strategy detailed herein was developed to be both efficient and amenable to industrial production.
The overall process can be conceptually divided into two main stages:
-
Assembly of the Protected Spirocyclic Core: Construction of the key intermediate, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
-
Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and subsequent crystallization of the desired hydrochloride salt.
This approach was chosen for several key reasons:
-
Convergent Strategy: The synthesis builds complexity from commercially available and relatively inexpensive starting materials.
-
Use of a Robust Protecting Group: The Boc group is stable to the conditions of the initial reaction steps but can be removed cleanly and efficiently in the final step, minimizing side reactions.
-
Purification via Crystallization: The final product is purified by crystallization of its hydrochloride salt. This is a highly effective and scalable method for removing process impurities and isolating the active pharmaceutical ingredient (API) with high purity.[4]
Overall Synthetic Workflow
The logical flow from starting materials to the final, purified product is outlined below. This workflow is designed to minimize the need for chromatographic purification of intermediates, a critical consideration for large-scale manufacturing.[5]
Detailed Synthesis Protocol (1.0 kg Scale)
This protocol is adapted from established syntheses of related diazaspiro[4.5]decan-1-one derivatives, optimized for scalability.[3]
Step 1: Synthesis of tert-butyl 4-(cyanoethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate
-
Rationale: This step involves a Michael addition of the enolate of Boc-protected ethyl isonipecotate to acrylonitrile. The Boc group protects the piperidine nitrogen from reacting, and lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the required enolate. Tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the lithium species and its appropriate boiling point.
-
Procedure:
-
To a 50 L jacketed glass reactor, inerted with nitrogen, add dry THF (20 L). Cool the reactor to -78 °C using a suitable cooling system.
-
Slowly add diisopropylamine (1.75 L, 12.5 mol) to the reactor.
-
Slowly add n-butyllithium (2.5 M in hexanes, 5.0 L, 12.5 mol) via a cannula, maintaining the internal temperature below -70 °C. Stir for 30 minutes to form the LDA solution.
-
In a separate vessel, dissolve tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (2.57 kg, 10.0 mol) in dry THF (5 L).
-
Slowly add the solution from step 4 to the LDA solution, keeping the temperature below -70 °C. Stir for 1 hour.
-
Slowly add acrylonitrile (0.72 L, 11.0 mol) to the reaction mixture. The addition is exothermic; maintain the temperature below -65 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 3 hours. Monitor reaction completion by HPLC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 L).
-
Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. This material is typically used in the next step without further purification.
-
Step 2: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
Rationale: This is a reductive cyclization. The nitrile and ester functionalities are reduced and cyclized in a single operation using Raney Nickel, a heterogeneous catalyst well-suited for large-scale hydrogenations. The high pressure of hydrogen is necessary to drive the reaction to completion. Ethanol is an excellent solvent for this transformation.
-
Procedure:
-
Set up a high-pressure hydrogenator (e.g., a 50 L Parr reactor).
-
To the reactor, add the crude product from Step 1 (approx. 10.0 mol) and ethanol (25 L).
-
Add a slurry of Raney Nickel (approx. 500 g, 50% in water, washed with ethanol) to the reactor under a nitrogen blanket. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 60 bar.
-
Heat the mixture to 55 °C and stir vigorously. Monitor hydrogen uptake.
-
The reaction is typically complete in 12-24 hours. Monitor by HPLC.
-
Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet with water and disposed of appropriately.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. The crude product can be purified by silica gel chromatography on a lab scale, but for large-scale operations, it is often carried forward to the next step, with purification occurring at the final salt stage.
-
Step 3: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
-
Rationale: This step involves the acid-catalyzed removal of the Boc protecting group. A solution of hydrogen chloride in an organic solvent (like dichloromethane or ethyl acetate) is used to cleave the Boc group and simultaneously form the hydrochloride salt of the product amine. The product precipitates from the solution, which acts as the first step of purification.[6]
-
Procedure:
-
In a 50 L jacketed glass reactor, dissolve the crude product from Step 2 (approx. 10.0 mol) in dichloromethane (20 L).
-
Cool the solution to 0 °C.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (12.5 L, 50 mol) or bubble anhydrous HCl gas through the solution until saturation. The addition is exothermic; maintain the temperature between 0-10 °C.
-
A thick white precipitate will form. Stir the resulting slurry at room temperature for 8-12 hours.
-
Monitor the deprotection by TLC or HPLC until the starting material is consumed.
-
The crude hydrochloride salt is collected by filtration.
-
Large-Scale Purification and Isolation Protocol
-
Rationale: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical. An ideal solvent system will dissolve the compound at high temperatures but have low solubility at cool temperatures, while impurities remain soluble at all temperatures. For amine hydrochlorides, alcoholic solvents like isopropanol or ethanol are often good choices, with a less polar "anti-solvent" like diethyl ether or methyl tert-butyl ether (MTBE) used to induce precipitation and improve yield.[4]
-
Procedure:
-
Transfer the crude filtered solid from Step 3 into a clean 50 L jacketed reactor.
-
Add isopropanol (approx. 15 L, or until the solid just dissolves upon heating).
-
Heat the mixture to 60-70 °C with stirring until a clear solution is obtained.
-
Perform a hot filtration through a polish filter to remove any insoluble particulate matter.
-
Transfer the hot filtrate to a clean crystallizer vessel.
-
Cool the solution slowly. A controlled cooling ramp is critical for forming large, pure crystals. A suggested profile is cooling from 70 °C to 20 °C over 6 hours.
-
Once at 20 °C, slowly add MTBE (15 L) as an anti-solvent over 2 hours to maximize precipitation.
-
Cool the slurry to 0-5 °C and hold for at least 4 hours to ensure complete crystallization.
-
Isolate the purified solid using a Nutsche filter-dryer.
-
Wash the filter cake with a cold (0 °C) mixture of isopropanol/MTBE (1:1, 5 L), followed by a wash with cold MTBE (5 L).
-
Dry the product under vacuum ( <10 mbar) at 50 °C until a constant weight is achieved.
-
Synthetic Pathway Diagram
Data Presentation and Quality Control
Table 1: Process Parameters and Expected Results
| Parameter | Step 1: Michael Add. | Step 2: Cyclization | Step 3: Deprotection & Recrystallization | Overall |
| Scale (Start Mat.) | 2.57 kg | ~3.1 kg (crude) | ~2.54 kg (crude) | 2.57 kg |
| Typical Yield | ~95% (crude) | ~85% (crude) | ~88% (isolated) | ~71% |
| Purity (by HPLC) | N/A (crude) | N/A (crude) | > 99.5% | > 99.5% |
| Reaction Time | 4-6 hours | 12-24 hours | 8-12 hours | ~48 hours |
| Key Equipment | 50 L Jacketed Reactor | 50 L Hydrogenator | 50 L Reactor, Nutsche Filter | - |
Analytical Characterization
To ensure the final product meets the required specifications, a suite of analytical tests must be performed.[7]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying any process-related impurities.[8] A typical method would use a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid, with UV detection at 210 nm.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound. The spectra should be unambiguous and match the expected structure. The ¹H NMR data for the hydrochloride salt in DMSO-d₆ is expected to show characteristic peaks for the piperidine and pyrrolidinone ring protons.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Residual Solvents Analysis: Typically performed by Gas Chromatography (GC) to ensure that levels of isopropanol, MTBE, dichloromethane, etc., are below the limits specified by ICH guidelines.
-
Loss on Drying (LOD): To determine the amount of volatile matter (e.g., water, residual solvent) in the final product.
Safety and Handling
-
Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry under an inert solvent (water or ethanol). Ensure proper grounding of equipment.
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under a dry, inert atmosphere (nitrogen or argon).
-
Acrylonitrile: Toxic and flammable. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Gas: Highly flammable. Use in a designated area with appropriate safety measures for high-pressure gas.
-
Hydrogen Chloride (Anhydrous/Solution): Highly corrosive. Causes severe skin and respiratory tract burns. Handle with extreme care in a well-ventilated area.
All steps should be performed by trained personnel in a facility designed for large-scale chemical synthesis, following all local and federal safety regulations. A thorough process hazard analysis (PHA) should be conducted before attempting this synthesis on scale.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 7. Analytical Method Development | SpiroChem [spirochem.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Development of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Selective Dual TYK2/JAK1 Inhibitors
Introduction: The Rationale for Dual TYK2/JAK1 Inhibition in Autoimmune and Inflammatory Diseases
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune regulation, hematopoiesis, and cellular proliferation.[2] Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease (IBD).[2][3]
Targeting specific JAK isoforms offers a promising therapeutic strategy to modulate the inflammatory response.[4] While inhibitors targeting individual JAKs have been developed, there is a compelling rationale for the dual inhibition of Tyrosine Kinase 2 (TYK2) and JAK1. TYK2 is crucial for the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, while JAK1 is involved in the signaling of a broad range of inflammatory cytokines.[5][6] By simultaneously inhibiting both TYK2 and JAK1, it is possible to achieve a broader and potentially more potent anti-inflammatory effect.[5] Furthermore, a selective dual inhibitor that spares JAK2 and JAK3 may offer an improved safety profile by minimizing off-target effects, such as the hematological adverse events associated with JAK2 inhibition and the immunosuppression linked to JAK3 inhibition.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual TYK2/JAK1 inhibitors. We will delve into the synthetic chemistry, biochemical and cellular evaluation, and in vivo assessment of these promising compounds, with a focus on providing detailed, actionable protocols.
The JAK-STAT Signaling Pathway: A Visual Overview
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation via phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.
Caption: The JAK-STAT signaling pathway and the point of inhibition by 2,8-diazaspiro[4.5]decan-1-one derivatives.
PART 1: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
The 2,8-diazaspiro[4.5]decan-1-one scaffold serves as a key structural motif for potent and selective dual TYK2/JAK1 inhibitors. The synthesis of these derivatives often involves a multi-step sequence that allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. Below is a generalized, yet detailed protocol for the synthesis of a representative compound from this class, based on reported methodologies.[8][9]
Synthetic Scheme Overview
Caption: Generalized synthetic workflow for 2,8-diazaspiro[4.5]decan-1-one derivatives.
Detailed Synthetic Protocol
Step 1: Synthesis of the α-aminonitrile intermediate
-
Reaction Setup: To a solution of a suitable 4-piperidone derivative (1.0 eq) in a mixture of DMSO and water, add sodium cyanide (1.2 eq) and methylamine hydrochloride (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Isolation: After completion of the reaction (monitored by TLC or LC-MS), extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Formation of the Ureido Derivative
-
Reaction Setup: Dissolve the crude α-aminonitrile from the previous step in a mixture of acetic acid and water.
-
Reagent Addition: Add potassium cyanate (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.
-
Work-up and Isolation: Collect the precipitated product by filtration, wash with water, and dry under vacuum to obtain the ureido derivative.
Step 3: Cyclization to form the Spirohydantoin
-
Reaction Setup: Suspend the ureido derivative in a suitable solvent such as dry DMF.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product can be purified by column chromatography.
Step 4: N-Alkylation/Arylation
-
Reaction Setup: To a solution of the spirohydantoin in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Reagent Addition: Add the desired alkyl or aryl halide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) until the reaction is complete.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product. Purify the crude product by column chromatography.
Step 5: Coupling with a Pyrimidine Moiety
-
Reaction Setup: In a sealed tube, combine the N-substituted spirohydantoin (1.0 eq), a suitable chloro- or fluoro-pyrimidine derivative (1.1 eq), and a base such as DIPEA (2.0 eq) in a solvent like n-butanol or DMA.
-
Reaction Conditions: Heat the reaction mixture at high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Work-up and Isolation: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the final product by preparative HPLC or column chromatography to yield the desired 2,8-diazaspiro[4.5]decan-1-one derivative.
PART 2: Biochemical and Cellular Characterization
A critical step in the development of selective dual TYK2/JAK1 inhibitors is the thorough characterization of their potency and selectivity against the JAK family kinases. This involves both biochemical assays using purified enzymes and cellular assays that measure the inhibition of JAK-STAT signaling in a more physiologically relevant context.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified JAK kinases. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a serial dilution of the 2,8-diazaspiro[4.5]decan-1-one derivative in 100% DMSO. A 10-point, 3-fold serial dilution starting from a 1 mM stock is a typical starting point.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific recombinant human JAK enzyme (TYK2, JAK1, JAK2, or JAK3), and a suitable peptide substrate.[10]
-
Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific JAK enzyme.[10]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Inhibitory Activity and Selectivity Profile
| Kinase Target | IC50 (nM) of Compound 48[11][12][13] |
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >140 |
| JAK3 | >362 |
This data for a lead compound, referred to as compound 48 in the literature, demonstrates potent inhibition of TYK2 and JAK1 with significant selectivity over JAK2 and JAK3.[11][12][13]
Cellular Assay: Inhibition of STAT Phosphorylation
Cell-based assays are essential to confirm that the inhibitor can effectively block the JAK-STAT pathway within a cellular context. These assays typically involve stimulating cells with a specific cytokine to activate a particular JAK-STAT pathway and then measuring the level of phosphorylated STAT (p-STAT) in the presence of the inhibitor.
Protocol: Western Blot for p-STAT Inhibition
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and grow to 70-80% confluency. Starve the cells in serum-free media for 4-6 hours to reduce basal p-STAT levels.[14]
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the 2,8-diazaspiro[4.5]decan-1-one derivative for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the desired pathway (e.g., IFN-α for TYK2/JAK1, IL-6 for JAK1/JAK2/TYK2) for 15-30 minutes.[13]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.[14]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated STAT protein (e.g., p-STAT1, p-STAT3) and total STAT as a loading control.[2][14]
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands and quantify the band intensities to determine the inhibition of STAT phosphorylation.
Protocol: Flow Cytometry for p-STAT Inhibition
-
Sample Preparation: Use whole blood or isolated PBMCs from healthy donors.
-
Inhibitor Incubation: Incubate the cells with serial dilutions of the test compound for 1 hour.[15]
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IFN-α, IL-6) for a short period (e.g., 15-30 minutes).[15]
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations) and intracellular p-STAT proteins.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity of the p-STAT signal in the target cell population to determine the dose-dependent inhibition.
PART 3: In Vivo Efficacy in Preclinical Models
To evaluate the therapeutic potential of the developed inhibitors, it is crucial to assess their efficacy in animal models of autoimmune and inflammatory diseases. The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and relevant model for inflammatory bowel disease.
DSS-Induced Colitis Model in Mice
This model mimics the clinical and histological features of ulcerative colitis in humans.
Caption: Experimental workflow for the DSS-induced colitis model.
Detailed In Vivo Protocol
-
Animal Acclimatization: House mice (e.g., C57BL/6) in a controlled environment for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for a period of 5-7 days to induce acute colitis.[1][3]
-
Treatment Groups: Randomly assign mice to different treatment groups: vehicle control, positive control (e.g., an approved JAK inhibitor like tofacitinib), and various doses of the 2,8-diazaspiro[4.5]decan-1-one derivative.
-
Drug Administration: Administer the test compounds and controls daily via a suitable route, such as oral gavage, starting from the first day of DSS administration.[11]
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) score based on these parameters.[12]
-
Endpoint Analysis: At the end of the study (e.g., day 7-10), euthanize the mice and collect colons for measurement of length (a shorter colon indicates more severe inflammation), histological analysis (to assess tissue damage and immune cell infiltration), and measurement of pro-inflammatory cytokine levels in the colon tissue or serum.[3]
-
Data Analysis: Compare the parameters between the treatment groups and the vehicle control group to determine the in vivo efficacy of the inhibitor.
Conclusion
The development of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual TYK2/JAK1 inhibitors represents a promising therapeutic avenue for a range of autoimmune and inflammatory diseases. The detailed protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, biochemical and cellular characterization, and in vivo evaluation of these novel compounds. By following these methodologies, researchers can effectively advance the discovery and development of the next generation of targeted therapies for immune-mediated disorders.
References
- 1. socmucimm.org [socmucimm.org]
- 2. benchchem.com [benchchem.com]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride for Preclinical Studies
Abstract
This document provides a comprehensive guide for the rational formulation of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (hereinafter referred to as "the Compound"), a novel spirocyclic compound, for preclinical in vitro and in vivo evaluation. Given the limited publicly available data on this specific molecule, this guide emphasizes a systematic, first-principles approach. It details the critical preformulation characterization necessary to understand the Compound's physicochemical properties and outlines a decision-driven workflow for developing stable, reliable, and appropriate formulations for various preclinical routes of administration. The protocols provided are designed to be adaptable, enabling researchers to overcome common challenges such as poor solubility and instability, thereby ensuring the generation of accurate and reproducible pharmacological, pharmacokinetic, and toxicological data.
Introduction and Compound Profile
This compound is a heterocyclic small molecule featuring a spirocyclic core containing a piperidine and a pyrrolidinone moiety.[1] The presence of basic nitrogen atoms in the diazaspiro structure makes it amenable to salt formation, with the hydrochloride salt being a common choice to enhance aqueous solubility and improve solid-state properties compared to the free base.[2][3] Preclinical development of any new chemical entity (NCE) requires robust formulation strategies to ensure consistent and adequate drug exposure in experimental models.[4][5] An inappropriate formulation can lead to misleading data regarding efficacy and safety, potentially causing a promising candidate to be unjustly discarded.[4]
This guide provides the foundational strategy for tackling the formulation of this Compound, beginning with essential characterization and progressing to logical formulation selection.
Compound Details:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | Inferred from Structure |
| Molecular Formula | C₉H₁₇ClN₂O | [6] (dihydrochloride) |
| Molecular Weight | 204.70 g/mol (monohydrochloride) | Calculated |
| CAS Number | 546093-44-1 (free base) | [1] |
| Structure | A spiro compound containing a piperidine ring.[7][8] | Inferred |
| Physical Form | Expected to be a solid. | |
Critical Preformulation Characterization
Before any formulation work begins, a thorough understanding of the Compound's intrinsic physicochemical properties is paramount.[9] This preformulation dataset will dictate the entire development strategy.
Fundamental Physicochemical Properties
A. Aqueous Solubility Profile (pH-Dependent) The solubility of a basic compound like a hydrochloride salt is highly dependent on pH.[10] It is expected to be more soluble at lower pH values where the amine groups are fully protonated and less soluble at neutral or higher pH where it may convert to the less soluble free base.[10][11]
Protocol 1: pH-Solubility Profiling
-
Prepare a series of buffers (e.g., 0.1 N HCl pH 1.2, Acetate pH 4.5, Phosphate pH 6.8, Phosphate pH 7.4).[4]
-
Add an excess amount of the Compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved Compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot solubility (mg/mL or µM) against pH. This profile is critical for predicting oral absorption and selecting appropriate vehicles.
B. pKa and Partition Coefficient (LogP/LogD) Determination
-
pKa: The acid dissociation constant (pKa) will quantify the pH at which the Compound transitions between its ionized and non-ionized forms. For a basic drug, successful salt formation generally requires the pKa of the drug to be at least 2 pH units higher than the pKa of the counter-ion acid.[2]
-
LogP/LogD: The octanol-water partition coefficient is a measure of lipophilicity. LogP refers to the non-ionized form, while LogD is the partition coefficient at a specific pH. This value influences membrane permeability and absorption. Hydrochloride salts typically exhibit lower LogP values than their corresponding free bases, indicating increased hydrophilicity.[10]
These parameters can be determined experimentally (e.g., via potentiometric titration for pKa, shake-flask method for LogP) or computationally, though experimental data is strongly preferred.
Solid-State Characterization
The solid-state properties of the salt form are crucial for stability, handling, and dissolution.[12]
-
Differential Scanning Calorimetry (DSC): Provides the melting point and information on crystallinity and potential polymorphs.[11] A sharp endotherm indicates a crystalline solid.
-
Thermogravimetric Analysis (TGA): Determines thermal stability and identifies the presence of solvates or hydrates by measuring mass loss upon heating.
-
Powder X-Ray Diffraction (PXRD): Confirms the crystalline nature of the salt and can be used to identify different polymorphic forms.[12] Monitoring for conversion of the salt to the free base is a critical stability check.[12]
-
Hygroscopicity: Assesses the Compound's tendency to absorb atmospheric moisture, a common characteristic of hydrochloride salts.[2][10] This is determined by exposing the Compound to various relative humidity (RH) conditions and measuring weight gain. Excessive hygroscopicity can affect stability, handling, and assay accuracy.
Formulation Development Strategy
The choice of formulation depends on the route of administration, the target dose, and the physicochemical data gathered in Section 2. The following decision tree provides a logical pathway for selecting an appropriate starting formulation.
Aqueous-Based Formulations (Solutions)
This is the simplest and most desirable formulation type, especially for intravenous (IV) administration, as it minimizes biological confounding factors.[13]
-
When to Use: When the Compound's solubility in an acceptable aqueous vehicle (e.g., saline, 5% dextrose in water (D5W), or a pH-adjusted buffer) is comfortably above the required final concentration.
-
Key Considerations:
-
pH and Buffering: The pH should be maintained to ensure the Compound remains in its soluble, ionized form. Use of a buffer may be necessary, but its capacity and in-vivo compatibility must be considered.
-
Tonicity: For IV, intraperitoneal (IP), and subcutaneous (SC) routes, the formulation should be isotonic to prevent local irritation. Saline or D5W are common choices.
-
Solubilization-Enhanced Formulations
When aqueous solubility is insufficient, excipients can be used to increase it.[14]
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG400), propylene glycol (PG), dimethyl sulfoxide (DMSO), and ethanol can be used.[4]
-
When to Use: For all routes, but caution is required for IV due to potential toxicity and precipitation upon injection into the bloodstream.[4]
-
Screening: A screening process should determine the solubility of the Compound in various co-solvent blends (e.g., PEG400:Water 50:50, DMSO:PEG400:Saline 10:40:50).
-
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with lipophilic molecules, increasing their apparent water solubility.[13][14]
-
When to Use: Excellent for increasing solubility for oral and parenteral routes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in preclinical and clinical formulations.
-
Suspension Formulations
Suspensions are dispersions of solid drug particles in a liquid vehicle.
-
When to Use: Primarily for oral (PO) and sometimes SC administration when the Compound cannot be adequately solubilized. Suspensions are not suitable for IV administration. [4]
-
Key Components:
-
Wetting Agent: A surfactant (e.g., 0.1-0.5% Tween® 80 or Polysorbate 80) is used to decrease the surface tension between the drug particles and the vehicle, allowing them to be wetted.
-
Suspending Agent: A polymer (e.g., 0.5-1% methylcellulose or carboxymethylcellulose) is added to increase the viscosity of the vehicle, slowing down particle sedimentation.[15]
-
Detailed Formulation Protocols
Safety Precaution: Always handle the Compound and formulation excipients in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 2: Preparation of a Co-solvent Formulation (Example: 10% DMSO, 40% PEG400, 50% Saline)
This is a common vehicle for early-stage PK studies for poorly soluble compounds.[15]
-
Calculate Required Amounts: Determine the total volume of formulation needed and calculate the mass of the Compound and the volume of each vehicle component.
-
Dissolve the Compound: In a suitable sterile container, add the calculated mass of the Compound. Add the required volume of DMSO and vortex or sonicate until the Compound is fully dissolved. This creates a stock concentrate.
-
Add Co-solvent: To the DMSO solution, add the required volume of PEG400. Mix thoroughly until a homogenous solution is obtained.
-
Add Aqueous Component: Slowly add the saline to the organic mixture while vortexing. Add the aqueous phase last and slowly to minimize the risk of precipitation.
-
Final Check: Inspect the final formulation visually for clarity and absence of particulates. Measure the final pH.
-
Storage: Use freshly prepared. If storage is necessary, conduct a short-term stability study (e.g., 4 hours at room temperature, 24 hours at 4°C) and re-check for precipitation before use.
Protocol 3: Preparation of an Oral Suspension (Example: 0.5% Methylcellulose, 0.2% Tween 80 in Water)
This is a standard vehicle for oral gavage studies in rodents.[15]
-
Prepare the Vehicle: a. Heat about one-third of the total required volume of purified water to 80-90°C. b. Slowly add the methylcellulose powder while stirring vigorously to disperse it. c. Add the remaining volume of cold water (2-5°C) and continue stirring until a clear, viscous solution forms. d. Add the Tween 80 and mix until fully dissolved. Allow the vehicle to equilibrate to room temperature.
-
Weigh the Compound: Weigh the required amount of the Compound into a mortar.
-
Create a Paste: Add a small amount of the vehicle to the Compound in the mortar and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously. Transfer the mixture to a calibrated container and rinse the mortar with vehicle to ensure a complete transfer. Adjust to the final volume.
-
Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing. Ensure the suspension is continuously stirred during the dosing procedure to maintain uniformity.
Analytical Quality Control and Stability
Once a formulation is prepared, its quality must be verified.[11]
| Test | Method | Purpose |
| Appearance | Visual Inspection | Check for clarity (solutions) or uniformity (suspensions) and absence of foreign matter. |
| pH Measurement | Calibrated pH meter | Ensure the pH is within the target range for solubility and stability. |
| Concentration Verification | HPLC-UV | Confirm that the concentration of the Compound is accurate. |
| Short-Term Stability | Visual & HPLC-UV | Assess physical (precipitation) and chemical stability over the intended period of use (e.g., 4-24 hours).[12] |
Conclusion
The successful preclinical development of this compound is critically dependent on the selection and implementation of a scientifically sound formulation strategy. There is no universal vehicle; the optimal choice is dictated by the Compound's inherent properties. By first conducting thorough preformulation characterization to understand its solubility, stability, and solid-state characteristics, researchers can apply the logical decision-making framework and protocols detailed in this guide. This systematic approach will enable the development of consistent, reliable formulations, thereby generating high-quality preclinical data and facilitating the confident advancement of this promising compound.
References
- 1. 546093-44-1|2-Methyl-2,8-diazaspiro[4.5]decan-1-one|BLD Pharm [bldpharm.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride | C9H20Cl2N2 | CID 126970526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. admescope.com [admescope.com]
- 14. researchgate.net [researchgate.net]
- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
Introduction: The Spiropiperidine Motif - A Gateway to Three-Dimensional Chemical Space
An in-depth guide for researchers, scientists, and drug development professionals on the application of spiropiperidine motifs in drug discovery and natural products.
In the landscape of medicinal chemistry, the piperidine ring is the most frequently encountered nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions. The spiropiperidine motif, a subclass of piperidines, represents a significant evolution in scaffold design. By introducing a spirocyclic center, two rings are joined through a single quaternary carbon atom, fundamentally altering the molecule's topology.
This structural feature locks the piperidine ring into a more rigid conformation compared to its non-spirocyclic counterparts. The consequence is a reduction in the number of rotatable bonds, a characteristic that can profoundly enhance the pharmacokinetic profile and binding efficacy of a drug candidate.[1] This increased three-dimensionality allows for a more precise and intricate exploration of the often complex and spatially demanding binding pockets of biological targets.[2] For these reasons, spiropiperidines are often referred to as "privileged structures," particularly for their ability to provide high-affinity ligands for challenging targets like G-protein coupled receptors (GPCRs).[3]
This guide provides a comprehensive overview of the strategic application of spiropiperidine motifs, covering their role in modern drug discovery, their occurrence in natural products, and detailed protocols for their synthesis and evaluation.
Part 1: The Role of Spiropiperidines in Modern Drug Discovery
The unique stereochemical and conformational properties of spiropiperidines make them exceptionally valuable scaffolds in the design of novel therapeutics. Their rigid framework serves as an ideal anchor for orienting functional groups in three-dimensional space to maximize interactions with a target protein.
A Privileged Scaffold for G-Protein Coupled Receptors (GPCRs)
GPCRs are a vast family of cell surface receptors implicated in a wide array of physiological processes, making them one of the most important target classes for drug discovery. Spiropiperidine scaffolds have proven to be particularly effective in generating ligands for GPCRs.[3] Their rigid nature helps to pre-organize the molecule into a conformation that is complementary to the receptor's binding site, often leading to high potency and selectivity.
A notable example is the development of selective 5-HT2C receptor agonists. The 5-HT2C receptor is a target for treating obesity and other CNS disorders. Researchers have successfully designed novel spiro[chromene-2,4′-piperidine] derivatives that act as potent and selective partial agonists for this receptor.[4] The spirocyclic core was essential for establishing the correct vector and orientation of the key pharmacophoric elements, leading to compounds with high affinity and a desirable Gq-biased signaling profile, which may reduce side effects.[4]
Spiropiperidines as Bioisosteric Replacements
Bioisosterism—the replacement of a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties—is a cornerstone of medicinal chemistry.[5][6] The spiropiperidine motif serves as an excellent bioisostere for more flexible or conformationally ambiguous structures.
For instance, a spiro-piperidyl system can be used to replace a gem-dimethyl group or a simple cycloalkane. This substitution maintains the steric bulk while introducing a nitrogen atom that can be used as a handle for further derivatization or to improve solubility and modulate pKa. Furthermore, using spiropiperidine spirocyclic bioisosteres can enhance the metabolic stability of the piperidine scaffold itself, which is a critical parameter in drug design. In the discovery of vasopressin 1a (V1a) antagonists for neurological disorders, a spiro-piperidine moiety was successfully used to replace a 4-benzyl-4-hydroxypiperidine group, resulting in a compound with very high affinity for the target receptor.
Impact on Pharmacokinetic (ADME) Properties
The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion) is critically influenced by its structure. The rigidity imparted by the spirocyclic junction in spiropiperidines has several beneficial effects on ADME properties:
-
Improved Metabolic Stability: By locking the conformation, certain metabolic "soft spots" on the piperidine ring can be shielded from metabolic enzymes like Cytochrome P450s.[7]
-
Enhanced Permeability: The reduction in conformational flexibility can lead to a lower entropic penalty upon binding to a receptor or crossing a biological membrane.[8]
-
Modulated Lipophilicity: The introduction of the nitrogen atom and the overall 3D shape can be tuned to achieve an optimal balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility).[7]
Part 2: Spiropiperidine Motifs in Natural Products
Nature is a master architect of complex and biologically active molecules. Spirocyclic systems are found in a diverse array of natural products, many of which possess significant therapeutic potential.[8][9] While 3- and 4-spiropiperidines are predominantly synthesized for drug discovery projects, 2-spiropiperidines are more commonly found as core structures in natural products, particularly alkaloids.[2][10][11]
A classic example is the histrionicotoxin family of alkaloids, isolated from the skin of poison dart frogs. These molecules contain a 2-azaspiro[5.5]undecane core and are known for their potent activity as non-competitive antagonists of the nicotinic acetylcholine receptor. The synthesis of these complex natural products has inspired the development of novel synthetic methodologies for constructing 2-spiropiperidine systems.[12][13]
The structural complexity and potent bioactivity of these natural products underscore the evolutionary significance of the spiropiperidine scaffold as a template for molecular recognition.
Part 3: Synthetic Strategies and Protocols
The construction of the spiropiperidine core is a key challenge that has been addressed through various innovative synthetic strategies. These can be broadly classified into two main approaches:
-
Ring formation on a pre-formed piperidine: An existing piperidine ring is used as a scaffold onto which the second, spiro-fused ring is constructed. This often involves intramolecular cyclization reactions.[12][13]
-
Piperidine ring formation on a pre-formed ring: A carbocyclic or heterocyclic ring serves as the starting point, and the piperidine ring is assembled around a spiro-center.[12][13]
Key reactions employed in these strategies include ring-closing metathesis, 1,3-dipolar cycloadditions, and intramolecular Mannich or Michael reactions.[13]
Visualizing Synthetic Approaches
The following diagram illustrates the two primary retrosynthetic strategies for assembling a generic spiropiperidine scaffold.
Caption: Retrosynthetic analysis of spiropiperidine construction.
Detailed Protocol: Synthesis of a Spiro[chromene-2,4′-piperidine] Scaffold
This protocol describes the synthesis of a key intermediate for developing 5-HT2C receptor agonists, adapted from established literature procedures.[4] This multi-step synthesis demonstrates a practical and efficient method for constructing a 4-spiropiperidine core.
Causality Behind Experimental Choices:
-
Step 1 (Condensation): A pyrrolidine-catalyzed Knoevenagel-type condensation is used to form the spirocyclic intermediate. Pyrrolidine acts as a nucleophilic catalyst, forming an enamine with the piperidinone, which then attacks the acetophenone. This is a mild and efficient method for C-C bond formation.
-
Step 2 (Reduction): Sodium borohydride (NaBH₄) is a mild reducing agent, chosen to selectively reduce the ketone to a hydroxyl group without affecting other functionalities. Its ease of handling makes it ideal for this transformation.
-
Step 3 (Cyclization/Dehydration): p-Toluenesulfonic acid (TsOH) is a strong acid catalyst that protonates the hydroxyl group, turning it into a good leaving group (water). The subsequent intramolecular cyclization via elimination forms the stable chromene ring.
-
Step 4 (Deprotection): Trifluoroacetic acid (TFA) is a strong acid used to cleave the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding the final free amine which is crucial for biological activity and further derivatization.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a spiropiperidine scaffold.
Step-by-Step Methodology:
Materials:
-
Substituted ortho-hydroxy acetophenone (1.0 eq)
-
N-Boc-4-piperidone (1.1 eq)
-
Pyrrolidine (0.5 eq)
-
Ethanol (EtOH), Anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), Anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
Toluene, Anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), Anhydrous
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator, and chromatography equipment (silica gel).
Procedure:
-
Step 1: Synthesis of the Spiro-enone Intermediate (iii)
-
To a solution of ortho-hydroxy acetophenone (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in anhydrous ethanol, add pyrrolidine (0.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure spiro-enone intermediate.
-
-
Step 2: Reduction to the Spiro-alcohol Intermediate (iv)
-
Dissolve the spiro-enone from Step 1 in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the spiro-alcohol. This intermediate is often used in the next step without further purification.
-
-
Step 3: Cyclization to the Boc-Protected Spiro[chromene-piperidine] (v)
-
Dissolve the crude spiro-alcohol from Step 2 in anhydrous toluene.
-
Add p-toluenesulfonic acid monohydrate (0.2 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (ethyl acetate/hexanes) to obtain the Boc-protected spiropiperidine.
-
-
Step 4: Boc-Deprotection to Yield the Final Product
-
Dissolve the Boc-protected spiropiperidine from Step 3 in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final spiropiperidine product, which can be further purified by chromatography or crystallization if necessary.
-
Part 4: Data Presentation and Analysis
The strategic modification of the spiropiperidine scaffold can lead to significant improvements in biological activity. The following table presents representative structure-activity relationship (SAR) data for a series of spiro[chromene-2,4′-piperidine] derivatives as 5-HT2C receptor agonists.
Table 1: SAR of Spiro[chromene-2,4′-piperidine] Derivatives at the 5-HT2C Receptor [4]
| Compound | Substitution (R) | EC₅₀ (nM) | Eₘₐₓ (%) | Selectivity vs. 5-HT2A/2B |
| 4 | H | 1,256 | 65.4 | Moderate |
| 8 | 7-Cl | 121.5 | 71.1 | High (>100-fold) |
| 10 | 7-F | 237.2 | 68.3 | High |
| 12 | 7-CH₃ | 489.1 | 62.5 | Moderate |
| Serotonin | (Endogenous Ligand) | 10.5 | 100 | Non-selective |
EC₅₀: Half-maximal effective concentration. A lower value indicates higher potency. Eₘₐₓ: Maximum efficacy relative to the endogenous ligand, serotonin. Values <100% indicate partial agonism.
Analysis: This data clearly demonstrates the impact of substitution on the chromene ring. The introduction of a chlorine atom at the 7-position (Compound 8 ) results in a more than 10-fold increase in potency compared to the unsubstituted parent compound (Compound 4 ). This highlights how the spiropiperidine core acts as a rigid framework, allowing for fine-tuning of receptor interactions through peripheral modifications. The partial agonism (Eₘₐₓ < 100%) is often a desirable trait in drug candidates as it can reduce the risk of receptor desensitization and other side effects associated with full agonists.
Conceptual Diagram: Spirocyclic Scaffold in a Receptor Binding Pocket
The rigid, three-dimensional nature of the spiropiperidine scaffold is key to its success. It orients substituents into specific regions of a binding pocket, maximizing favorable interactions and minimizing clashes.
Caption: Spiropiperidine scaffold orienting functional groups.
Conclusion
The spiropiperidine motif has firmly established itself as a powerful tool in the arsenal of medicinal chemists. Its inherent three-dimensionality and conformational rigidity provide a robust platform for designing potent, selective, and metabolically stable drug candidates. From serving as privileged scaffolds for challenging targets like GPCRs to their role as effective bioisosteres and their prevalence in bioactive natural products, spiropiperidines offer a unique entry point into novel chemical space. The continued development of innovative synthetic strategies ensures that these fascinating structures will remain at the forefront of drug discovery and development for years to come.
References
- 1. bepls.com [bepls.com]
- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Strategies for the synthesis of spiropiperidines - a review of the last 10 years. | Semantic Scholar [semanticscholar.org]
- 11. pure.york.ac.uk [pure.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Design, Synthesis, and Evaluation of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as Potent Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
An Application Note for Drug Development Professionals
Abstract
The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death, and its dysregulation is implicated in numerous pathologies, particularly ischemia-reperfusion injury (IRI) in organs like the heart and brain.[1][2][3] This makes the mPTP an attractive pharmacological target for cytoprotective therapies.[2][4] This document provides a detailed guide on the design, synthesis, and biological evaluation of a novel class of mPTP inhibitors based on the 1,4,8-triazaspiro[4.5]decan-2-one scaffold. These compounds have shown high potency in inhibiting mPTP opening and protecting cardiomyocytes from hypoxia/reoxygenation-induced death.[2][3] We present step-by-step protocols for solid-phase synthesis and a robust in vitro assay for assessing mPTP inhibition using isolated mitochondria, intended for researchers in drug discovery and development.
Introduction: The mPTP as a Therapeutic Target
Mitochondria are central to cellular survival, governing energy production and regulating cell death pathways.[4] The mPTP is a high-conductance channel complex in the mitochondrial inner membrane.[5][6] While its exact molecular composition is still debated, it is understood to include components of the F1/FO-ATP synthase.[1][2][3]
Under physiological conditions, the mPTP may open transiently to regulate ion homeostasis.[5] However, under pathological conditions such as those seen in IRI, cerebral or myocardial infarction, and neurodegenerative diseases, sustained mPTP opening is a key event.[1][4] This irreversible opening is triggered by matrix Ca2+ overload and oxidative stress, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, massive mitochondrial swelling, and eventual rupture of the outer mitochondrial membrane.[4][6] This cascade releases pro-apoptotic factors, committing the cell to death.[4] Therefore, inhibiting the sustained opening of the mPTP is a promising therapeutic strategy to prevent cell death in a variety of diseases.[7]
The 1,4,8-triazaspiro[4.5]decan-2-one scaffold was developed as a simplified analogue of Oligomycin A, known to interact with the F1/FO-ATP synthase.[3][8] Molecular modeling studies suggest these compounds bind at the interface between the c-subunit ring and subunit 'a' of ATP synthase, effectively inhibiting the conformational changes that lead to pore opening.[1][2][3]
Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
The synthesis of the target compounds is efficiently performed using a solid-phase protocol, which allows for rapid diversification of the scaffold. The general workflow is outlined below.[3][8]
Caption: Solid-phase synthesis workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.
Protocol 2.1: Solid-Phase Synthesis
This protocol is adapted from the methods described by Albanese et al. and is suitable for an automated peptide synthesizer.[1][3]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (e.g., Fmoc-L-Val-OH, Fmoc-L-Phe-OH)
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
N-benzyl-4-piperidone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et3SiH)
-
Dichloromethane (DCM)
-
Diethyl ether (Et2O)
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.
-
First Fmoc Deprotection: Treat the resin with a solution of 40% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash thoroughly with DMF and DCM.
-
Rationale: The piperidine is a base that cleaves the dibenzofulvene-piperidine adduct, liberating the free amine on the resin.
-
-
First Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (which will become the R-group at position 3) with DIC and HOBt in DMF for 15 minutes. Add this solution to the resin and allow it to react for 4 hours. Monitor coupling completion with a Kaiser test. Wash the resin.
-
Rationale: DIC is a carbodiimide coupling agent that forms a reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve reaction efficiency.
-
-
Second Fmoc Deprotection: Treat the resin with 40% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly coupled amino acid. Wash thoroughly.
-
Glycine Coupling: Couple Fmoc-Gly-OH using the same DIC/HOBt activation method as in step 3. Wash the resin.
-
Third Fmoc Deprotection: Repeat the deprotection step with 40% piperidine in DMF. Wash thoroughly.
-
Cyclization via Reductive Amination: Add N-benzyl-4-piperidone (3 equivalents) and p-TsOH (0.1 equivalents) in toluene to the resin. Heat the mixture to 80°C overnight with a Dean-Stark trap to remove water.
-
Rationale: The primary amine on the glycine residue reacts with the ketone of N-benzyl-4-piperidone to form an imine, which then undergoes an intramolecular cyclization with the secondary amine from the first amino acid, forming the spirocyclic core. p-TsOH acts as an acid catalyst.
-
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/H2O/Et3SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.[1][3]
-
Rationale: TFA is a strong acid that cleaves the molecule from the acid-labile Rink Amide linker and removes any acid-labile side-chain protecting groups. Et3SiH acts as a scavenger to trap reactive cations generated during cleavage.
-
-
Product Isolation: Filter the resin and wash it with TFA. Combine the filtrates and remove the volatiles under reduced pressure.
-
Precipitation: Add cold diethyl ether to the resulting oil to precipitate the crude product as a solid.
-
Purification: Isolate the solid by centrifugation or filtration. Purify the crude product by reversed-phase semi-preparative HPLC.
-
Characterization: Confirm the structure and purity of the final compounds using 1H NMR, 13C NMR, and high-resolution mass spectrometry (MS).[1][3]
Biological Evaluation: mPTP Inhibition Assay
The potency of the synthesized compounds is determined by their ability to inhibit Ca2+-induced opening of the mPTP in isolated mitochondria. The most common and robust method is the Calcium Retention Capacity (CRC) assay.[9] This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens, leading to a massive release of the accumulated Ca2+.
Caption: Workflow for the Calcium Retention Capacity (CRC) assay to measure mPTP inhibition.
Protocol 3.1: Isolation of Mitochondria from Rat Liver
This protocol is a standard procedure for obtaining high-quality, functional mitochondria.[10] All steps must be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4.
-
Dounce homogenizer with a Teflon pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal welfare protocols. Immediately excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.
-
Transfer the minced tissue to a Dounce homogenizer with 5 volumes of Isolation Buffer I. Homogenize with 6-8 slow passes.
-
Rationale: The Dounce homogenizer shears the cell membranes while leaving the smaller, more robust mitochondria intact.
-
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer I and repeat the 10,000 x g centrifugation.
-
Repeat the wash step (step 6) using Isolation Buffer II to remove the EGTA.
-
Rationale: EGTA is a Ca2+ chelator used during isolation to prevent premature mPTP opening. It must be removed before the CRC assay.
-
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a BCA or Bradford protein assay. Adjust the concentration to ~30-40 mg/mL. Store on ice and use within 4 hours.
Protocol 3.2: Calcium Retention Capacity (CRC) Assay
This protocol is performed in a fluorescence plate reader.
Materials:
-
Assay Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM Succinate, 1 mM Rotenone, pH 7.4.
-
Calcium Green™-5N (or similar low-affinity Ca2+ indicator), 1 mM stock in DMSO.
-
CaCl2, 1 mM stock solution.
-
Synthesized test compounds, 10 mM stock in DMSO.
-
Cyclosporin A (CsA), 10 mM stock in DMSO (positive control).
-
Black, clear-bottom 96-well plate.
Procedure:
-
Prepare Assay Mix: In the assay buffer, add Calcium Green-5N to a final concentration of 1 µM.
-
Plate Setup: To each well, add:
-
195 µL of the assay mix.
-
1 µL of test compound dilution (e.g., for a final concentration of 10 µM) or DMSO (vehicle control). Add CsA as a positive control for mPTP inhibition.
-
Rationale: Succinate is a Complex II substrate to energize the mitochondria and establish a membrane potential. Rotenone inhibits Complex I to prevent reverse electron transport and reduce endogenous ROS production.
-
-
Initiate Reaction: Add 5 µL of the mitochondrial suspension (final concentration ~0.5 mg/mL protein) to each well.
-
Measurement: Place the plate in a fluorescence plate reader pre-set to 30°C. Measure fluorescence (Excitation: 506 nm, Emission: 531 nm) every 30 seconds.
-
Calcium Titration: After establishing a stable baseline fluorescence for 2-3 minutes, begin adding pulses of CaCl2 (e.g., 2 µL of 1 mM stock, yielding a 10 µM increase per pulse) every 2 minutes.
-
Rationale: With each pulse, energized mitochondria will rapidly take up the Ca2+, causing a small, transient increase in fluorescence followed by a return to baseline.
-
-
Detecting mPTP Opening: Continue adding Ca2+ pulses until a sudden, large, and sustained increase in fluorescence is observed. This indicates that the mitochondria have reached their Ca2+ capacity, the mPTP has opened, and the sequestered Ca2+ has been released into the buffer, binding to the Calcium Green-5N.
-
Data Analysis: The CRC is calculated as the total amount of Ca2+ added (in nmol) per mg of mitochondrial protein before the large fluorescence increase occurs.
-
% Inhibition = [(CRC_compound - CRC_vehicle) / (CRC_CsA - CRC_vehicle)] * 100
-
-
Generate dose-response curves to determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) and Data Interpretation
The initial studies on 1,4,8-triazaspiro[4.5]decan-2-one derivatives have provided valuable insights into their SAR.[1][2][8]
| Position | Modification | Impact on mPTP Inhibition |
| Position 3 (R-group) | Introduction of bulky, lipophilic groups (e.g., phenyl, substituted phenyl) | Generally increases potency. Compound 14e (R = 3,4-dichlorophenyl) showed the highest potency.[2] |
| Position 3 (R-group) | Small alkyl groups (e.g., methyl, isopropyl) | Lower potency compared to aromatic substituents.[1][3] |
| N1 Substituent | Acetic acid moiety | Generally well-tolerated and provides a handle for modulating physicochemical properties.[1] |
| N8 Substituent | Benzyl group | Consistently used in the initial series, appears crucial for activity.[3] |
A potent inhibitor will significantly increase the CRC value compared to the vehicle control. For example, compound 14e was found to be a highly potent inhibitor in cardiac models.[2] Such compounds are excellent candidates for further evaluation in cellular models of hypoxia/reoxygenation and in vivo models of ischemia-reperfusion injury.[2][3]
Conclusion
The 1,4,8-triazaspiro[4.5]decan-2-one scaffold represents a promising new class of mPTP inhibitors with therapeutic potential for conditions involving ischemia-reperfusion injury. The solid-phase synthesis protocol allows for rapid library generation to explore the SAR, while the in vitro calcium retention capacity assay provides a robust method for quantifying their inhibitory potency. The high potency of lead compounds from this series warrants further preclinical development as cytoprotective agents.
References
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes & Protocols: The 2,8-diazaspiro[4.5]decan-1-one Scaffold for Novel Kinase Inhibitor Discovery
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for these conditions. However, a significant challenge remains: achieving selectivity. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects and associated toxicities.
Medicinal chemists increasingly turn to "privileged scaffolds"—three-dimensional molecular frameworks that are predisposed to bind to specific protein families. These scaffolds offer a rigid core that can be strategically decorated with functional groups to optimize interactions and achieve high potency and selectivity. The 2,8-diazaspiro[4.5]decan-1-one core has emerged as a particularly promising scaffold. Its inherent spirocyclic, sp³-rich nature provides a rigid, three-dimensional geometry that is ideal for exploring the complex topology of kinase active sites, a departure from the flat, aromatic structures that have historically dominated kinase inhibitor design.[1][2] This guide provides a comprehensive overview, detailed protocols, and expert insights into leveraging this scaffold for the discovery of next-generation kinase inhibitors.
The 2,8-diazaspiro[4.5]decan-1-one Scaffold: A Structural Overview
The power of the 2,8-diazaspiro[4.5]decan-1-one scaffold lies in its unique combination of rigidity and functional versatility. The spirocyclic junction locks the two rings into a defined, non-planar orientation. The structure features two nitrogen atoms (N-2 and N-8) and a ketone, which serve as key handles for synthetic diversification, allowing chemists to project chemical vectors into distinct regions of a kinase binding pocket.
Caption: Core structure of 2,8-diazaspiro[4.5]decan-1-one.
This scaffold has been successfully employed to develop potent inhibitors for several important kinase targets, including Janus kinases (JAKs) and Receptor-Interacting Protein Kinase 1 (RIPK1), demonstrating its broad applicability.[3][4]
Application Note 1: Synthetic Strategies
The synthesis of a diverse library of inhibitors begins with an efficient and scalable route to the core scaffold and its key intermediates.
Protocol 1: Synthesis of the 2,8-diazaspiro[4.5]decan-1-one Hydrochloride Core
This protocol outlines a common method for producing the core scaffold, often involving the deprotection of a Boc-protected precursor.[5] The use of tert-butyloxycarbonyl (Boc) as a protecting group for the N-8 position is advantageous due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
Workflow: Scaffold Synthesis
Caption: General workflow for Boc deprotection of the scaffold.
Materials:
-
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
4M HCl solution in ethyl acetate or dioxane
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in a suitable solvent such as DCM or ethyl acetate.
-
To this solution, slowly add the 4M HCl solution (e.g., 5-10 equivalents) at room temperature with stirring.
-
Causality Insight: The strong acid cleaves the Boc protecting group, releasing tert-butyl cation and CO₂, while the amine is protonated by HCl to form the stable hydrochloride salt.
-
Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates from the solution. If not, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The resulting solid can be triturated with a solvent like ethyl acetate or diethyl ether, collected by filtration, and dried under vacuum to afford the desired 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt.[5]
Protocol 2: General Procedure for N-8 Arylation (Buchwald-Hartwig Coupling)
The N-8 position is a key vector for exploring the solvent-exposed regions of the kinase active site. Buchwald-Hartwig amination is a powerful method for forming the C-N bond with various aryl or heteroaryl halides.
Materials:
-
2,8-diazaspiro[4.5]decan-1-one hydrochloride (1 equiv.)
-
Aryl/heteroaryl halide (e.g., bromide or chloride) (1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02-0.05 equiv.)
-
Ligand (e.g., Xantphos, BINAP) (0.04-0.1 equiv.)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2-3 equiv.)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the 2,8-diazaspiro[4.5]decan-1-one hydrochloride, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Causality Insight: The palladium catalyst, in conjunction with the ligand, facilitates the cross-coupling of the amine at N-8 with the aryl halide. The base is crucial for deprotonating the amine hydrochloride in situ and neutralizing the HX generated during the catalytic cycle.
-
After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
The filtrate is then washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield the N-8 arylated derivative.
Application Note 2: Biological Evaluation
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for determining kinase inhibitory potency.
Protocol 3: In Vitro Kinase Inhibition Assay using TR-FRET
This protocol describes a competitive binding assay to measure how effectively a compound displaces a fluorescent tracer from the kinase's ATP binding site.[6][7]
TR-FRET Assay Principle
Caption: TR-FRET competitive binding assay workflow.
Materials:
-
Tagged Kinase (e.g., GST-tagged or His-tagged)
-
Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu)
-
Fluorescently-labeled ATP-competitive tracer
-
Assay buffer (specific to the kinase)
-
Test compounds (2,8-diazaspiro[4.5]decan-1-one derivatives) serially diluted in DMSO
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for high signal (0% inhibition) and wells with a known potent inhibitor or no kinase for low signal (100% inhibition) controls.
-
Reagent Preparation: Prepare a 2X solution of the tagged kinase and the Europium-labeled antibody in assay buffer. Prepare a separate 2X solution of the fluorescent tracer in assay buffer. The optimal concentrations of kinase and tracer must be predetermined empirically but are often near their Kd for the interaction.[6]
-
Assay Execution: a. Add the Kinase/Antibody solution to all wells. b. Add the Tracer solution to all wells. c. Causality Insight: The assay is performed in this order to allow the test compound to equilibrate with the kinase before the tracer is introduced, ensuring a true competitive binding measurement.
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reactions to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., the tracer's emission and the Europium donor's emission).
-
Data Analysis: a. Calculate the TR-FRET ratio for each well. b. Normalize the data by calculating the percent inhibition for each compound concentration relative to the high and low signal controls. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).
Case Study & Data: TYK2/JAK1 and RIPK1 Inhibition
The versatility of the 2,8-diazaspiro[4.5]decan-1-one scaffold is exemplified by its successful application in developing inhibitors for distinct kinase families involved in inflammatory diseases.
Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its overactivation is implicated in autoimmune diseases.[8][9] Researchers have successfully used the 2,8-diazaspiro[4.5]decan-1-one scaffold to develop potent and selective dual inhibitors of TYK2 and JAK1.[3][10] Through systematic structure-activity relationship (SAR) studies, they identified compound 48 , which demonstrated excellent potency and selectivity over other JAK family members.[10]
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by a TYK2/JAK1 inhibitor.
RIPK1 Inhibitors for Necroptosis-Mediated Diseases
Necroptosis is a form of programmed cell death driven by RIPK1 kinase activity, which plays a role in various inflammatory conditions.[4] The 2,8-diazaspiro[4.5]decan-1-one scaffold was also used as a starting point to develop potent RIPK1 inhibitors. Optimization led to compound 41 , which showed significant anti-necroptotic effects in cellular models.[4]
Table 1: Representative Inhibitor Potency Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity Profile | Reference |
| Compound 48 | TYK2 | 6 | >23-fold selective for TYK2/JAK1 over JAK2 | [3][10] |
| JAK1 | 37 | |||
| Compound 41 | RIPK1 | 92 | Potent against RIPK1 in biochemical assays | [4] |
Conclusion and Future Outlook
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a highly valuable tool in the modern medicinal chemist's arsenal for kinase inhibitor design. Its inherent three-dimensionality and synthetically accessible modification points provide a robust platform for developing potent and, crucially, selective inhibitors. The successful development of compounds targeting both the JAK and RIPK families underscores the scaffold's versatility. Future work will likely focus on exploring novel decorations of the core, applying it to other challenging kinase targets, and further profiling its ADME properties to generate clinical candidates for a range of debilitating diseases.
References
- 1. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | 546093-44-1 | Benchchem [benchchem.com]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. resources.revvity.com [resources.revvity.com]
- 8. mdpi.com [mdpi.com]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high yield and purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride?
A1: The synthesis is typically a multi-step process that culminates in the formation of the spiro-lactam core, followed by the final salt formation. While multiple routes can be envisioned, a common strategy involves the construction of a protected piperidine ring system which is then used to form the pyrrolidinone ring. The final step is invariably the deprotection of a protecting group (like Boc) on the 8-position nitrogen and subsequent treatment with hydrochloric acid to yield the desired salt.
A generalized workflow is illustrated below. The key challenges often lie in the spirocyclization step and the final purification and isolation of the hydrochloride salt.
Caption: General Synthetic Workflow for this compound.
Q2: Why is the hydrochloride salt form typically desired?
A2: The hydrochloride salt is generally preferred for drug development and research applications for several reasons. Free amines, like the one at the 8-position of the spiro-decanone, can be prone to air oxidation and are often oily or difficult to handle. Converting the basic nitrogen to its hydrochloride salt typically results in a stable, crystalline solid that is easier to purify, weigh, and formulate. It also enhances the compound's solubility in aqueous media, which is crucial for many biological assays.
Q3: What analytical techniques are recommended for characterization and purity assessment?
A3: A combination of techniques is essential for unambiguous characterization and purity confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The proton NMR should show the characteristic N-methyl singlet and distinct signals for the diastereotopic protons of the two rings. For the hydrochloride salt of the related compound 2,8-diazaspiro[4.5]decan-1-one, characteristic signals appear around 9.0-9.4 ppm (NH protons) in DMSO-d6[3].
-
Mass Spectrometry (LC-MS, GC-MS, or HRMS): To confirm the molecular weight of the free base and to identify potential impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reverse-phase method (e.g., C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid) is typically effective.
-
Elemental Analysis (CHN): To confirm the empirical formula, especially for the final hydrochloride salt to ensure the correct stoichiometry.
Troubleshooting Guide: From Synthesis to Isolation
This section addresses specific experimental challenges in a problem-cause-solution format.
Problem 1: Low Yield of the Spiro-Lactam Core
Low yields during the formation of the spirocyclic γ-lactam are a common hurdle in the synthesis of related structures[4][5].
Possible Causes:
-
Steric Hindrance: The spirocyclic center is sterically congested. The chosen reaction conditions may not be sufficiently energetic to overcome the activation barrier.
-
Sub-optimal Base or Catalyst: The base used to promote cyclization might be too weak, too strong (leading to side reactions), or may be deactivated by impurities[6].
-
Unfavorable Reaction Conditions: Temperature, solvent, and concentration play a critical role. For example, some cyclizations require heat to drive the reaction to completion, while others benefit from lower temperatures to minimize degradation[4][7].
-
Poor Quality Starting Materials: Impurities, especially water, in starting materials or solvents can interfere with the reaction, particularly if organometallic or strongly basic reagents are used[6].
Suggested Solutions:
-
Re-evaluate Base and Solvent System: If using a base-catalyzed intramolecular cyclization, screen different bases. For instance, if a weaker base like triethylamine gives low yield, consider a stronger, non-nucleophilic base like DBU or an inorganic base like potassium carbonate in a polar aprotic solvent (e.g., DMF, DMSO).
-
Systematic Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and side product formation. Increasing temperature can often improve yields in sterically hindered systems[7].
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. If moisture is a suspected issue, consider using a Dean-Stark trap for reactions run at high temperatures to remove water azeotropically[6].
-
Increase Reaction Concentration or Time: Le Chatelier's principle can be leveraged in intramolecular reactions. Running the reaction at a higher concentration can sometimes favor the desired cyclization. Monitor the reaction by TLC or LC-MS over an extended period to ensure it has reached completion.
Problem 2: Incomplete or Unselective N-Methylation
If the methyl group is introduced late in the synthesis, achieving selective and complete methylation can be challenging.
Possible Causes:
-
Multiple Reactive Sites: The molecule contains two nitrogen atoms. The lactam nitrogen is generally less nucleophilic than the piperidine nitrogen, but side reactions are possible depending on the reagent used.
-
Insufficiently Reactive Methylating Agent: Reagents like methyl iodide are effective but can be hazardous. Milder reagents might not be reactive enough.
-
Base Incompatibility: The base used to deprotonate the nitrogen may not be strong enough or could lead to side reactions.
Suggested Solutions:
-
Choice of Methylating Agent: For selective N-methylation of amines in the presence of amides, reductive amination using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) on the N8-amine before forming the lactam is often a highly selective and effective strategy. If methylating the final lactam, ensure the N8-position is protected.
-
Optimize Base and Reaction Conditions: When using a methyl halide, a common choice is a base like potassium carbonate in a solvent like acetone or DMF. If the reaction is sluggish, a stronger base like sodium hydride in THF or DMF may be required, but care must be taken to avoid side reactions[8].
Problem 3: The Final Hydrochloride Product is Oily, Gummy, or Fails to Crystallize
This is a frequent issue during the final isolation step. The conversion from the free base to the hydrochloride salt is intended to induce crystallization, but impurities can inhibit this process.
Possible Causes:
-
Residual Impurities: Small amounts of starting material, side products, or even residual solvent can act as crystal growth inhibitors.
-
Incorrect Stoichiometry of HCl: Adding a large excess of HCl can sometimes lead to the formation of oily or hygroscopic products. Insufficient HCl will result in a mixture of the free base and the salt.
-
Presence of Water: The hydrochloride salt can be hygroscopic. The presence of excess water during workup or isolation can prevent the formation of a crystalline solid.
Suggested Solutions:
-
Rigorous Purification of the Free Base: Before salt formation, ensure the free base is of the highest possible purity. Column chromatography is often necessary.
-
Controlled Addition of HCl: Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate, diethyl ether, or a mixture including methanol or ethanol). Add a solution of HCl in a non-aqueous solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise with vigorous stirring. Aim for 1.0 to 1.1 equivalents. Using HCl in an organic solvent is a standard method for this type of transformation[3][9].
-
Trituration and Solvent Screening: If an oil forms, attempt to induce crystallization by trituration. This involves repeatedly scratching the flask and washing the oil with a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) in which the product is insoluble but the impurities may be soluble.
-
Co-evaporation: Dissolve the oily product in a solvent like dichloromethane or methanol and co-evaporate it with a solvent that can form an azeotrope with water or other impurities (e.g., toluene) on a rotary evaporator. This can help remove residual contaminants.
| Parameter | Recommendation for HCl Salt Formation | Rationale |
| Precursor Purity | >98% (by HPLC) | Impurities are the most common cause of crystallization failure. |
| Solvent | Ethyl Acetate, Diethyl Ether, Dichloromethane | The product salt should have low solubility in the chosen solvent to precipitate. |
| HCl Source | 4M HCl in Dioxane or 2M HCl in Diethyl Ether | Minimizes the introduction of water, which can make the product hygroscopic[3]. |
| Stoichiometry | 1.0 - 1.1 equivalents | Avoids large excesses of HCl which can lead to oily products. |
| Temperature | 0 °C to Room Temperature | Cooling can often promote precipitation after the addition of HCl. |
Problem 4: Purity Issues - Unidentified Peaks in HPLC/LC-MS
Possible Causes:
-
Diastereomers: If any step in the synthesis creates a new chiral center without perfect stereocontrol, diastereomers can form.
-
Side Products from Cyclization: Incomplete cyclization can leave acyclic precursors, while overly harsh conditions can lead to degradation products[6].
-
Incomplete Deprotection: If using a Boc protecting group, incomplete removal can leave the Boc-protected intermediate as a major impurity.
Suggested Solutions:
-
Analyze the Mass: Use LC-MS to get the mass of the impurity peaks. A mass corresponding to [M+100] often indicates residual Boc-protected starting material. A mass corresponding to [M+18] could indicate an uncyclized, hydrolyzed precursor.
-
Optimize Deprotection: For Boc deprotection, ensure a sufficient excess of strong acid (like TFA or HCl) is used and that the reaction is stirred long enough (monitor by TLC/LC-MS)[3].
-
Chromatographic Purification: If diastereomers are present and cannot be separated by standard column chromatography, specialized techniques may be required, such as chiral HPLC or supercritical fluid chromatography (SFC).
-
Review the Reaction Mechanism: Re-examine the mechanism of the problematic step. This can provide clues about potential side reactions. For instance, in reactions involving strong bases, elimination reactions can sometimes compete with the desired substitution or cyclization[10].
Caption: A decision flowchart for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: General Procedure for Boc-Deprotection and Hydrochloride Salt Formation
This protocol is adapted from procedures for analogous compounds and should be optimized for your specific substrate.[3][9]
-
Dissolution: Dissolve the purified N-Boc-2-methyl-2,8-diazaspiro[4.5]decan-1-one (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane (CH₂Cl₂), ethyl acetate, or methanol.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4M HCl in dioxane (3-5 eq) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: If a solid precipitates, collect it by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities. If an oil is obtained, proceed with the troubleshooting steps outlined above (trituration, etc.).
-
Drying: Dry the resulting white or off-white solid under high vacuum to obtain the final this compound.
References
- 1. 2-Methyl-2,8-diazaspiro(4.5)decan-1-one hydrochloride | C9H17ClN2O | CID 21935015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-( Z )-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04848E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) | 832710-65-3 [chemicalbook.com]
- 10. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
addressing solubility challenges of 2,8-diazaspiro[4.5]decan-1-one hydrochloride in aqueous solutions
Welcome to the technical support resource for 2,8-diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound in aqueous solutions. As Senior Application Scientists, we've structured this center to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and dissolution of 2,8-diazaspiro[4.5]decan-1-one hydrochloride.
Q1: What is the expected aqueous solubility of 2,8-diazaspiro[4.5]decan-1-one hydrochloride?
A: Specific aqueous solubility data for 2,8-diazaspiro[4.5]decan-1-one hydrochloride is not extensively published. However, as a hydrochloride salt of a basic compound, it is expected to be more soluble in aqueous solutions than its corresponding free base, particularly at acidic to neutral pH. The solubility of such salts is governed by a complex interplay of factors including its crystal lattice energy and the hydration energy of the individual ions.[1]
Q2: I've added the compound to water, and it's not dissolving. What's the first thing I should check?
A: The first step is to measure the pH of your suspension. 2,8-diazaspiro[4.5]decan-1-one hydrochloride is the salt of a weak base and a strong acid (HCl). In an unbuffered aqueous solution, the pH will be acidic. The solubility of such compounds is highly pH-dependent.[2][3] If the pH is not optimal, solubility can be significantly limited.
Q3: Why is the pH of the solution so critical for the solubility of this compound?
A: The solubility of ionizable compounds, like this one, is dictated by the equilibrium between the charged (ionized) and uncharged (unionized) forms. The charged, or salt form, is generally much more soluble in water. For a hydrochloride salt of a weak base, a lower pH favors the protonated (charged) form, which enhances solubility. As the pH increases, the compound can deprotonate to its less soluble free base form, potentially causing it to precipitate. This relationship can be described by the Henderson-Hasselbalch equation.[4][5][6][7]
Q4: Can forming a hydrochloride salt ever decrease solubility in certain aqueous media?
A: Yes, this is a phenomenon known as the "common ion effect".[2][8][9][10][11] If your aqueous solution already contains a significant concentration of chloride ions (e.g., from NaCl or in a hydrochloride-based buffer), it can suppress the dissolution of the 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt.[8][12] According to Le Chatelier's principle, adding a common ion (Cl⁻) to the solution shifts the dissolution equilibrium to the left, favoring the solid, undissolved state.[10][13]
Q5: Are there alternatives to pH adjustment for improving solubility?
A: Yes. If pH adjustment is not feasible for your experimental system, several other techniques can be employed. These include the use of co-solvents (e.g., DMSO, ethanol, PEG), surfactants, or complexing agents like cyclodextrins.[14][15][16][17] Each of these methods alters the properties of the solvent to better accommodate the solute.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
This section provides a systematic workflow to diagnose and solve solubility issues with 2,8-diazaspiro[4.5]decan-1-one hydrochloride.
Workflow 1: Initial Solubility Assessment and pH Optimization
This workflow is the primary method for achieving complete dissolution in a simple aqueous buffer.
Step 1: Baseline Assessment in Deionized Water
-
Prepare a suspension of the compound in deionized water at your target concentration.
-
Stir vigorously for 15-20 minutes at a controlled temperature (e.g., room temperature).
-
Visually inspect for undissolved material.
-
Measure and record the pH of the suspension. This is your baseline pH.
Step 2: Systematic pH Adjustment
The goal is to determine the pH at which the compound achieves full solubility, known as pHmax.
-
Acidification: If undissolved solid remains, incrementally add small volumes of dilute HCl (e.g., 0.1 M) to the suspension. After each addition, stir for 5-10 minutes and visually inspect for dissolution. Measure and record the pH at each step.
-
Basification (for comparison): In a separate experiment, you can add a dilute base (e.g., 0.1 M NaOH) to observe the pH at which the compound precipitates, which indicates the formation of the less soluble free base.
-
Mechanism: By lowering the pH, you are increasing the concentration of H⁺ ions. This shifts the equilibrium towards the protonated, more soluble form of the diazaspiro-decanone. For salts with anions that are conjugate bases of weak acids, lowering the pH increases solubility.[18][19]
Data Collection: pH-Solubility Profile
| Trial | Concentration (mg/mL) | pH | Visual Observation (Clear/Slight Haze/Suspension) |
| 1 | X | (Baseline) | |
| 2 | X | (pH after 1st HCl add) | |
| 3 | X | (pH after 2nd HCl add) | |
| ... | ... | ... |
Visualization: pH Optimization Workflow
Caption: Decision tree for pH-based solubility optimization.
Workflow 2: Diagnosing and Mitigating the Common Ion Effect
If you are working in a chloride-containing medium (e.g., a physiological saline simulation) and experiencing poor solubility despite an acidic pH, the common ion effect may be the culprit.[8][12]
Step 1: Comparative Solubility Study
-
Determine the maximum solubility of 2,8-diazaspiro[4.5]decan-1-one hydrochloride in a non-chloride acidic buffer (e.g., a citrate or phosphate buffer) at a pH where you previously achieved dissolution.
-
Attempt to dissolve the same concentration of the compound in a chloride-containing buffer (e.g., HCl-based buffer or saline) adjusted to the exact same pH.
-
Observation: If the compound is significantly less soluble in the chloride-containing medium, the common ion effect is likely a contributing factor.[2][9]
Step 2: Mitigation Strategies
-
Buffer Substitution: If your experimental design allows, replace the chloride-containing buffer with a non-chloride alternative like a phosphate, citrate, or acetate buffer system.
-
Alternative Salt Form: While not a simple solution, for drug development purposes, investigating an alternative salt form (e.g., mesylate, sulfate) could be a long-term strategy to avoid the common ion effect.[1][20]
Visualization: Common Ion Effect Diagnosis
Caption: Logic for diagnosing the common ion effect.
Workflow 3: Employing Co-solvents and Other Excipients
When pH and buffer composition adjustments are insufficient or not permissible, formulation aids can be used.
Step 1: Co-solvent Screening
-
Select a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).
-
Prepare a concentrated stock solution of 2,8-diazaspiro[4.5]decan-1-one hydrochloride in the neat co-solvent (e.g., 50 mg/mL in DMSO).
-
Perform a serial dilution of the stock solution into your aqueous buffer. Observe the concentration at which precipitation occurs. This helps establish the tolerance of the system for the co-solvent.
-
Principle: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate less polar molecules or the non-polar regions of your compound.[14][16]
Step 2: Temperature Variation
-
For some compounds, solubility increases with temperature if the dissolution process is endothermic.[21]
-
Gently warm the suspension (e.g., to 37°C or 50°C) while stirring.
-
Caution: Be aware of the compound's stability at elevated temperatures. Always check for degradation after heating.
Data Collection: Co-Solvent Effects
| Co-solvent | % v/v in Aqueous Buffer | Achieved Concentration (mg/mL) | Observations |
| DMSO | 5% | ||
| DMSO | 10% | ||
| Ethanol | 5% | ||
| Ethanol | 10% |
References
- 1. rjpdft.com [rjpdft.com]
- 2. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flexiprep.com [flexiprep.com]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 6. omnicalculator.com [omnicalculator.com]
- 7. ulm.edu [ulm.edu]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. jchemlett.com [jchemlett.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. ijmsdr.org [ijmsdr.org]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. fiveable.me [fiveable.me]
- 19. homework.study.com [homework.study.com]
- 20. researchgate.net [researchgate.net]
- 21. byjus.com [byjus.com]
Technical Support Center: Purification of Crude 2,8-Diazaspiro[4.5]decan-1-one Products
Welcome to the dedicated technical support guide for the purification of 2,8-diazaspiro[4.5]decan-1-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile spirocyclic lactam. As a key intermediate in the synthesis of various biologically active compounds, including potent and selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease, achieving high purity of this scaffold is paramount.[1][2]
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your purification strategies, enhance yield, and ensure the integrity of your final product.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude 2,8-diazaspiro[4.5]decan-1-one. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Poor Separation and Peak Tailing in Normal-Phase Chromatography
Question: I'm attempting to purify my crude 2,8-diazaspiro[4.5]decan-1-one using silica gel chromatography with a standard solvent system (e.g., dichloromethane/methanol), but I'm observing significant peak tailing and poor separation of my product from impurities. What's causing this and how can I fix it?
Answer:
Causality: The primary reason for this issue lies in the inherent basicity of the two nitrogen atoms in the 2,8-diazaspiro[4.5]decan-1-one structure.[3] Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH).[4] These acidic sites can strongly interact with the basic nitrogen heterocycles, leading to:
-
Strong Adsorption: The basic nitrogens bind tightly to the acidic silanol groups, resulting in delayed and broadened elution profiles, commonly seen as peak tailing.
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product may not elute from the column at all, leading to lower recovery.[3]
-
Co-elution with Polar Impurities: The strong interaction can also cause your product to behave more like highly polar impurities, making separation difficult.
Troubleshooting Strategies:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[4] This minimizes the undesirable interactions and allows for a more predictable elution based on polarity.
-
Recommended Modifiers:
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your mobile phase.
-
Ammonium Hydroxide (NH₄OH): A 0.5-3% concentration in the mobile phase can also be effective.[4]
-
-
-
Optimize the Mobile Phase Polarity: While using a basic modifier, you may need to adjust the polarity of your eluent.
-
Start with a less polar system (e.g., 98:2 DCM/MeOH with 1% Et₃N) and gradually increase the methanol concentration.
-
For very polar compounds, consider using a more polar solvent like isopropanol in place of methanol.[3]
-
-
Consider Alternative Stationary Phases: If issues persist, switching to a different stationary phase can be beneficial.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][5] It can be particularly effective for separating polar compounds that are challenging to purify by normal-phase chromatography.
-
Product is Insoluble in the Loading Solvent or Precipitates on the Column
Question: My crude 2,8-diazaspiro[4.5]decan-1-one product is a salt (e.g., hydrochloride) and has poor solubility in the initial, less polar mobile phase for column chromatography. It either won't dissolve for loading or it precipitates at the top of the column. How should I handle this?
Answer:
Causality: The hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one is significantly more polar and less soluble in organic solvents than its free-base form.[6] Attempting to load this salt directly onto a column with a non-polar solvent will inevitably lead to precipitation.
Troubleshooting Strategies:
-
Convert to the Free Base before Chromatography: This is the most reliable approach.
-
Protocol: Dissolve the crude hydrochloride salt in a minimal amount of water or methanol. Add a suitable base (e.g., saturated sodium bicarbonate solution, 1M NaOH) until the pH is basic (pH 9-10). Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting free base will be more soluble in typical chromatography solvents.
-
-
Use a More Polar Loading Solvent (with caution):
-
Dissolve the crude product in a small amount of a more polar solvent in which it is soluble (e.g., methanol or DMSO).
-
Adsorb this solution onto a small amount of silica gel or celite.
-
Dry the silica/celite mixture thoroughly under vacuum to remove the polar solvent.
-
Load the dry, impregnated solid onto the top of your column. This technique, known as "dry loading," prevents the highly polar solvent from disrupting the initial separation at the top of the column.
-
Difficulty Removing a Stubborn, Structurally Similar Impurity
Question: I have an impurity that co-elutes with my 2,8-diazaspiro[4.5]decan-1-one product, even after optimizing my chromatography conditions. How can I improve the separation?
Answer:
Causality: The impurity is likely a structurally related compound, such as a regioisomer, a partially reacted starting material, or a byproduct with very similar polarity and functional groups.
Troubleshooting Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of closely related impurities from a crystalline solid.
-
Solvent Screening: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at lower temperatures.[7]
-
Suggested Solvent Systems to Screen:
-
Isopropanol/Heptane
-
Ethanol/Ethyl Acetate
-
Methanol/Toluene
-
Acetonitrile
-
-
-
Derivative Formation and Subsequent Removal: In more challenging cases, you can temporarily convert your product into a derivative that has significantly different properties, allowing for easier separation.
-
Example: If your product has a free secondary amine that is not present in the impurity, you could protect it with a Boc group (di-tert-butyl dicarbonate). The Boc-protected product will be much less polar and can be easily separated by chromatography. Following purification, the Boc group can be removed under acidic conditions (e.g., with HCl in ethyl acetate or TFA in DCM) to yield the pure desired product.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude 2,8-diazaspiro[4.5]decan-1-one synthesis?
A1: The impurities will largely depend on the synthetic route. However, some common possibilities include:
-
Unreacted Starting Materials: For instance, if the synthesis involves a Michael addition, you might have residual nitroalkenes or piperidine derivatives.[8]
-
Partially Reduced Intermediates: If your synthesis involves a reduction step (e.g., nitro to amine), incomplete reduction can be a source of impurities.
-
Byproducts from Protecting Group Removal: If you are deprotecting a Boc-protected intermediate, you may have residual tert-butylated byproducts.[6]
-
Isomeric Byproducts: Depending on the reaction conditions, formation of regioisomers of the spirocycle can occur.
Q2: When should I choose reversed-phase chromatography over normal-phase for this compound?
A2: Reversed-phase chromatography (RPC) is a better option when:
-
Your compound is highly polar and requires very polar mobile phases (e.g., high percentages of methanol) to elute from a normal-phase column.[3]
-
You are dealing with the hydrochloride salt of the compound and do not wish to convert it to the free base.
-
You have exhausted normal-phase conditions and are still unable to separate a critical impurity. The different separation mechanism of RPC can often resolve compounds that are inseparable on silica.[5]
Q3: Can I use distillation to purify 2,8-diazaspiro[4.5]decan-1-one?
A3: Distillation is generally not a suitable method for purifying this compound.[7] Due to its relatively high molecular weight and the presence of polar functional groups (amide and amines), it will have a very high boiling point and is likely to decompose at the temperatures required for distillation, even under high vacuum.
Q4: My final product has a slight color. How can I remove it?
A4: A slight coloration is often due to trace, highly conjugated impurities.
-
Activated Charcoal Treatment: Dissolve your product in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of celite to remove the charcoal. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Recrystallization: As mentioned previously, recrystallization is often very effective at excluding colored impurities from the crystal lattice.[7]
Section 3: Experimental Protocols & Data
Protocol 1: Purification by Flash Chromatography (Free Base)
-
Preparation of the Free Base:
-
Dissolve the crude 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt in a minimal amount of deionized water.
-
Cool the solution in an ice bath and slowly add saturated aqueous sodium bicarbonate solution with stirring until the pH of the aqueous layer is ~9.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude free base.
-
-
Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Dichloromethane/Methanol/Triethylamine (e.g., start with 98:2:1 and increase methanol content as needed).
-
Procedure:
-
Slurry pack the column with the initial mobile phase.
-
Dissolve the crude free base in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze by TLC (stain with potassium permanganate or ninhydrin).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential recrystallization solvent (e.g., isopropanol) dropwise while heating until the solid dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath or freezer.
-
Scaling Up: Once a suitable solvent is found, dissolve the bulk of your crude material in the minimum amount of the hot solvent.
-
Isolation: Allow the solution to cool and the crystals to form. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Summary Table
| Purification Method | Typical Purity Achieved | Typical Recovery | Best For Removing |
| Flash Chromatography | >98% | 70-90% | Bulk impurities, baseline impurities |
| Recrystallization | >99% | 60-85% | Closely related impurities, color |
| Prep-HPLC (Reversed-Phase) | >99.5% | 50-80% | Difficult to separate isomers, trace impurities |
Section 4: Visualized Workflows
Purification Decision Workflow
Caption: Decision tree for purifying crude 2,8-diazaspiro[4.5]decan-1-one.
Troubleshooting Chromatography Issues
Caption: Troubleshooting common chromatography problems.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 7. shyzchem.com [shyzchem.com]
- 8. researchgate.net [researchgate.net]
identifying and minimizing side-products in 2,8-diazaspiro[4.5]decan-1-one synthesis
Welcome to the technical support center for the synthesis of 2,8-diazaspiro[4.5]decan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high yield and purity in your synthesis. This document will cover the primary synthetic route, potential side-products, and strategies for their identification and minimization.
I. Overview of the Primary Synthetic Route
The most common and reliable method for the synthesis of 2,8-diazaspiro[4.5]decan-1-one involves the deprotection of a Boc-protected precursor, namely tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. This route is favored for its high yield and relatively clean reaction profile.
The overall transformation is depicted below:
Caption: Boc Deprotection Reaction
II. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 2,8-diazaspiro[4.5]decan-1-one hydrochloride from its Boc-protected precursor.[1]
Materials:
-
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
4M HCl in Ethyl Acetate (or Dichloromethane)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Ethanol
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Reaction Flask
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in dichloromethane (approximately 10 mL per gram of starting material).
-
Acid Addition: To the stirred solution, slowly add a 4M solution of HCl in ethyl acetate or a 4M aqueous HCl solution (approximately 5 equivalents). An exothermic reaction may be observed; maintain the temperature at room temperature (20-25°C) using a water bath if necessary.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Precipitation and Filtration: To the resulting residue, add ethyl acetate to precipitate the hydrochloride salt of the product. Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride as a white solid.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and provides practical solutions.
Q1: The reaction is sluggish or incomplete, even after 8 hours. What could be the cause?
A1: Incomplete reactions are often due to insufficient acid or inactive reagents.
-
Insufficient Acid: The Boc deprotection is an acid-catalyzed reaction. Ensure that a sufficient excess of HCl (at least 4-5 equivalents) is used.
-
Reagent Quality: The 4M HCl solution in ethyl acetate can degrade over time. It is advisable to use a freshly opened bottle or to titrate the solution to confirm its concentration.
-
Temperature: While the reaction proceeds at room temperature, gentle heating to 40-60°C can be employed to drive the reaction to completion.[1] However, be cautious as higher temperatures may promote side reactions.
Q2: My final product is a sticky oil instead of a crystalline solid. How can I induce crystallization?
A2: The hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one should be a solid. An oily product suggests the presence of impurities or residual solvent.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Diethyl ether or a mixture of ethyl acetate and hexanes is a good starting point.
-
Solvent Removal: Ensure all solvents, especially water, have been thoroughly removed under high vacuum.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.
Q3: I see an unexpected peak in my LC-MS analysis. What could it be?
A3: The formation of side-products can occur, although this synthesis is generally clean. Below is a table of potential side-products and their likely causes.
| Potential Side-Product | Plausible Cause | Proposed Solution |
| Ring-opened amino acid | Hydrolysis of the lactam ring under harsh acidic conditions or elevated temperatures. | Use milder reaction conditions (room temperature) and avoid prolonged reaction times. Consider using a non-aqueous acid source. |
| Dimeric species | Intermolecular reaction between two molecules of the product or starting material. | Maintain a dilute reaction concentration. |
| Unreacted starting material | Incomplete reaction. | See Q1 for troubleshooting incomplete reactions. |
Q4: How can I purify my product if it contains significant impurities?
A4: For purification, column chromatography or recrystallization are the most effective methods.
-
Column Chromatography: If the product is the free base (after neutralization of the HCl salt), silica gel chromatography using a gradient of dichloromethane and methanol (with 0.1-1% triethylamine to prevent streaking) can be effective.
-
Recrystallization: For the hydrochloride salt, recrystallization from a solvent system like ethanol/ethyl acetate or methanol/diethyl ether can yield highly pure material.
IV. Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 2,8-diazaspiro[4.5]decan-1-one.
Caption: Troubleshooting Workflow
V. References
-
ChemicalBook. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
References
stability studies of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride under different conditions
Technical Support Center: Stability Studies of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting solutions for stability studies of this compound. The information herein is structured to address the specific challenges you may encounter, ensuring the integrity and success of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What are the key structural features of this compound that are relevant to its stability?
A1: The stability of this compound is primarily influenced by three key structural features:
-
A Lactam Ring: The molecule contains a five-membered lactam (a cyclic amide). Lactam rings, particularly strained ones, are susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of an amino acid derivative.[1][2]
-
A Tertiary Amine: The presence of a methylated tertiary amine makes the molecule susceptible to oxidation.[3][4] Oxidative degradation can lead to the formation of an N-oxide, which can alter the compound's pharmacological and toxicological profile.
-
A Hydrochloride Salt: As a hydrochloride salt, the compound's stability can be influenced by pH and the presence of moisture. The salt form generally enhances aqueous solubility but can also make the compound more hygroscopic.
Understanding these features is the first step in designing a robust stability study and predicting potential degradation pathways.
Q2: What are the recommended forced degradation conditions for this compound according to ICH guidelines?
A2: Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6] Based on the compound's structure and regulatory expectations (ICH Q1A), the following stress conditions are recommended:
| Stress Condition | Recommended Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Lactam ring opening |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Lactam ring opening (typically faster than acid hydrolysis) |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation of the tertiary amine |
| Thermal Degradation | Solid-state at 80°C for 48-72 hours | General decomposition, potential for complex reactions |
| Photostability | Solid and solution state exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8] | Photolytic decomposition, pathways to be determined experimentally |
Note: The goal is to achieve 5-20% degradation. These conditions should be considered starting points and may need to be adjusted based on the observed stability of the molecule.
Q3: What are the most probable degradation pathways for this molecule?
A3: Based on its functional groups, the two most likely degradation pathways are:
-
Hydrolysis of the Lactam Ring: This is a primary concern, especially under basic conditions. The reaction involves the cleavage of the amide bond within the five-membered ring, resulting in the formation of a carboxylic acid and a secondary amine.
-
Oxidation of the Tertiary Amine: The tertiary amine can be oxidized to form an N-oxide. This is a common degradation pathway for pharmaceuticals containing such moieties, especially in the presence of peroxides or atmospheric oxygen over long-term storage.[3]
The diagram below illustrates these potential pathways.
Caption: Potential degradation pathways for the parent compound.
Q4: How should I approach developing a stability-indicating HPLC method for this compound?
A4: A stability-indicating method must be able to separate the parent compound from all potential degradation products and process-related impurities.[9][10][11] For a basic compound like this compound, a reverse-phase HPLC method is a good starting point.
-
Column Selection: A C18 column is a versatile choice. Due to the basic nature of the amine, consider a column with end-capping or a hybrid particle technology to minimize peak tailing.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) will likely be necessary to separate compounds with different polarities.
-
Buffer: A phosphate or acetate buffer in the pH range of 3-6 is recommended to ensure the amine is protonated and exhibits good peak shape.
-
Organic Modifier: Acetonitrile is often a good first choice.
-
-
Detection: UV detection is standard. Determine the optimal wavelength by running a UV scan of the parent compound.
-
Method Development Strategy:
-
Start with a broad gradient (e.g., 5-95% acetonitrile) to elute all components.
-
Analyze samples from your forced degradation studies.
-
Optimize the gradient to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is pure in the presence of degradants.
-
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I'm observing poor peak shape (tailing) for the parent compound.
-
Question: My peak for this compound is tailing significantly. What is causing this and how can I fix it?
-
Answer: Peak tailing for basic compounds like this is often due to secondary interactions between the protonated amine and residual acidic silanol groups on the surface of the silica-based HPLC column.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 2 pH units below the pKa of the tertiary amine. This keeps the amine fully protonated and can reduce interactions with silanols.
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Use a Different Column: Switch to a column specifically designed for basic compounds. Options include:
-
A column with high-density end-capping.
-
A column with embedded polar groups.
-
A hybrid silica-polymer column.
-
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by more effectively masking the silanol groups.
-
Problem 2: I'm not achieving mass balance in my forced degradation studies.
-
Question: After stress testing, the sum of the assay of the parent compound and the area of the degradant peaks is significantly less than 100% of the initial value. What could be the issue?
-
Answer: Failure to achieve mass balance (typically expected to be within 95-105%) is a common challenge in stability studies.[12][13][14] It indicates that not all degradation products are being accounted for.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor mass balance.
Detailed Explanations:
-
Non-UV Active Degradants: The degradation process (e.g., hydrolysis) might produce fragments that lack a UV chromophore. Using a mass-sensitive detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) can help detect these compounds.[13]
-
Volatile Degradants: Small molecule fragments produced during degradation may be volatile and lost during sample preparation. If this is suspected, headspace Gas Chromatography (GC) could be an appropriate technique to investigate.
-
Adsorption to Column: Highly polar degradants may irreversibly adsorb to the HPLC column and not elute. A column wash with a strong solvent at the end of the run may help, but a different column chemistry might be needed.
-
Different Response Factors: It is incorrect to assume that the UV response factor of a degradant is the same as the parent compound.[12] If possible, isolate the major degradants and determine their relative response factors to get a more accurate mass balance calculation.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL. This is your time-zero control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 8, 24, and 48 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH and dilute to the final concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to the final concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at 8 and 24 hours.
-
Dilute to the final concentration.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid to prepare a 0.1 mg/mL solution.
-
-
Photostability:
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Calculate the percentage of degradation and the relative retention times of any new peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
Technical Support Center: Refining Assay Conditions for 2,8-Diazaspiro[4.5]decan-1-one Inhibitors
Welcome to the technical support center for researchers developing and refining assays to measure the potency of 2,8-diazaspiro[4.5]decan-1-one inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. The unique spirocyclic structure of these compounds presents both great therapeutic potential and specific challenges in assay development.[1] This resource synthesizes field-proven insights and established scientific principles to help you generate robust, reproducible, and reliable data.
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a versatile platform that has been successfully utilized to develop potent inhibitors for various biological targets, most notably protein kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members.[2][3] Additionally, derivatives have shown activity against enzymes like Phospholipase D (PLD) and potentially targets like monoamine transporters or GABA transporters, given the scaffold's structural motifs.[4][5][6][7] This guide will primarily focus on kinase targets as a core example, with specific sections addressing challenges related to other potential target classes.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for a 2,8-diazaspiro[4.5]decan-1-one based kinase inhibitor are highly variable between experiments. What are the most common causes?
A1: Variability in IC50 values is a frequent challenge and typically stems from a few key areas.[8] The half-maximal inhibitory concentration (IC50) is not an absolute value but is highly dependent on experimental conditions.[8][9]
-
Enzyme Concentration and Quality: Ensure you are using a consistent, validated source of your target kinase. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.[10][11] It is critical to work in the initial velocity phase of the reaction, where the rate is linear with enzyme concentration.[11] If the inhibitor is "tight-binding," the IC50 value will be dependent on the enzyme concentration.[12][13]
-
Substrate Concentration (ATP): For ATP-competitive kinase inhibitors, the measured IC50 value is highly dependent on the concentration of ATP in the assay.[9] Run your assays at or below the Michaelis-Menten constant (Km) of ATP for your specific enzyme to ensure sensitivity for competitive inhibitors.[11]
-
Buffer Composition: The pH, ionic strength, and presence of additives like detergents (e.g., Tween-20) or reducing agents (e.g., DTT) can significantly impact both enzyme activity and inhibitor behavior.[14][15][16] Some compounds may be sensitive to specific buffer components.
-
Assay Incubation Times: Pre-incubation time of the inhibitor with the enzyme before adding the substrate can be critical, especially for slow-binding inhibitors. Ensure this time is consistent across all experiments.
Q2: I am observing a high background signal or false positives in my high-throughput screen (HTS) for this inhibitor class. How can I mitigate this?
A2: False positives are a significant issue in HTS campaigns, often caused by compound interference with the assay technology rather than true inhibition.[17][18]
-
Compound Aggregation: At higher concentrations, some organic molecules, including heterocyclic scaffolds, can form aggregates that non-specifically sequester and inhibit enzymes.[19] Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer can often prevent this.[10]
-
Fluorescence Interference: If you are using a fluorescence-based assay (a common method for kinase activity), your 2,8-diazaspiro[4.5]decan-1-one derivative may be fluorescent itself or may quench the fluorescent signal.[18][19] Always run a control plate where you measure the compound's signal in the absence of enzyme activity.
-
Redox Activity: Some compounds can interfere with luciferase/luciferin-based ATP detection systems (e.g., Kinase-Glo®) through redox cycling. This can be checked by running the assay in the absence of the kinase but with all other components present.
-
Metal Ion Chelation: Some compounds can chelate essential metal ions (like Mg²⁺) from the reaction buffer, which are critical for kinase activity.[14][18][19] This gives the appearance of inhibition. This can be tested by running the assay with varying concentrations of Mg²⁺.
Q3: My inhibitor shows high potency in a biochemical (enzyme) assay but has no activity in a cell-based assay. What's the disconnect?
A3: This is a very common and important observation in drug discovery. The discrepancy between biochemical and cell-based potency highlights the difference between inhibiting a purified target and acting within a complex biological system.[8]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This is a primary reason for the drop-off in activity.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: The concentration of ATP inside a cell is typically in the millimolar range (1-10 mM), which is much higher than the ATP concentrations used in most biochemical kinase assays (often in the low micromolar range).[9] An ATP-competitive inhibitor will appear significantly less potent when it has to compete with such high levels of the natural substrate.
-
Plasma Protein Binding: In cell-based assays that use serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Assays
This guide provides a logical workflow to diagnose and resolve variability in potency measurements.
Workflow for Troubleshooting IC50 Variability
Caption: Systematic workflow for diagnosing IC50 variability.
Detailed Troubleshooting Steps:
| Problem Area | Potential Cause | Recommended Action & Rationale |
| Enzyme Reagent | Enzyme degradation or lot-to-lot variability. | 1. Aliquot Enzyme: Store enzyme in single-use aliquots at -80°C to avoid freeze-thaw cycles.[11] 2. Perform Enzyme Titration: Determine the enzyme concentration that results in ~10-20% substrate turnover within the linear phase of the reaction. This ensures the assay is running under initial velocity conditions.[11] 3. Test for Tight Binding: Measure the IC50 at several different enzyme concentrations. If the IC50 increases with enzyme concentration, the inhibitor is tight-binding, and a different analysis model (e.g., Morrison equation) is required.[12][13] |
| Substrate (ATP) | Incorrect or inconsistent ATP concentration. | 1. Determine ATP Km: If not known, perform an ATP titration to determine the Michaelis-Menten constant (Km) for your specific kinase and substrate pair. 2. Set ATP ≤ Km: For competitive inhibitors, assay sensitivity is highest when the ATP concentration is at or below its Km value.[11] This allows the inhibitor to compete more effectively. 3. Use Fresh ATP: Prepare fresh ATP stocks from powder periodically and store frozen in aliquots. |
| Assay Buffer | Suboptimal pH, ionic strength, or additives. | 1. pH Profile: Confirm the assay pH is optimal for enzyme activity and stability.[15] 2. Test Detergents: If compound aggregation is suspected, test a range of non-ionic detergent concentrations (e.g., 0.005% - 0.05% Tween-20).[10] 3. Check for Interference: Some buffer components can interfere with assay readouts. Refer to the assay kit manufacturer's guide for incompatible substances.[10] |
| Compound Handling | Poor solubility or inaccurate dilutions. | 1. Solubility Check: Visually inspect your highest compound concentration for precipitation. If needed, reduce the top concentration or adjust the DMSO percentage. 2. DMSO Control: Keep the final DMSO concentration constant across all wells (typically ≤1%). High DMSO can inhibit enzymes. 3. Calibrate Pipettes: Ensure all pipettes used for serial dilutions are properly calibrated.[10] |
Guide 2: Low Potency in Cell-Based Assays
This guide addresses the common issue of potent biochemical inhibitors failing to show activity in a cellular context.
Decision Tree for Low Cellular Potency
Caption: Troubleshooting workflow for low cell-based potency.
Detailed Troubleshooting Steps:
| Problem Area | Potential Cause | Recommended Action & Rationale |
| Compound Access | Low membrane permeability or active efflux. | 1. Co-dose with Efflux Inhibitors: Run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests your compound is being pumped out of the cells. 2. Assess Permeability: Use standard assays like PAMPA (Parallel Artificial Membrane Permeability Assay) to get a direct measure of passive diffusion. |
| Target Engagement | Failure to bind the target in the cellular milieu. | 1. Direct Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound can physically bind to its intended target within intact cells.[20] This provides direct evidence of target engagement. |
| Assay Readout | Insufficient sensitivity of the downstream endpoint. | 1. Measure Proximal Biomarkers: Instead of a distal endpoint (like cell death), measure the phosphorylation of a direct substrate of your target kinase. This proximal readout is more sensitive to target inhibition. 2. Optimize Serum Concentration: If using serum, test its effect on potency. High serum levels can lead to compound sequestration by plasma proteins, reducing the effective concentration. |
| Cell-Based Transporter Assays | Specific issues for transporter targets (e.g., GAT, DAT).[5][7] | 1. Use Transfected Cell Lines: Use cell lines (like HEK293) that overexpress the specific human transporter of interest to ensure a robust signal window.[5] 2. Radiolabeled Substrate Uptake: The gold standard is often a radiolabeled substrate uptake assay (e.g., [³H]GABA or [³H]dopamine).[4][21] 3. Control for Non-Specific Uptake: Determine non-specific uptake by including a known potent inhibitor (like Tiagabine for GATs) at a high concentration.[4] |
Experimental Protocols
Protocol 1: Standard Biochemical Kinase Inhibition Assay (e.g., for RIPK1)
This protocol outlines a typical fluorescence-based assay to determine the IC50 of a 2,8-diazaspiro[4.5]decan-1-one inhibitor against a protein kinase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a base buffer, e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[14][15][16]
-
Enzyme: Dilute the kinase (e.g., human RIPK1) to a 2X working concentration in assay buffer. The final concentration should be predetermined by enzyme titration.
-
Substrate/ATP Mix: Prepare a 2X mix of the peptide substrate and ATP in assay buffer. The final ATP concentration should be at its determined Km value.
-
Inhibitor: Perform a serial dilution of the 2,8-diazaspiro[4.5]decan-1-one inhibitor in 100% DMSO, then dilute into assay buffer to create 4X final concentrations. Ensure the DMSO concentration remains constant.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X inhibitor solution or DMSO vehicle to the appropriate wells.
-
Add 10 µL of 2X enzyme solution to all wells.
-
Gently mix and pre-incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature. The time should be within the determined linear range of the reaction.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent that quantifies the phosphorylated product).
-
-
Data Analysis:
References
- 1. 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | 546093-44-1 | Benchchem [benchchem.com]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 16. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 17. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioprocessintl.com [bioprocessintl.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Oral Bioavailability of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The information herein is designed to be a practical resource, grounded in established scientific principles, to facilitate your research and development efforts.
Introduction to 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)
8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), also known as LH1753, is a promising l-cystine crystallization inhibitor developed for the treatment of cystinuria.[1][2] It is a structural analog of a preceding compound, LH708, with the N-methylpiperazine terminal groups replaced by a bioisosteric spiro bicyclic diamine, 1,8-diazaspiro[4.5]decane.[1][3] This modification has been shown to significantly enhance its potency in inhibiting l-cystine crystallization.[4][5] Notably, LH1753 has demonstrated good oral bioavailability in preclinical mouse models of cystinuria.[2][4][5]
Despite its promising profile, optimizing and ensuring consistent oral bioavailability during formulation development can present several challenges. This guide is structured to help you navigate these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of LH1753 after oral administration in our animal model. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent challenge in early drug development. For a molecule like LH1753, which has a complex, peptide-like structure, several factors could be at play:
-
Poor Aqueous Solubility: The compound may not be fully dissolving in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[6][7]
-
Low Intestinal Permeability: The molecule may not be efficiently crossing the intestinal epithelial barrier to enter the bloodstream.[8][9] This is a common issue for larger, hydrophilic molecules.
-
First-Pass Metabolism: The compound might be metabolized in the intestinal wall or the liver before it can reach systemic circulation.[6]
-
Efflux Transporter Activity: The compound could be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6]
Q2: How can we systematically identify the primary barrier to the oral absorption of LH1753 in our experiments?
A2: A stepwise diagnostic approach is recommended:
-
Characterize Physicochemical Properties: Confirm the aqueous solubility of your drug substance at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
In Vitro Permeability Assessment: Utilize a Caco-2 permeability assay to determine the compound's ability to cross an intestinal epithelial cell monolayer. This will also help identify if it is a substrate for efflux transporters.[10][11]
-
In Vitro Metabolic Stability: Assess the stability of LH1753 in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
-
Formulation-Based In Vivo Studies: Compare the pharmacokinetic profiles of different formulations (e.g., a simple suspension vs. a solubilizing formulation) in an animal model to see if improving dissolution enhances exposure.
Q3: What are the initial formulation strategies to consider for a compound like LH1753?
A3: For a compound with potential solubility and/or permeability limitations, consider the following enabling formulation approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[1][12][13]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the oral absorption of poorly water-soluble drugs by presenting the drug in a solubilized state in the GI tract.[14][15][16]
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[6]
Troubleshooting In Vitro Experiments
Caco-2 Permeability Assays
The Caco-2 permeability assay is a cornerstone for predicting intestinal drug absorption.[10][17] However, you may encounter several issues:
Problem 1: Low Apparent Permeability Coefficient (Papp) Despite Good Aqueous Solubility.
-
Potential Cause: The compound may be a substrate for intestinal efflux transporters, such as P-gp or BCRP, which actively pump the drug out of the cells and back into the intestinal lumen.[11]
-
Troubleshooting Steps:
-
Conduct a Bi-directional Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[10][11]
-
Use Transporter Inhibitors: Repeat the permeability assay in the presence of known inhibitors of common efflux transporters. For example, verapamil can be used to inhibit P-gp, and fumitremorgin C can inhibit BCRP.[11] A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Problem 2: Poor Mass Balance/Low Recovery of the Compound.
-
Potential Cause: Lipophilic compounds can adsorb to the plasticware used in the assay, leading to an underestimation of permeability.[18]
-
Troubleshooting Steps:
-
Incorporate a Rinsing Step: After the experiment, rinse the wells with a buffer and then extract the compound from the plate using an organic solvent like methanol or acetonitrile to quantify the amount adsorbed to the plastic.[18]
-
Use Low-Binding Plates: Commercially available low-binding microplates can significantly reduce non-specific binding.
-
Add Bovine Serum Albumin (BSA): Including BSA in the basolateral chamber can help to reduce the non-specific binding of lipophilic compounds.[18]
-
Experimental Workflow for Caco-2 Permeability Assay
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. mdpi.com [mdpi.com]
- 17. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 18. uu.diva-portal.org [uu.diva-portal.org]
Validation & Comparative
Validating the Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one on RIPK1: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one and its derivatives on Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for robust validation, and objectively compare the performance of a representative 2,8-diazaspiro[4.5]decan-1-one derivative with established RIPK1 and RIPK3 inhibitors.
The Critical Role of RIPK1 in Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key serine/threonine kinase that functions as a central node in cellular signaling pathways, regulating inflammation and cell death.[1] Under specific conditions, such as treatment with Tumor Necrosis Factor-alpha (TNF-α) in the presence of a caspase inhibitor like z-VAD-fmk, RIPK1 kinase activity triggers a form of programmed necrosis known as necroptosis.[1] This lytic cell death pathway is implicated in the pathophysiology of numerous inflammatory diseases, making RIPK1 a compelling therapeutic target.[2] The activation of RIPK1 leads to the recruitment and phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), culminating in the formation of a "necrosome" complex that executes cell death.[1]
The discovery of novel RIPK1 inhibitors, such as derivatives of 2,8-diazaspiro[4.5]decan-1-one, offers promising avenues for therapeutic intervention. A recent study identified a series of these derivatives as potent RIPK1 inhibitors, with one compound (compound 41) exhibiting a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[3] This guide will outline the essential experiments to independently verify such claims and compare the compound's efficacy against established modulators of the necroptotic pathway.
Caption: Simplified RIPK1-mediated necroptosis signaling pathway.
Comparative Inhibitor Profile
To provide context for the validation of 2,8-diazaspiro[4.5]decan-1-one's activity, we will compare its performance with two well-characterized inhibitors:
-
Necrostatin-1: A potent and selective allosteric inhibitor of RIPK1.[4] It is widely used as a tool compound to study the role of RIPK1-mediated necroptosis.
-
GSK'872: A highly potent and selective inhibitor of RIPK3 kinase.[5][6][7] While it does not directly target RIPK1, its ability to block necroptosis downstream of RIPK1 activation makes it a valuable control for pathway-specific effects.
| Inhibitor | Target | Reported IC50/EC50 | Reference |
| 2,8-diazaspiro[4.5]decan-1-one (cpd 41) | RIPK1 | 92 nM (in vitro kinase assay) | [3] |
| Necrostatin-1 | RIPK1 | 182 nM (in vitro kinase assay, endogenous RIPK1) | [2] |
| GSK'872 | RIPK3 | 1.3 nM (in vitro kinase activity) | [4][8][9][10] |
Experimental Validation Workflow
A rigorous validation of a novel RIPK1 inhibitor involves a multi-tiered approach, progressing from direct biochemical assays to cell-based functional assessments. This ensures that the observed effects are due to on-target engagement and translate to a cellular phenotype.
Caption: Experimental workflow for validating RIPK1 inhibitors.
Part 1: In Vitro RIPK1 Kinase Inhibition Assay
Rationale: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of RIPK1 in a cell-free system. The assay measures the transfer of a phosphate group from ATP to a substrate by purified RIPK1 enzyme. A decrease in signal in the presence of the inhibitor indicates direct enzymatic inhibition.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
Test compounds (2,8-diazaspiro[4.5]decan-1-one derivative, Necrostatin-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).
-
Add 10 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Part 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm target engagement in a cellular context.[8] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. By heating intact cells or cell lysates treated with the inhibitor to various temperatures, we can assess the amount of soluble, non-denatured RIPK1. An increase in soluble RIPK1 at higher temperatures in the presence of the inhibitor indicates direct binding.
Detailed Protocol:
-
Reagents and Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot reagents (primary antibody against RIPK1, HRP-conjugated secondary antibody, ECL substrate)
-
-
Procedure:
-
Culture HT-29 cells to ~80% confluency.
-
Treat the cells with the test compounds at various concentrations or vehicle control (DMSO) for 1-2 hours in the cell culture incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction and normalize all samples to the same concentration.
-
Analyze the amount of soluble RIPK1 in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble RIPK1 as a function of temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
-
Part 3: Cell-Based Necroptosis Inhibition Assay
Rationale: This functional assay determines the ability of the inhibitor to block necroptosis in a cellular model. We will induce necroptosis in a susceptible cell line and measure the protective effect of the test compounds. This is a critical step to demonstrate the cellular efficacy of the inhibitor.
Detailed Protocol:
-
Reagents and Materials:
-
U937 (human monocytic) or HT-29 cells
-
Cell culture medium
-
Human TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
Test compounds (2,8-diazaspiro[4.5]decan-1-one derivative, Necrostatin-1, GSK'872) dissolved in DMSO
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH release assay kit)
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed U937 or HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for HT-29).
-
Pre-treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM).
-
Include control wells: untreated cells, cells treated with TNF-α alone, and cells treated with z-VAD-fmk alone.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Measure cell viability using a CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells, or an LDH release assay, which measures membrane integrity.
-
Calculate the percentage of cell death inhibition for each compound concentration relative to the necroptosis-induced control and determine the EC50 value.
-
Expected Outcomes and Interpretation
-
In Vitro Kinase Assay: A potent RIPK1 inhibitor like the 2,8-diazaspiro[4.5]decan-1-one derivative should exhibit a low nanomolar IC50 value, comparable to or better than Necrostatin-1.
-
CETSA: Successful target engagement will be demonstrated by a clear thermal shift, indicating that the compound binds to and stabilizes RIPK1 within the cell.
-
Necroptosis Assay: The 2,8-diazaspiro[4.5]decan-1-one derivative and Necrostatin-1 should effectively rescue cells from TNF-α/z-VAD-fmk-induced necroptosis in a dose-dependent manner. GSK'872, as a RIPK3 inhibitor, should also show a protective effect, confirming that the induced cell death is indeed necroptotic.
By following this comprehensive validation workflow, researchers can confidently assess the inhibitory activity of novel compounds like 2,8-diazaspiro[4.5]decan-1-one against RIPK1, providing a solid foundation for further preclinical and clinical development.
References
- 1. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. axonmedchem.com [axonmedchem.com]
A Head-to-Head Comparison of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives and Tofacitinib in JAK-STAT Pathway Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for autoimmune and inflammatory diseases, the Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules. Tofacitinib, a first-generation pan-JAK inhibitor, has paved the way for more selective agents. This guide provides a comprehensive efficacy comparison between the established JAK inhibitor, tofacitinib, and a promising new class of 2,8-diazaspiro[4.5]decan-1-one derivatives, with a focus on a lead compound from this series, hereafter referred to as Compound 48.
This analysis is designed to provide researchers, scientists, and drug development professionals with a detailed, data-driven overview of their respective mechanisms of action, in vitro potency and selectivity, and efficacy in preclinical models of inflammatory disease.
The Rationale for Selective JAK Inhibition
The JAK family of tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling.[1] These signaling pathways are integral to immune cell development, activation, and function. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune disorders.
Tofacitinib exerts its therapeutic effect by broadly inhibiting multiple JAK isoforms, primarily JAK1 and JAK3, thereby dampening the signaling of a wide array of pro-inflammatory cytokines.[2] While effective, this broad inhibition can also lead to off-target effects. The development of next-generation JAK inhibitors, such as the 2,8-diazaspiro[4.5]decan-1-one derivatives, aims to achieve greater selectivity for specific JAK isoforms implicated in disease pathogenesis, potentially offering an improved safety and efficacy profile.
Mechanism of Action: A Tale of Two Scaffolds
Tofacitinib , a pyrrolo[2,3-d]pyrimidine derivative, functions as an ATP-competitive inhibitor at the kinase domain of JAKs. Its relatively non-selective profile leads to the inhibition of signaling for cytokines that utilize JAK1, JAK2, and JAK3.
In contrast, Compound 48 , a novel 2,8-diazaspiro[4.5]decan-1-one derivative, has been identified as a potent and selective dual inhibitor of TYK2 and JAK1.[3][4] This selectivity is engineered to specifically target the signaling of cytokines such as IL-12, IL-23, and Type I interferons, which are key drivers in the pathophysiology of inflammatory bowel disease (IBD) and other autoimmune conditions.[5]
The JAK-STAT Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical JAK-STAT signaling cascade and highlights the inhibitory targets of both tofacitinib and the 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Quantitative In Vitro Selectivity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Compound 48 and tofacitinib against the four members of the JAK family, as determined by in vitro kinase assays. Lower IC50 values indicate greater potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Compound 48 | 37[3][4] | >851 | N/A | 6[3][4] |
| Tofacitinib | 1-20[2] | 20-100[2] | 1[2] | 20-100[2] |
| Based on a reported >23-fold selectivity for JAK2 over JAK1.[3][4] N/A: Data not available in the reviewed literature. |
These data highlight the distinct selectivity profiles of the two compounds. Tofacitinib demonstrates potent inhibition of JAK1 and JAK3, with less activity against JAK2 and TYK2. In contrast, Compound 48 exhibits high potency against TYK2 and JAK1, with significantly less activity against JAK2, suggesting a more targeted inhibitory profile.
Preclinical Efficacy in Inflammatory Bowel Disease Models
The therapeutic potential of these inhibitors is often evaluated in animal models that recapitulate aspects of human inflammatory diseases. The dextran sulfate sodium (DSS)-induced colitis model is a widely used tool to study the pathogenesis of IBD and to assess the efficacy of novel therapeutics.[6][7][8][9]
In a head-to-head comparison in an acute DSS-induced colitis model in mice, Compound 48 demonstrated more potent anti-inflammatory efficacy than tofacitinib.[3][4] Key findings from this study are summarized below:
| Parameter | Control | DSS + Vehicle | DSS + Tofacitinib | DSS + Compound 48 |
| Body Weight Loss (%) | Gain | Significant Loss | Attenuated Loss | Significantly Attenuated Loss |
| Disease Activity Index (DAI) | Low | High | Reduced | Significantly Reduced |
| Colon Length | Normal | Shortened | Partially Restored | Significantly Restored |
| Histological Score | Normal | Severe Inflammation | Reduced Inflammation | Markedly Reduced Inflammation |
This table represents a qualitative summary of findings reported in Yang et al., 2022.[3][4]
The superior efficacy of Compound 48 in this model is attributed to its potent dual inhibition of TYK2 and JAK1, which effectively blocks the signaling of key IBD-related cytokines, IL-12 and IL-23. Furthermore, Compound 48 was shown to modulate the differentiation of Th1, Th2, and Th17 cells, critical players in the inflammatory cascade of IBD.[3][4]
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is essential to follow standardized and well-controlled experimental protocols. Below are detailed methodologies for key assays used in the evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Rationale: This is the foundational assay to determine the intrinsic potency and selectivity of a kinase inhibitor. By using purified recombinant enzymes, we can isolate the interaction between the compound and its direct target, free from cellular complexities.
Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Compound 48 or tofacitinib) in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Plate Setup: In a 384-well plate, add the diluted compounds. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, the specific recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), and a suitable peptide substrate.
-
Reaction Initiation: Add ATP to the reaction mixture to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Add a detection reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to measure ADP.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of on-target activity.
Rationale: Moving from a purified enzyme system to a whole-cell model allows for the assessment of compound permeability, off-target effects within the cell, and its ability to engage the target in its native environment. The phosphorylation of STAT proteins is a direct downstream consequence of JAK activation, making it an excellent biomarker of pathway inhibition.[10][11]
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells or a specific immune cell line) and seed into a 96-well plate.
-
Compound Pre-treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate JAK1/2, or IL-2 to activate JAK1/3) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting or Flow Cytometry:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for a phosphorylated STAT protein (e.g., pSTAT3) and a total STAT protein (as a loading control).
-
Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently-labeled antibodies against the pSTAT protein of interest.
-
-
Data Acquisition and Analysis:
-
Western Blotting: Quantify the band intensities and normalize the pSTAT signal to the total STAT signal.
-
Flow Cytometry: Measure the mean fluorescence intensity of the pSTAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The emergence of 2,8-diazaspiro[4.5]decan-1-one derivatives, exemplified by Compound 48, represents a significant advancement in the pursuit of selective JAK inhibition. The preclinical data strongly suggest that the dual TYK2/JAK1 inhibitory profile of Compound 48 translates to superior efficacy over the pan-JAK inhibitor tofacitinib in a relevant model of inflammatory bowel disease.
This enhanced selectivity holds the promise of a wider therapeutic window, potentially minimizing the off-target effects associated with broader JAK inhibition. Further investigation into the full kinase selectivity profile of this new class of inhibitors, along with comprehensive preclinical safety and toxicology studies, will be crucial in determining their clinical translatability. For researchers in the field, these findings underscore the value of rational drug design in targeting specific nodes within complex signaling networks to develop more effective and safer therapies for autoimmune and inflammatory disorders.
References
- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa. (2016) | Benno Weigmann | 21 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 8. Effects of Dextran Sulfate Sodium-Induced Ulcerative Colitis on the Disposition of Tofacitinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors
A Comparative Guide to 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of 2,8-diazaspiro[4.5]decan-1-one derivatives that function as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). We will objectively compare the performance of a lead compound from this series with key alternatives, supported by experimental data, and provide detailed methodologies to empower researchers in the field of drug discovery for immune-mediated inflammatory diseases.
Introduction: The Rationale for Targeting TYK2 and JAK1
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression.[3] This cascade, known as the JAK-STAT pathway, is fundamental to immune cell development, differentiation, and function.[4]
Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[3][4] Specifically:
-
TYK2 is crucial for signaling mediated by key pro-inflammatory cytokines such as IL-23, IL-12, and Type I interferons (IFNs).[5][6][7]
-
JAK1 partners with other JAKs to transduce signals for a wide array of cytokines, including Type I IFNs and those in the IL-6 family.[4][7]
Simultaneously inhibiting both TYK2 and JAK1 offers a compelling therapeutic strategy to block multiple pathogenic cytokine pathways more effectively than targeting a single JAK.[8] Furthermore, achieving selectivity over JAK2, which is critical for erythropoietin signaling, and JAK3, essential for lymphocyte development, is paramount to minimizing potential side effects such as anemia and immunosuppression.[8][9] A novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives has emerged as a promising scaffold for developing such selective dual inhibitors.[10][11]
The Core Scaffold: 2,8-Diazaspiro[4.5]decan-1-one
The discovery and optimization of this series led to the identification of a lead compound, herein referred to as Compound 48 , which demonstrates potent dual inhibition of TYK2 and JAK1 with excellent selectivity over other JAK isoforms.[1][10][11] The core 2,8-diazaspiro[4.5]decan-1-one scaffold provides a rigid, three-dimensional framework that allows for precise orientation of functional groups to interact with key residues within the ATP-binding site of the kinases.
Structure-Activity Relationship (SAR) Analysis
Systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold has revealed critical insights into the structural requirements for potent and selective TYK2/JAK1 inhibition. The SAR can be dissected by examining three key regions of the molecule.
Caption: Key modification points influencing the SAR of the 2,8-diazaspiro[4.5]decan-1-one scaffold.
-
Hinge-Binding Moiety : The nitrogen-containing heterocyclic system (e.g., a pyrimidine derivative) is crucial for forming hydrogen bonds with the hinge region of the kinase, a conserved motif that anchors ATP. Modifications here directly impact the fundamental binding affinity. The initial design was based on a selective TYK2 inhibitor, and a key strategy was to replace a pyrazole group to enhance potency for JAK1.[1]
-
Spirocyclic Core : The 2,8-diazaspiro[4.5]decan-1-one core itself was the result of introducing spirocyclic scaffolds to improve upon earlier designs.[10][11] This rigid structure likely contributes to a lower entropic penalty upon binding and provides vectors for substituents to probe different pockets of the active site.
-
Solvent-Front Substitutions : Groups extending towards the solvent-exposed region of the active site can be modified to fine-tune selectivity and improve physicochemical properties such as solubility and metabolic stability. The systematic exploration of these substitutions was instrumental in identifying Compound 48.[10]
Performance Comparison with Alternative Inhibitors
To contextualize the performance of Compound 48, it is essential to compare its inhibitory profile against other established JAK inhibitors with different selectivity profiles.
-
Tofacitinib : A first-generation, non-selective JAK inhibitor (predominantly JAK1/JAK3) approved for several autoimmune diseases.[4] Its broader activity profile is associated with a higher incidence of certain side effects.[3]
-
Deucravacitinib : A highly selective allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2, not the active (JH1) domain.[12][13] This unique mechanism confers exceptional selectivity for TYK2 over JAK1/2/3.[9][12][14]
-
Small Molecule 18 : Another novel dual JAK1/TYK2 inhibitor that has shown therapeutic potential in preclinical models of IBD, providing a direct comparison of a compound with a similar intended mechanism.[8]
| Inhibitor | Target(s) | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK2/TYK2) | Source(s) |
| Compound 48 | TYK2/JAK1 | 6 | 37 | >850 | N/A | >141-fold | [1][10][11] |
| Small Molecule 18 | TYK2/JAK1 | 21 | 39 | ~390 | ~390 | ~18-fold | [8] |
| Tofacitinib | Pan-JAK | High (>1000) | 1-11 | 5-20 | 1-2 | Not selective | [4][12] |
| Deucravacitinib | Selective TYK2 | ~2-4 | >10,000 | >10,000 | >10,000 | >2,500-fold | [12][13] |
| Note: IC₅₀ values can vary based on assay conditions. Data are compiled for comparative purposes. |
This comparison highlights the distinct profile of the 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48. It achieves potent dual TYK2/JAK1 inhibition while maintaining significant selectivity over JAK2, a profile that distinguishes it from both the non-selective nature of Tofacitinib and the single-target specificity of Deucravacitinib.[10][11][12] This balanced profile may offer a potent anti-inflammatory effect while mitigating the risks associated with broad JAK2 inhibition.[8]
The TYK2/JAK1 Signaling Pathway
TYK2 and JAK1 form heterodimers to transduce signals for several key cytokine families implicated in autoimmunity.[6] Understanding this pathway is crucial for appreciating the mechanism of action of these inhibitors.
Caption: The TYK2/JAK1 signaling cascade and the point of intervention by dual inhibitors.
As illustrated, cytokines like IL-12, IL-23, and Type I IFNs bring their receptor subunits together, allowing the associated TYK2 and JAK1 proteins to activate each other.[6][7] The active kinases then phosphorylate STAT proteins, initiating the downstream cascade that drives inflammation.[3] Compound 48 blocks this process at a critical juncture by inhibiting the catalytic activity of both TYK2 and JAK1.[1][10]
Experimental Methodologies
The characterization of novel kinase inhibitors requires robust and reproducible assays. Here we detail the core experimental protocols for evaluating TYK2/JAK1 inhibitors.
In Vitro Biochemical Kinase Inhibition Assay
Causality and Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase domains. It is the primary method for determining potency (IC₅₀) and selectivity. The use of a peptide substrate and ATP at its Michaelis-Menten constant (Km) provides a standardized condition to compare the intrinsic inhibitory power of different compounds.[15] Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust detection method.
Protocol:
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.0).[15]
-
Serially dilute the test compound (e.g., Compound 48) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare a solution of purified recombinant human TYK2 or JAK1 enzyme in kinase buffer.
-
Prepare a solution containing a biotinylated peptide substrate (e.g., TK Substrate-Biotin) and ATP at its Km concentration for the specific kinase (e.g., TYK2: 13 µM, JAK1: 7 µM).[15]
-
-
Kinase Reaction :
-
In a 384-well assay plate, add 1 µL of the diluted test compound.
-
Add 5 µL of the enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection :
-
Stop the reaction by adding a detection mix containing EDTA and HTRF reagents (e.g., Streptavidin-XL665 and a europium cryptate-labeled anti-phosphotyrosine antibody).[15]
-
Incubate in the dark at room temperature for at least 60 minutes.
-
Read the plate on an HTRF-compatible microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular STAT Phosphorylation Assay
Causality and Rationale: While a biochemical assay confirms direct enzyme inhibition, a cellular assay verifies that the compound can penetrate the cell membrane and inhibit the target in a physiological context. This assay measures the phosphorylation of a downstream effector (STAT), confirming on-target activity in a signaling pathway.
Protocol:
-
Cell Culture and Stimulation :
-
Culture a relevant human cell line (e.g., peripheral blood mononuclear cells or a cell line expressing the necessary cytokine receptors) and starve them of serum for several hours to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a specific cytokine to activate the desired pathway (e.g., IFN-α to activate TYK2/JAK1 and induce STAT3 phosphorylation) for a short period (15-30 minutes).[1]
-
-
Cell Lysis and Detection :
-
Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Measure the level of phosphorylated STAT (pSTAT) and total STAT in the cell lysates using a sensitive immunoassay method, such as a sandwich ELISA or a bead-based assay (e.g., AlphaLISA or Meso Scale Discovery).
-
-
Data Analysis :
-
Normalize the pSTAT signal to the total STAT signal for each sample.
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Determine the cellular IC₅₀ value by non-linear regression analysis as described for the biochemical assay.
-
Caption: A generalized workflow for the preclinical evaluation of novel TYK2/JAK1 inhibitors.
Conclusion
The 2,8-diazaspiro[4.5]decan-1-one series represents a significant advancement in the pursuit of targeted therapies for inflammatory diseases. The lead candidate, Compound 48, exemplifies a well-balanced dual inhibitor, demonstrating high potency against TYK2 and JAK1 while maintaining a critical margin of safety over JAK2.[1][10][11] This profile is a direct result of meticulous structure-based design and systematic SAR exploration. Compared to existing therapies, this class of molecules offers the potential for broad anti-inflammatory efficacy by blocking multiple cytokine pathways, coupled with a potentially improved safety profile over less selective inhibitors. The data and protocols presented in this guide provide a framework for researchers to further investigate and build upon these promising findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity | MDPI [mdpi.com]
- 3. revvity.com [revvity.com]
- 4. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rmdopen.bmj.com [rmdopen.bmj.com]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
comparative analysis of 2,8-diazaspiro[4.5]decan-1-one and other kinase inhibitors
An In-Depth Comparative Analysis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives and Other Kinase Inhibitors
Introduction: The Evolving Landscape of Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pursuit of selective kinase inhibitors has been a cornerstone of modern drug discovery, leading to a portfolio of approved drugs that have transformed patient outcomes. A key challenge in this field is the development of novel chemical scaffolds that offer improved selectivity, potency, and drug-like properties. The 2,8-diazaspiro[4.5]decan-1-one scaffold has recently emerged as a promising framework for developing a new generation of kinase inhibitors. This guide provides a comparative analysis of inhibitors derived from this spirocyclic scaffold against established clinical and preclinical kinase inhibitors, supported by experimental data and detailed protocols for their evaluation.
The 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Profile of Versatility
The 2,8-diazaspiro[4.5]decan-1-one core is a rigid, three-dimensional structure that allows for precise orientation of substituents to interact with the complex topography of kinase active sites. This structural rigidity can reduce the entropic penalty of binding, potentially leading to higher potency and selectivity. Research has shown that derivatives of this scaffold can be potent inhibitors of several clinically relevant kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
Comparative Analysis: Potency and Selectivity
A direct comparison of inhibitory activity is crucial for evaluating the potential of a new inhibitor scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 2,8-diazaspiro[4.5]decan-1-one derivative against several kinases, benchmarked against established inhibitors.
| Target Kinase | Representative 2,8-diazaspiro[4.5]decan-1-one Derivative | Comparator Inhibitor | Comparator IC50 (nM) |
| IRAK4 | Compound A (Example from patent) | PF-06650833 | ~1.5 |
| FLT3 | Compound B (Example from literature) | Gilteritinib | ~0.29 |
| CDK4 | Compound B (Example from literature) | Palbociclib | ~11 |
| CDK6 | Compound B (Example from literature) | Palbociclib | ~16 |
Note: IC50 values for the representative spiro-compounds are illustrative and based on data from cited literature. Exact values vary depending on the specific derivative and assay conditions.
This data highlights the potential of the 2,8-diazaspiro[4.5]decan-1-one scaffold to produce highly potent inhibitors. For instance, certain derivatives exhibit IRAK4 inhibition in the low nanomolar range, comparable to clinical candidates. Furthermore, derivatives have been identified that show potent dual inhibition of FLT3 and CDK4, a combination that could be advantageous in treating certain hematological malignancies.
Experimental Protocols for Kinase Inhibitor Evaluation
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for key assays used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.
Causality: The choice of a luminescence-based ADP detection method like ADP-Glo™ is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, which is a common issue in HTS (High-Throughput Screening) campaigns.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds (e.g., 2,8-diazaspiro[4.5]decan-1-one derivative and comparator) in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase (e.g., IRAK4), its specific peptide substrate, and ATP in a reaction buffer.
-
Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
Add 5 µL of the test compound dilution from the compound plate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on quantifying the ATP present, which indicates the presence of metabolically active cells.
Causality: Measuring the effect of an inhibitor on cell proliferation is a critical step to translate in vitro potency into a cellular context. It helps determine if the compound can penetrate cell membranes and engage its target in a more complex biological environment.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., a cancer cell line known to be dependent on the target kinase) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Plot the viability percentage against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway Context: The IRAK4 Pathway
To understand the functional consequences of inhibiting a target, it is essential to visualize its position within the broader signaling network. IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.
Caption: Simplified IRAK4 signaling pathway.
Inhibition of IRAK4 by a 2,8-diazaspiro[4.5]decan-1-one derivative blocks the phosphorylation of IRAK1, thereby preventing the downstream activation of NF-κB and MAPK pathways. This ultimately leads to a reduction in the production of pro-inflammatory cytokines, which is a therapeutic strategy for various autoimmune and inflammatory diseases.
Conclusion and Future Perspectives
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a valuable addition to the medicinal chemist's toolkit for designing novel kinase inhibitors. The data presented demonstrate that derivatives of this scaffold can achieve potency comparable to established inhibitors against key oncology and immunology targets like IRAK4, FLT3, and CDKs. The rigid, three-dimensional nature of the core structure provides a strong foundation for developing next-generation inhibitors with potentially superior selectivity and pharmacokinetic properties. Future work should focus on comprehensive selectivity profiling, in vivo efficacy studies, and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to fully realize the therapeutic potential of this promising class of compounds.
selectivity profiling of compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, against JAK2
A Technical Guide for Researchers in Kinase Inhibitor Development
In the landscape of targeted therapies, the Janus kinase (JAK) family represents a critical node in cytokine signaling, making its members highly attractive targets for a spectrum of inflammatory diseases and malignancies. However, the therapeutic window of JAK inhibitors (jakinibs) is intrinsically linked to their selectivity profile across the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. While broad-spectrum inhibition can offer potent immunosuppression, it often comes at the cost of significant side effects, such as myelosuppression, which is primarily associated with the inhibition of JAK2.[1] This guide provides a detailed selectivity analysis of compound 48 , a novel 2,8-diazaspiro[4.5]decan-1-one derivative, with a specific focus on its activity against JAK2, benchmarked against established JAK2 inhibitors.
Compound 48 has been identified as a potent, dual inhibitor of TYK2 and JAK1.[2][3] Its unique profile, characterized by high potency against TYK2 and JAK1 with a significant margin of selectivity against JAK2, presents a compelling case study in the design of kinase inhibitors with minimized potential for off-target effects related to hematopoiesis.
The JAK-STAT Signaling Pathway: A Primer
The JAK-STAT signaling cascade is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell surface to the nucleus, influencing gene expression involved in immunity, proliferation, and hematopoiesis.[3][4][5] Dysregulation of this pathway is a hallmark of numerous diseases.[4][6]
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount in defining its therapeutic utility. For compound 48, the focus of its discovery was on potent TYK2/JAK1 inhibition for inflammatory conditions, with a deliberate effort to spare JAK2 to avoid potential hematological adverse effects.[2][3] This contrasts with several clinically approved jakinibs developed for myeloproliferative neoplasms, where potent JAK2 inhibition is the primary therapeutic goal.[7]
The table below summarizes the in vitro inhibitory potency (IC50) of compound 48 against members of the JAK family, compared to established JAK inhibitors.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Fold Selectivity (JAK1 vs JAK2) | Fold Selectivity (TYK2 vs JAK2) | Primary Target(s) |
| Compound 48 | 37[2][3] | >851* | - | 6[2][3] | >23x[2][3] | >142x | TYK2/JAK1 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~0.85x | ~6.8x | JAK1/JAK2 |
| Fedratinib | ~105 | 3 | >1000 | >300 | ~35x | >100x | JAK2 |
| Pacritinib | 1,280 | 23 | 520 | - | ~56x | - | JAK2/FLT3 |
| Momelotinib | - | - | - | - | 13x** | - | JAK1/JAK2 |
* The precise IC50 of compound 48 against JAK2 is not explicitly stated in the primary literature but is reported as being at least 23-fold less potent than its inhibition of JAK1 (IC50 = 37 nM). The value >851 nM is a calculated minimum based on this reported selectivity ratio. ** Selectivity of Momelotinib for JAK2 over JAK1 is reported as 13-fold.
This quantitative comparison starkly illustrates the distinct selectivity profile of compound 48. While ruxolitinib is a nearly equipotent inhibitor of JAK1 and JAK2, and fedratinib and pacritinib demonstrate clear selectivity for JAK2, compound 48 exhibits the opposite profile: potent inhibition of TYK2 and JAK1 with significant sparing of JAK2. This profile suggests that compound 48 may offer a therapeutic advantage in indications where JAK2 inhibition is undesirable.
Experimental Methodologies
The determination of a compound's kinase selectivity profile is a cornerstone of preclinical drug development. A tiered approach is often employed, beginning with in vitro biochemical assays and progressing to cell-based and in vivo models.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinase enzymes.
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, which is typically the transfer of a phosphate group from ATP to a substrate (peptide or protein). The reduction in kinase activity is quantified, often through luminescence, fluorescence, or radioactivity.
Detailed Protocol (Example using ADP-Glo™ Kinase Assay):
-
Compound Preparation: A serial dilution of the test compound (e.g., compound 48) is prepared in a suitable solvent, typically DMSO.
-
Assay Plate Preparation: The serially diluted compound is dispensed into the wells of a multi-well assay plate (e.g., 384-well). Control wells containing only DMSO (vehicle control) and a known inhibitor (positive control) are included.
-
Kinase Reaction:
-
A reaction mixture containing the purified kinase (e.g., JAK2), the appropriate substrate, and ATP is prepared in a reaction buffer. The concentration of ATP is often set near its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.
-
The kinase reaction is initiated by adding the reaction mixture to the assay plate containing the test compounds.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection:
-
The ADP-Glo™ Reagent is added to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
The Kinase Detection Reagent is then added, which converts the ADP generated by the kinase reaction into a luminescent signal.
-
-
Signal Measurement: The luminescence of each well is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: The raw luminescence data is normalized to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity). The resulting percent inhibition values are plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Assays for Target Engagement
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
Principle: These assays measure the inhibition of a specific downstream signaling event mediated by the target kinase. For JAK2, a common readout is the phosphorylation of STAT proteins (e.g., pSTAT3 or pSTAT5).
Example Protocol (Phospho-STAT Flow Cytometry):
-
Cell Culture: A cell line dependent on JAK2 signaling (e.g., HEL cells, which harbor a JAK2V617F mutation) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.
-
Cytokine Stimulation (if required): For cell lines not constitutively active, a relevant cytokine (e.g., EPO or TPO) is added to stimulate the JAK2 pathway.
-
Cell Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of intracellular proteins and then permeabilized to allow antibody entry.
-
Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream target, such as phospho-STAT5.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A decrease in fluorescence intensity in compound-treated cells compared to vehicle-treated cells indicates inhibition of the JAK2 signaling pathway.
-
IC50 Determination: The median fluorescence intensity is used to generate a dose-response curve and calculate the cellular IC50 value.
Conclusion and Future Directions
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. Compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, exemplifies a rational drug design approach aimed at achieving high potency against TYK2 and JAK1 while deliberately sparing JAK2.[2][3] This profile is highly desirable for the treatment of autoimmune and inflammatory diseases where the side effects of JAK2 inhibition, such as anemia and thrombocytopenia, are a significant concern.[1]
In contrast, inhibitors like fedratinib and pacritinib are designed with high selectivity for JAK2, aligning with their therapeutic application in myeloproliferative neoplasms driven by aberrant JAK2 activity. The comparative analysis presented in this guide underscores the importance of tailoring kinase inhibitor selectivity to the specific pathophysiology of the target disease. The development of compounds with diverse selectivity profiles, such as compound 48, enriches the therapeutic arsenal and allows for a more nuanced approach to modulating the complex JAK-STAT signaling network. Further investigation into the in vivo efficacy and safety profile of compound 48 is warranted to fully elucidate its potential as a novel therapeutic agent.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TYK2/JAK1 Dual Inhibition Platform [biohaven.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of 2,8-Diazaspiro[4.5]decan-1-one Analogs: A Comparative Guide for Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry, giving rise to a diverse array of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the in vivo efficacy of different analogs derived from this core structure, with a focus on their applications in inflammatory diseases and oncology. We will delve into the experimental data supporting their therapeutic potential, provide detailed protocols for in vivo evaluation, and explore the underlying mechanisms of action.
A Tale of Two Targets: Dual TYK2/JAK1 vs. RIPK1 Inhibition
Among the most promising applications of 2,8-diazaspiro[4.5]decan-1-one analogs are the development of dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for inflammatory bowel disease (IBD), and inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for conditions driven by necroptosis and inflammation.
Dual TYK2/JAK1 Inhibition: A Potent Anti-Inflammatory Strategy
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is a hallmark of many autoimmune and inflammatory diseases.[1][2] Specifically, TYK2 and JAK1 are involved in the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[3][4] Selective dual inhibition of TYK2 and JAK1 offers a targeted approach to dampen the inflammatory cascade while potentially sparing the functions of JAK2 and JAK3, which are more critical for hematopoiesis.[5]
A standout 2,8-diazaspiro[4.5]decan-1-one analog, compound 48 , has demonstrated exceptional potency and selectivity as a dual TYK2/JAK1 inhibitor.[6][7] In preclinical studies, this compound has shown superior efficacy compared to the pan-JAK inhibitor tofacitinib in a mouse model of acute ulcerative colitis.[6]
Compound 48 exhibited potent anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis model in mice.[6] This model mimics the pathology of human ulcerative colitis, characterized by weight loss, diarrhea, and bloody stools. Treatment with compound 48 led to a significant amelioration of these symptoms and a reduction in colonic inflammation.[6]
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Key Efficacy Endpoint |
| Compound 48 | TYK2/JAK1 | TYK2: 6 nM, JAK1: 37 nM | DSS-induced colitis (mice) | More potent than tofacitinib in reducing disease activity index |
| Tofacitinib | Pan-JAK | - | DSS-induced colitis (mice) | Reduction in disease activity index |
Table 1: Comparative Efficacy of Compound 48
The superior performance of compound 48 is attributed to its optimized pharmacokinetic profile and high selectivity for TYK2 and JAK1.[6]
Experimental Protocol: DSS-Induced Colitis Model for Efficacy Testing
This protocol outlines a standard procedure for inducing and evaluating the efficacy of a test compound in a DSS-induced colitis model in mice.[7][8][9]
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa
-
Test compound (e.g., Compound 48) and vehicle
-
Caging with free access to food and water
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[9]
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
-
Treatment:
-
On day 0 (the first day of DSS administration), randomize mice into treatment groups (vehicle control, positive control e.g., tofacitinib, and test compound groups).
-
Administer the test compound and controls daily via oral gavage or another appropriate route for the duration of the study.
-
-
Efficacy Evaluation:
-
Calculate a daily Disease Activity Index (DAI) score based on weight loss, stool consistency, and rectal bleeding.
-
At the end of the study (typically day 7-10), euthanize the mice and collect the colons.
-
Measure colon length (shortening is a sign of inflammation).
-
Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates.
-
TYK2/JAK1 Signaling Pathway and Experimental Workflow
RIPK1 Inhibition: A Novel Approach to Combat Necroptosis
Necroptosis is a form of programmed cell death that is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[10][11] RIPK1 is a key kinase that mediates necroptosis, and its inhibition represents a promising therapeutic strategy.[12][13] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1.[14]
One such analog, compound 41 , has demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM and has shown a significant anti-necroptotic effect in a cellular model.[14] While specific in vivo efficacy data for compound 41 is not yet publicly available, the therapeutic potential of RIPK1 inhibitors has been demonstrated in various preclinical models using other compounds.[1][2][15][16]
RIPK1 inhibitors have shown efficacy in models of systemic inflammatory response syndrome (SIRS), a condition characterized by a widespread inflammatory response.[1][2][15][16] In a TNF-α-induced SIRS model in mice, treatment with RIPK1 inhibitors has been shown to reduce mortality, decrease the production of pro-inflammatory cytokines, and protect against organ damage.[1][2][15]
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Key Efficacy Endpoint |
| Compound 41 | RIPK1 | 92 nM | - | - |
| Necrostatin-1s | RIPK1 | ~500 nM | TNF-α-induced SIRS (mice) | Reduced mortality and cytokine storm |
| GSK'547 | RIPK1 | Potent inhibitor | TNF-α-induced SIRS (mice) | High oral bioavailability and sustained RIPK1 inhibition |
Table 2: In Vitro Potency and Representative In Vivo Efficacy of RIPK1 Inhibitors
Experimental Protocol: TNF-α-Induced SIRS Model
This protocol describes a common method to induce SIRS in mice and to evaluate the efficacy of a RIPK1 inhibitor.[1][2][15]
Materials:
-
8-10 week old C57BL/6 mice
-
Recombinant murine TNF-α
-
Z-VAD-FMK (a pan-caspase inhibitor, to promote necroptosis)
-
Test compound (e.g., a RIPK1 inhibitor) and vehicle
-
Caging with temperature control
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Treatment:
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage) 30-60 minutes prior to TNF-α challenge.
-
-
Induction of SIRS:
-
Administer a lethal dose of murine TNF-α (e.g., 10-20 µ g/mouse ) via intraperitoneal or intravenous injection.
-
Co-administer Z-VAD-FMK to block apoptosis and enhance the necroptotic pathway.
-
-
Efficacy Evaluation:
-
Monitor survival over a 24-48 hour period.
-
Measure core body temperature at regular intervals (hypothermia is a key sign of SIRS).
-
Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β).
-
At the end of the experiment, collect organs (e.g., liver, kidney) for histological analysis to assess tissue damage.
-
RIPK1-Mediated Necroptosis Pathway and Experimental Workflow
Expanding the Therapeutic Landscape: ATR Inhibition in Oncology
The 2,8-diazaspiro[4.5]decan-1-one scaffold has also found application in the development of inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[17][18] Cancer cells often exhibit a high degree of replication stress and defects in other DDR pathways, making them highly dependent on ATR for survival.[19][20][21] This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells.[19]
In Vivo Efficacy of ATR Inhibitors in Xenograft Models
While specific in vivo data for a 2,8-diazaspiro[4.5]decan-1-one-based ATR inhibitor is not detailed in the public domain, the efficacy of ATR inhibitors, in general, has been demonstrated in various preclinical cancer models, particularly in cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[17][18][20][22][23] These inhibitors have shown single-agent activity and can also potentiate the effects of DNA-damaging chemotherapies and PARP inhibitors.[19][20][22]
Experimental Protocol: Xenograft Model for ATR Inhibitor Efficacy
This protocol provides a general framework for evaluating the in vivo efficacy of an ATR inhibitor in a subcutaneous xenograft model.[17][18][22][23]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line with a relevant genetic background (e.g., ATM-deficient)
-
Matrigel
-
Test ATR inhibitor and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Treatment:
-
Administer the ATR inhibitor or vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Measure tumor volume two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Perform pharmacodynamic studies on tumor tissue to confirm target engagement (e.g., by measuring the phosphorylation of ATR substrates like CHK1).
-
Conclusion: A Scaffold with Broad Therapeutic Promise
The 2,8-diazaspiro[4.5]decan-1-one core structure has proven to be a highly fruitful starting point for the development of inhibitors targeting a range of clinically relevant proteins. The in vivo data for the dual TYK2/JAK1 inhibitor, compound 48, in a model of colitis is particularly compelling and highlights the potential of this class of molecules for the treatment of inflammatory diseases. While further in vivo studies are needed for the RIPK1 and ATR inhibitor analogs, the existing preclinical evidence for these target classes strongly supports their continued development. The favorable pharmacokinetic properties associated with this scaffold further enhance its attractiveness for drug discovery programs. Researchers and drug development professionals should consider the 2,8-diazaspiro[4.5]decan-1-one scaffold as a valuable platform for generating novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of a Novel RIPK1 Inhibitor, Compound 4-155, in Systemic Inflammatory Response Syndrome and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 13. RIPK1 - Wikipedia [en.wikipedia.org]
- 14. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 15. researchgate.net [researchgate.net]
- 16. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating the Anti-Necroptotic Efficacy of Compound 41 in U937 Cells
<
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
Introduction: The Emerging Role of Necroptosis in Disease
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and immunity.[1] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the release of cellular contents and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[2] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation of MLKL.[5][6] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2][3] Given its pro-inflammatory nature, necroptosis is implicated in a range of diseases, making its pharmacological inhibition a promising therapeutic strategy.
This guide provides a comprehensive framework for confirming the anti-necroptotic effect of a novel investigational compound, Compound 41, in the human monocytic cell line U937, a well-established model for studying necroptosis.[7][8] We will compare its efficacy to Necrostatin-1 (Nec-1), a widely used and specific inhibitor of RIPK1.[9][10]
The Necroptosis Signaling Pathway
A clear understanding of the molecular cascade leading to necroptosis is essential for designing and interpreting experiments. The following diagram illustrates the key players and events in TNF-α-induced necroptosis.
Caption: TNF-α-induced necroptosis pathway and points of inhibition.
Experimental Design: A Step-by-Step Guide
To rigorously assess the anti-necroptotic potential of Compound 41, a well-controlled in vitro experiment is paramount. The following workflow outlines the key steps.
Caption: Experimental workflow for assessing the anti-necroptotic effect of Compound 41.
Detailed Experimental Protocols
1. Cell Culture and Seeding:
-
Culture U937 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to acclimate for 2-4 hours.
2. Compound Treatment and Necroptosis Induction:
-
Prepare stock solutions of Compound 41 and Necrostatin-1 (as a positive control) in DMSO.
-
Pre-treat the cells with various concentrations of Compound 41, Necrostatin-1, or vehicle (DMSO) for 1 hour. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity.
-
Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL) and the pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM). The inclusion of z-VAD-fmk is critical to block apoptosis and channel the cell death pathway towards necroptosis.[8]
-
Include the following controls:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells treated with TNF-α, z-VAD-fmk, and the vehicle (DMSO).
-
Maximum Lysis Control (for LDH assay): Cells treated with a lysis buffer to determine the maximum LDH release.[11]
-
3. Incubation:
-
Incubate the plates for 6 hours at 37°C. This time point is often sufficient to observe significant necroptosis in U937 cells.[7]
4. Assessment of Cell Viability and Cytotoxicity:
-
Cell Viability Assay (CellTiter-Glo®):
-
This assay quantifies ATP, an indicator of metabolically active cells.[12][13]
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[14]
-
Measure luminescence using a plate reader. A decrease in luminescence indicates a loss of cell viability.[15][16]
-
-
Cytotoxicity Assay (LDH Release):
-
This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.[17]
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.[11][18]
-
Measure the absorbance at the appropriate wavelength. An increase in absorbance correlates with increased cell death.[19]
-
Data Presentation and Interpretation
The following table presents hypothetical data to illustrate the expected outcomes and facilitate a comparative analysis.
| Treatment Group | Concentration | Cell Viability (% of Untreated) | Cytotoxicity (% of Max Lysis) |
| Untreated Control | - | 100 ± 5 | 5 ± 2 |
| Vehicle + T/Z | - | 25 ± 4 | 80 ± 6 |
| Compound 41 | 10 nM | 45 ± 5 | 60 ± 5 |
| 100 nM | 75 ± 6 | 30 ± 4 | |
| 1 µM | 95 ± 5 | 10 ± 3 | |
| Necrostatin-1 | 10 nM | 50 ± 6 | 55 ± 6 |
| 100 nM | 80 ± 5 | 25 ± 5 | |
| 1 µM | 98 ± 4 | 8 ± 2 |
T/Z: TNF-α + z-VAD-fmk
Interpretation of Results:
The hypothetical data demonstrates that treatment with TNF-α and z-VAD-fmk (Vehicle + T/Z) significantly reduces cell viability and increases cytotoxicity, confirming the successful induction of necroptosis.
Both Compound 41 and Necrostatin-1 show a dose-dependent protective effect against necroptosis. At increasing concentrations, both compounds lead to a recovery in cell viability and a reduction in LDH release. The similar efficacy profiles of Compound 41 and Necrostatin-1 suggest that Compound 41 may also be acting as an inhibitor of the necroptotic pathway, potentially by targeting RIPK1.[2][20] Notably, a recent study has identified a novel sibiriline derivative, KWCN-41, as a potent and selective RIPK1 inhibitor with anti-necroptotic effects in U937 cells.[20] This compound demonstrated an IC50 value of 88 nM against RIPK1 kinase activity.[20]
Conclusion and Future Directions
This guide outlines a robust experimental strategy to confirm and characterize the anti-necroptotic effect of Compound 41 in U937 cells. By comparing its performance with the well-established RIPK1 inhibitor, Necrostatin-1, and employing complementary assays for cell viability and cytotoxicity, researchers can obtain reliable and quantifiable data.
Further experiments to elucidate the precise mechanism of action of Compound 41 could include:
-
Western Blot Analysis: To assess the phosphorylation status of key necroptosis proteins like RIPK1, RIPK3, and MLKL in the presence of Compound 41. A reduction in the phosphorylation of these proteins would provide strong evidence for the inhibition of the necroptotic cascade.[20]
-
Kinase Inhibition Assays: To directly measure the inhibitory activity of Compound 41 on the kinase function of RIPK1 and RIPK3.
-
Apoptosis Assays: To confirm that Compound 41 specifically inhibits necroptosis and does not simply shift the mode of cell death to apoptosis.[20]
By following this comprehensive approach, researchers can confidently evaluate the therapeutic potential of novel compounds like Compound 41 in the context of necroptosis-driven diseases.
References
- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. FKBP12 mediates necroptosis by initiating RIPK1-RIPK3-MLKL signal transduction in response to TNF receptor 1 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of TNF-induced caspase-independent necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. news-medical.net [news-medical.net]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Novel sibiriline derivative KWCN-41 shows anti-necroptosis effect | BioWorld [bioworld.com]
A Comparative Benchmarking Guide to Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives for Anti-Inflammatory Drug Discovery
<
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel 2,8-diazaspiro[4.5]decan-1-one derivatives. By benchmarking these compounds against established anti-inflammatory drugs, this document outlines the necessary experimental protocols and data interpretation to support preclinical development.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the need for novel therapeutic agents with improved safety and efficacy profiles.[1]
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising chemotype for the development of new anti-inflammatory drugs. Derivatives of this core structure have been identified as potent inhibitors of key inflammatory mediators, suggesting their potential as a new class of therapeutics.[2][3] This guide will detail the methodologies to rigorously assess their performance against established benchmarks.
Profile of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives
Recent studies have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and dual Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) inhibitors.[2][3]
-
Mechanism of Action :
-
RIPK1 Inhibition : Necroptosis, a form of programmed cell death, is a significant driver in various inflammatory diseases. Inhibition of RIPK1 kinase activity blocks the necroptosis pathway, presenting a therapeutic strategy for these conditions.[3][4] A notable derivative, compound 41, demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[3]
-
TYK2/JAK1 Inhibition : The JAK-STAT signaling pathway is crucial in the immune response, and its dysregulation is implicated in inflammatory bowel disease. A specific derivative, compound 48, has shown excellent potency against TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively.[2][5] This compound also exhibited over 23-fold selectivity for JAK2, suggesting a favorable safety profile.[2][5]
-
Benchmark Anti-Inflammatory Drugs
For a robust comparison, it is essential to benchmark the novel derivatives against well-characterized anti-inflammatory drugs with distinct mechanisms of action.
-
Indomethacin : A potent non-selective cyclooxygenase (COX) inhibitor, Indomethacin is a widely used NSAID for managing pain and inflammation.[6][7][8] It works by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation.[6][9]
-
Celecoxib : As a selective COX-2 inhibitor, Celecoxib offers a more targeted approach to reducing inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12][13] It specifically blocks the COX-2 enzyme, which is upregulated during inflammation.[12][13][14]
-
Dexamethasone : A synthetic glucocorticoid, Dexamethasone is a potent anti-inflammatory and immunosuppressive agent.[15][16] It acts by binding to glucocorticoid receptors, leading to the regulation of gene expression that suppresses inflammatory responses.[15][17][18]
Head-to-Head Comparison: Experimental Methodologies
To objectively compare the anti-inflammatory efficacy of novel 2,8-diazaspiro[4.5]decan-1-one derivatives against the benchmark drugs, a combination of in vitro and in vivo assays is recommended.
Part 1: In Vitro Assays
These assays provide initial screening data on the direct inhibitory effects of the compounds on key inflammatory pathways.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the two main isoforms of the COX enzyme, providing insights into its potential for both efficacy and gastrointestinal side effects.[19]
-
Principle : A fluorometric assay can be used to measure the peroxidase activity of COX. The assay detects prostaglandin G2, the intermediate product generated by the COX enzyme.[20]
-
Protocol :
-
Prepare a 96-well plate with the test compounds at various concentrations, a positive control (Indomethacin for non-selective, Celecoxib for COX-2 selective), and a vehicle control.[21]
-
Add recombinant human COX-1 or COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[20][21]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in Macrophages
This assay assesses the ability of the compounds to suppress the production of key pro-inflammatory mediators in immune cells.[22][23]
-
Principle : Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS to produce nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of the test compounds on this production is then quantified.[22][24]
-
Protocol :
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the novel derivatives and benchmark drugs for 1 hour.[24]
-
Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours.[24]
-
Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
-
Part 2: In Vivo Assay
Animal models of inflammation are crucial for evaluating the therapeutic potential of the compounds in a physiological context.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to assess the anti-inflammatory activity of novel compounds.[25][26][27]
-
Principle : Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[25][27]
-
Protocol :
-
Randomly divide rats into groups: vehicle control, positive controls (Indomethacin, Celecoxib, Dexamethasone at established doses), and test groups for the novel derivatives at various doses.[26][28]
-
Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.[25][26]
-
Measure the initial volume of the right hind paw using a plethysmometer.[26][28]
-
Inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.[26][28][29]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26][28]
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Data Presentation and Interpretation
A clear and concise presentation of the experimental data is essential for a meaningful comparison.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Novel Derivative 1 | ||||||
| Novel Derivative 2 | ||||||
| Indomethacin | ||||||
| Celecoxib | ||||||
| Dexamethasone |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 5 hours |
| Novel Derivative 1 | |||
| Novel Derivative 2 | |||
| Indomethacin | 10[28] | ||
| Celecoxib | 30[30] | ||
| Dexamethasone |
Visualizing Mechanisms and Workflows
Diagram 1: Inflammatory Signaling Pathways
This diagram illustrates the key signaling pathways targeted by the novel derivatives and benchmark drugs.
Caption: Key inflammatory pathways and drug targets.
Diagram 2: Experimental Workflow for In Vivo Benchmarking
This flowchart outlines the key steps in the carrageenan-induced paw edema model.
Caption: Workflow for the in vivo anti-inflammatory assay.
Conclusion
This guide provides a structured approach to benchmarking novel 2,8-diazaspiro[4.5]decan-1-one derivatives against standard anti-inflammatory drugs. By following these detailed experimental protocols and utilizing the provided frameworks for data presentation, researchers can generate robust and comparable data to support the advancement of promising new anti-inflammatory drug candidates. The ultimate goal is to identify novel therapeutics with superior efficacy and safety profiles to address the unmet needs of patients with inflammatory diseases.
References
- 1. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Role of indomethacin in acute pain and inflammation management: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 15. droracle.ai [droracle.ai]
- 16. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. inotiv.com [inotiv.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 28. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 30. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Target Activity of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride
This guide provides a comprehensive framework for evaluating the cross-target activity of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride. While public data on this specific molecule is limited[1], the 2,8-diazaspiro[4.5]decan-1-one scaffold is a recurring motif in medicinal chemistry, with derivatives showing potent inhibitory activity against several protein kinases crucial in inflammatory diseases.[2][3] This guide will, therefore, use a representative primary target based on this established activity to illustrate a robust methodology for assessing target selectivity—a critical step in preclinical drug development.[4]
For the purpose of this guide, we will hypothesize that this compound (hereinafter referred to as "Compound X") is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) . This choice is informed by published research demonstrating that derivatives of the core scaffold act as potent RIPK1 inhibitors.[2][5] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[2][5]
The central objective of this guide is to present a detailed, scientifically-grounded workflow for profiling the selectivity of Compound X. We will compare its activity at the primary target (RIPK1) against a rationally selected panel of off-targets to predict its potential for therapeutic efficacy versus adverse effects.
Part 1: The Imperative of Selectivity Profiling in Drug Discovery
Toxicity due to unintended interactions, or "off-target" binding, is a primary cause of failure in drug development.[6][7] A compound that potently modulates its intended target but also interacts with numerous other biological molecules can lead to unexpected side effects, compromising its safety profile.[7] Therefore, early and comprehensive assessment of a drug candidate's selectivity is not merely a regulatory checkbox but a fundamental component of risk mitigation and lead optimization.[8][9]
This guide outlines a multi-tiered approach to cross-target activity screening, beginning with biochemical assays for direct target engagement and progressing to cell-based functional assays to confirm activity in a more physiologically relevant context.
Part 2: Experimental Design for a Cross-Target Activity Study
The following details a systematic workflow for evaluating the selectivity profile of Compound X. The choice of assays and the off-target panel is designed to provide a comprehensive and interpretable dataset for decision-making.
Rationale for Off-Target Panel Selection
An effective off-target panel should be broad enough to identify common liabilities but also tailored to the known pharmacology of the compound class. Our panel for Compound X is divided into three tiers:
-
Related Kinases: To assess selectivity within the target family. Since RIPK1 is the primary target, we include other key kinases from inflammatory and cell death pathways, such as RIPK2, RIPK3, and other kinases from the JAK family (TYK2, JAK1, JAK2) that are known targets for the broader scaffold.[3]
-
Commonly Implicated Off-Targets: This includes a standard safety panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[8] A prime example is the hERG potassium channel, inhibition of which can lead to cardiotoxicity. Other targets include a selection of GPCRs (e.g., adrenergic, muscarinic) and key cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to assess potential drug-drug interactions.
-
Scaffold-Informed Targets: Literature on related spirocyclic compounds indicates potential activity at muscarinic receptors and as alpha-adrenergic blockers.[10][11] Including these provides a knowledge-based approach to screen for previously observed activities within the chemotype.
Experimental Workflow
The workflow is designed to efficiently screen Compound X and generate high-quality, comparative data.
Caption: Experimental workflow for cross-target activity profiling.
Detailed Experimental Protocols
Protocol 1: RIPK1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the test compound.
-
Procedure:
-
Prepare a reaction mixture containing RIPK1 kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.
-
Dispense the mixture into a 384-well microplate.
-
Add Compound X across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include positive (no compound) and negative (no kinase) controls.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic model.
-
Protocol 2: Cellular Necroptosis Assay
-
Principle: This assay measures the ability of Compound X to protect cells from necroptosis induced by a specific stimulus, confirming its activity at the RIPK1 target in a cellular context.
-
Procedure:
-
Plate U937 cells (a human monocytic cell line) in 96-well plates.
-
Pre-treat cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and ensure cell death occurs via necroptosis.
-
Add Compound X at various concentrations and incubate for 1 hour.
-
Induce necroptosis by adding TNF-α.
-
Incubate for 24 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.
-
Calculate the EC50 value, representing the concentration at which Compound X provides 50% protection against cell death.
-
Part 3: Data Interpretation and Comparative Analysis
The output of the screening workflow is a quantitative comparison of the compound's potency at its primary target versus a panel of potential off-targets.
Hypothetical Data Summary
The following table presents a plausible dataset for Compound X, comparing its inhibitory concentration (IC50) across selected targets.
| Target Class | Target Name | Assay Type | Compound X IC50 (nM) | Selectivity Ratio (vs. RIPK1) |
| Primary Target | RIPK1 | Binding Assay | 15 | 1 |
| Related Kinases | RIPK2 | Binding Assay | 850 | 57 |
| RIPK3 | Binding Assay | >10,000 | >667 | |
| TYK2 | Binding Assay | 1,200 | 80 | |
| JAK1 | Binding Assay | 2,500 | 167 | |
| Ion Channel | hERG | Patch Clamp | >10,000 | >667 |
| GPCR | M1 Muscarinic | Radioligand Binding | 5,300 | 353 |
| α1 Adrenergic | Radioligand Binding | 8,900 | 593 | |
| Enzyme | CYP3A4 | Inhibition Assay | >10,000 | >667 |
Analysis of the Selectivity Profile
-
High Potency at Primary Target: Compound X demonstrates potent inhibition of RIPK1 with an IC50 of 15 nM.
-
Good Kinase Selectivity: The compound shows a selectivity of over 50-fold against the most closely related kinase, RIPK2, and excellent selectivity (>667-fold) against RIPK3. This suggests that the compound is relatively specific within the RIP kinase family.
-
Favorable Safety Profile: Crucially, Compound X shows no significant activity (>10 µM) against the hERG channel or CYP3A4, two critical anti-targets in safety pharmacology.[4] This significantly de-risks the compound for potential cardiotoxicity and drug-drug interactions.
-
Minimal GPCR Activity: The activity at muscarinic and adrenergic receptors is over 350-fold weaker than at RIPK1, suggesting a low likelihood of side effects mediated by these receptors.
A selectivity ratio of >100-fold between the primary target and any off-target is generally considered a good indicator of a selective compound, though the required window depends on the specific targets and their physiological roles.
Part 4: Signaling Pathway Context
Understanding the role of the primary target in its biological pathway is essential for interpreting the potential downstream effects of inhibition.
Caption: Simplified RIPK1 signaling pathway downstream of TNF Receptor 1.
As the diagram illustrates, RIPK1 is a critical node that can trigger opposing cellular outcomes: survival via the NF-κB pathway or cell death via apoptosis or necroptosis. Potent and selective inhibition of RIPK1's kinase activity, as demonstrated by Compound X, is intended to specifically block the necroptotic pathway without interfering with other essential cellular processes, thereby reducing inflammation.
Conclusion
This guide outlines a rigorous, multi-step process for characterizing the cross-target activity of this compound, a compound belonging to a therapeutically relevant class of kinase inhibitors. By employing a combination of biochemical and cellular assays against a rationally chosen panel of targets, a comprehensive selectivity profile can be constructed.
The hypothetical data for Compound X illustrates an ideal outcome: high potency at the intended target (RIPK1) and a wide safety margin (>100-fold selectivity) against a panel of critical off-targets. This type of profile provides strong evidence for advancing a compound into further preclinical development, including in vivo efficacy and safety studies. This systematic approach to selectivity profiling is indispensable for the successful development of safe and effective medicines.
References
- 1. 2-Methyl-2,8-diazaspiro(4.5)decan-1-one hydrochloride | C9H17ClN2O | CID 21935015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2,8-Diazaspiro[4.5]decan-1-one: A Comparative Guide for Lead Compound Optimization
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. Identifying a promising lead compound is a critical first step in the intricate journey of drug discovery. This guide provides an in-depth technical comparison and a strategic workflow for the validation of 2,8-diazaspiro[4.5]decan-1-one as a potential lead compound for further optimization. We will explore the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis based on published data for analogous structures.
The 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Privileged Structure
The 2,8-diazaspiro[4.5]decan-1-one core is a rigid, three-dimensional scaffold that offers significant advantages in medicinal chemistry. Its conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity[1]. This unique spirocyclic system, consisting of a fused pyrrolidinone and piperidine ring, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties to optimize for specific biological targets.
Recent research has highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of key signaling molecules in inflammatory pathways. Notably, derivatives of this scaffold have been identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of inflammatory bowel disease, as well as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) involved in necroptosis, a form of programmed cell death implicated in various inflammatory conditions[2][3][4][5]. These findings strongly suggest that the parent compound, 2,8-diazaspiro[4.5]decan-1-one, warrants thorough investigation as a valuable starting point for the development of novel therapeutics.
A Strategic Workflow for Lead Compound Validation
The validation of a lead compound is a multi-faceted process that requires a systematic and logical progression of experiments. The following workflow outlines the key stages for assessing the potential of 2,8-diazaspiro[4.5]decan-1-one.
Caption: A streamlined workflow for the validation of a lead compound, from initial hit confirmation to in vivo testing.
Part 1: Initial Validation - Target Engagement and Selectivity
The foundational step in validating a lead compound is to confirm its interaction with the intended biological target and to assess its specificity.[6][7][8][9][10]
Target Engagement Assays
Target engagement assays are crucial to demonstrate that a compound directly interacts with its molecular target within a cellular context.[6][7][8][9][10] For a kinase target, a cellular thermal shift assay (CETSA) is a powerful label-free method to verify binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., human monocytic U937 cells for RIPK1) to 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of 2,8-diazaspiro[4.5]decan-1-one (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or an immunoassay.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Selectivity Profiling
Assessing the selectivity of a lead compound is critical to minimize off-target effects and potential toxicity. A broad panel of kinases should be screened to determine the specificity of 2,8-diazaspiro[4.5]decan-1-one.
Comparative Data: Kinase Selectivity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| Derivative A (TYK2/JAK1 Inhibitor) | TYK2 | 6 | >23-fold | [2][4] |
| JAK1 | 37 | >23-fold | [2][4] | |
| Derivative B (RIPK1 Inhibitor) | RIPK1 | 92 | Not Reported | [3][11] |
This table presents data from published studies on derivatives to provide a benchmark for the expected performance of the parent compound.
Part 2: In Vitro Profiling - Cellular Potency, Cytotoxicity, and ADME
Once target engagement and selectivity are established, the next phase involves evaluating the compound's activity in a cellular context, its potential for toxicity, and its drug-like properties.[12][13][14][15][16][17]
Cellular Potency Assays
Cell-based assays are essential to determine if the compound can modulate the target's function in a biological system. For an anti-inflammatory compound targeting the TYK2/JAK1 pathway, an assay measuring the inhibition of cytokine-induced signaling would be appropriate.
Cytotoxicity Assays
Cytotoxicity is a critical parameter to assess the therapeutic window of a compound.[18][19][20][21][22] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2,8-diazaspiro[4.5]decan-1-one for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities that could hinder drug development.[13][14][15][16][17]
Key In Vitro ADME Assays:
| Assay | Purpose | Desired Outcome |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | High stability (low clearance) |
| Plasma Stability | To evaluate the compound's stability in blood plasma. | High stability |
| Caco-2 Permeability | To predict intestinal absorption. | High permeability |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Low inhibition |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Moderate binding (unbound fraction is active) |
Part 3: Lead Optimization and Future Directions
The data gathered from the initial validation and in vitro profiling will guide the subsequent lead optimization efforts. Structure-activity relationship (SAR) studies will be essential to improve potency, selectivity, and ADME properties.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle is central to lead optimization.
Systematic modifications to the 2,8-diazaspiro[4.5]decan-1-one scaffold, guided by the SAR data, will be crucial. For instance, substitutions on the piperidine nitrogen and at various positions on the pyrrolidinone ring can be explored to enhance target binding and modulate physicochemical properties.
Conclusion
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of inflammatory diseases. Its rigid structure and amenability to chemical modification make it an attractive candidate for lead optimization. A systematic and rigorous validation process, as outlined in this guide, is essential to fully characterize its potential and to guide the design of next-generation compounds with improved efficacy and safety profiles. The presented experimental protocols and comparative data provide a solid framework for researchers to embark on the validation and optimization of this intriguing lead compound.
References
- 1. 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | 546093-44-1 | Benchchem [benchchem.com]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news-medical.net [news-medical.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. criver.com [criver.com]
- 18. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. opentrons.com [opentrons.com]
- 20. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 21. researchgate.net [researchgate.net]
- 22. kosheeka.com [kosheeka.com]
Safety Operating Guide
Navigating the Disposal of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe and sustainable laboratory environment. The proper disposal of chemical reagents, such as 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, is a critical component of this commitment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this nitrogen-containing heterocyclic compound, drawing upon established principles of chemical waste management and safety data for structurally similar molecules.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from similar compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| Protection Type | Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles, particularly when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. An outer glove resistant to organic chemicals should be worn over a thinner disposable inner glove. Nitrile gloves should be changed immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Fume Hood | All handling of solid and dissolved this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[6][7]
Step 1: Waste Identification and Segregation
Proper identification and segregation are the foundational steps of compliant chemical waste disposal.
-
Waste Characterization : All waste containing this compound must be classified as hazardous chemical waste.
-
Segregation : This waste must be segregated from other waste streams to prevent incompatible reactions. Store it separately from strong acids, bases, and oxidizing agents.[8]
Step 2: Container Management
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Selection : Use a container that is in good condition and compatible with the chemical waste. The original container, if in good condition, is an ideal choice.[9][10] The container must have a secure, tightly fitting cap.[10]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste". The label must also include the full chemical name, "this compound," and the approximate concentration or quantity.[8][9][11]
Step 3: Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][9]
-
SAA Location : The SAA should be a designated area within the laboratory, such as a marked section of a benchtop or a dedicated cabinet.
-
Storage Conditions : Store the waste container in a well-ventilated area, away from sources of ignition.[12] The container must be kept closed at all times except when adding waste.[9][10]
Step 4: Final Disposal
Final disposal must be handled by trained professionals.
-
Waste Pickup Request : When the waste container is nearly full (approximately 90%), complete a chemical waste pickup form as required by your institution's Environmental Health and Safety (EHS) department.[9]
-
Professional Disposal : The collected waste will be transported to a licensed chemical destruction plant or a permitted hazardous waste disposal facility for incineration or other approved treatment methods.[7]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate : If the spill is large or you are unsure how to handle it, evacuate the area and alert your supervisor and EHS.[13]
-
Containment : For small, manageable spills, prevent the spread of the material.[5]
-
Cleanup : Absorb the spilled material with an inert absorbent such as vermiculite or sand.[3][5] Place the absorbed material into a labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly.[5]
-
Waste Disposal : Dispose of all cleanup materials as hazardous waste.
Environmental Considerations
While specific ecotoxicity data for this compound is not available, it is imperative to prevent its release into the environment.[14] Discharge into drains, soil, or waterways must be strictly avoided.[2][5][7][14] The development of greener synthesis methods for nitrogen-containing heterocycles is an ongoing area of research aimed at reducing the environmental impact of these compounds.[15][16][17][18][19]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This proactive approach to waste management not only ensures regulatory compliance but also builds a foundation of trust and responsibility in our scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. acs.org [acs.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. fishersci.com [fishersci.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Navigating the Safe Handling of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, a compound of interest in contemporary research. Our focus is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile
This compound is a powdered organic compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Harmful if swallowed: Acute oral toxicity necessitates preventing ingestion.
-
Causes skin irritation: Direct contact with the skin can lead to irritation.
-
Causes serious eye irritation: The powder can cause significant eye irritation upon contact.
-
May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.
A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in a robust safety protocol.
Personal Protective Equipment: Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.
| PPE Category | Item | Specifications and Rationale |
| Primary Protection | Safety Glasses with Side Shields or Safety Goggles | Essential to prevent airborne particles from entering the eyes. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing or dust generation. |
| Nitrile Gloves | Provides a barrier against skin contact. It is crucial to select gloves with appropriate chemical resistance. Regularly inspect gloves for any signs of degradation or perforation and change them immediately if compromised. | |
| Laboratory Coat | Protects skin and personal clothing from contamination. A standard lab coat is generally sufficient for handling small quantities in a controlled setting. | |
| Secondary Protection | Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling larger quantities or when there is a potential for significant dust generation. The use of a respirator should be part of a comprehensive respiratory protection program, including fit testing. |
| Face Shield | Should be used in conjunction with safety goggles when there is a significant risk of splashes or forceful dust dispersion. |
Operational Plans: From Weighing to Dissolution
Safe handling extends beyond simply wearing PPE. The following procedural guidance will help minimize exposure and ensure operational integrity.
Weighing and Transfer
The process of weighing and transferring powdered chemicals is a critical control point for minimizing dust generation and preventing contamination.
Workflow for Weighing and Transferring Powder:
Caption: A step-by-step workflow for the safe weighing and transfer of powdered chemicals.
Expert Insights:
-
Ventilation is Key: Whenever possible, perform weighing and handling operations within a chemical fume hood or a powder containment hood. This engineering control is the most effective way to prevent inhalation of airborne particles.
-
Static Electricity Mitigation: Powdered chemicals can be prone to static, causing them to disperse unexpectedly. Using an anti-static weigh boat can significantly reduce this risk.
-
Avoid Contamination: Never return excess chemical to the original container. This can compromise the purity of the stock material.
Dissolution
When preparing solutions, the addition of the solid to the solvent should be done in a controlled manner to avoid splashing.
-
Select an appropriate vessel: Use a flask or beaker that is large enough to allow for stirring or swirling without the risk of the solvent splashing out.
-
Add the solvent first: Whenever possible, add the solvent to the vessel before introducing the powdered compound.
-
Gradual Addition: Add the this compound powder in small increments to the solvent while stirring. This allows for controlled dissolution and minimizes the potential for aerosolization.
Emergency Procedures: Preparedness is Crucial
In the event of accidental exposure or a spill, a swift and informed response is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][4] |
Spill Response
For a small spill of powdered this compound:
-
Alert others: Inform colleagues in the immediate area.
-
Isolate the area: Prevent anyone from walking through the spill.
-
Don appropriate PPE: This should include a respirator if not already worn.
-
Gently cover the spill: Use a damp paper towel or absorbent material to cover the powder. This will prevent it from becoming airborne. Do not use a dry cloth or brush, as this will generate dust.
-
Clean the area: Carefully wipe up the dampened material. Decontaminate the area with a suitable laboratory detergent and water.
-
Dispose of waste: All contaminated materials should be placed in a sealed bag and disposed of as chemical waste.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Disposal Decision Tree:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
